5-Ethoxy-2-fluorophenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-ethoxy-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJGNUFTQTZLEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584405 | |
| Record name | (5-Ethoxy-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900174-60-9 | |
| Record name | (5-Ethoxy-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Ethoxy-2-fluorophenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Ethoxy-2-fluorophenylboronic Acid: Properties, Reactivity, and Applications in Modern Synthesis
Executive Summary
5-Ethoxy-2-fluorophenylboronic acid has emerged as a pivotal building block in contemporary organic and medicinal chemistry. Its unique substitution pattern—featuring an electron-donating ethoxy group and an electron-withdrawing fluorine atom—imparts distinct reactivity and physicochemical properties that are highly advantageous for synthetic applications. This guide provides a comprehensive technical overview of this reagent, detailing its properties, core reactivity in Suzuki-Miyaura cross-coupling reactions, a field-tested experimental protocol, and its significant applications in the development of complex molecules, particularly within the pharmaceutical landscape. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this versatile compound.
Introduction: A Strategically Designed Reagent
This compound (CAS No. 900174-60-9) is an organoboron compound that has garnered significant interest for its utility in carbon-carbon bond formation.[1] The strategic placement of its functional groups is key to its utility. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling chemistry, while the substituents on the phenyl ring modulate its electronic properties and subsequent biological effects.
-
The 2-Fluoro Substituent: The fluorine atom at the ortho position significantly influences the compound's acidity and reactivity.[2][3] Its strong electron-withdrawing nature increases the Lewis acidity of the boron center, which can be crucial for efficient transmetalation in catalytic cycles.[3] In the context of medicinal chemistry, the C-F bond is often introduced to enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby favorably altering a drug candidate's pharmacokinetic profile.[4]
-
The 5-Ethoxy Substituent: In contrast, the para-ethoxy group is electron-donating, influencing the overall electron density of the aromatic ring. This substituent can also enhance solubility in organic solvents, facilitating smoother reaction profiles and potentially higher yields.[1]
This precise electronic tuning makes this compound an indispensable tool for synthesizing complex molecules, particularly in the construction of biaryl structures that are prevalent in pharmaceuticals and advanced materials.[1][5]
Physicochemical Properties and Specifications
For any laboratory application, a thorough understanding of a reagent's physical and chemical properties is paramount for ensuring safety, reproducibility, and successful outcomes. The key specifications for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 900174-60-9 | [1][6][7] |
| Molecular Formula | C₈H₁₀BFO₃ | [1][6] |
| Molecular Weight | 183.97 g/mol | [1][6] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 92-97 °C (lit.) | [1][6][8] |
| Purity | ≥98% (typically by HPLC) | [1][6] |
| Solubility | Soluble in polar organic solvents like THF, 1,4-dioxane, and ethanol. | [9] |
| Storage | Store at room temperature or under inert atmosphere, 2-8°C. Moisture sensitive. | [1][10] |
Note: It is common for this product to be sold containing varying amounts of its anhydride (a boroxine), which forms through intermolecular dehydration.[11] This is a typical equilibrium for boronic acids and does not usually impede its reactivity in cross-coupling reactions, as the boroxine readily converts back to the active boronic acid under basic reaction conditions.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling
The primary application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds between sp²-hybridized carbon atoms.[12][13] This reaction is fundamental to modern synthesis due to its mild conditions, high functional group tolerance, and commercial availability of a vast array of reactants.[13]
The Catalytic Cycle
The reaction proceeds via a palladium-based catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The key steps are:
-
Oxidative Addition: A low-valent Pd(0) catalyst complex reacts with an organohalide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The boronic acid (or more accurately, the boronate formed after activation with a base) transfers its organic group (the 5-ethoxy-2-fluorophenyl moiety) to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are ejected from the coordination sphere, forming the new biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the cycle.
Experimental Protocols: A Practical Guide
The following protocol provides a robust, field-proven methodology for a typical Suzuki-Miyaura coupling reaction using this compound. This serves as an excellent starting point for optimization with specific substrates.
General Handling and Storage
-
Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes as it is classified as a skin and eye irritant.
-
Storage: Store in a tightly sealed container in a cool, dry place. As boronic acids are sensitive to moisture and can undergo dehydration, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[10]
Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol describes the coupling of this compound with a generic aryl bromide (e.g., 4-bromotoluene).
Reagents & Equipment:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
A phosphine ligand, e.g., Triphenylphosphine (PPh₃) (8 mol%) or a more advanced Buchwald-type ligand like SPhos (4 mol%)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture), degassed
-
Round-bottom flask, condenser, magnetic stirrer, inert gas supply (N₂ or Ar)
Workflow Diagram:
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), the phosphine ligand, and K₂CO₃ (2.0 mmol).
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed. Causality: The Pd(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation. Establishing an inert atmosphere is critical for catalytic efficiency and reproducibility.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (e.g., 10 mL for a 1 mmol scale reaction) via syringe. Causality: Degassing the solvent removes dissolved oxygen. The water co-solvent is crucial for dissolving the inorganic base and facilitating the transmetalation step.[9]
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL). Causality: The aqueous washes remove the inorganic base and other water-soluble byproducts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil is then purified by flash column chromatography on silica gel to yield the pure biaryl product.
Applications in Drug Discovery and Development
The 5-ethoxy-2-fluorophenyl moiety is a valuable scaffold in medicinal chemistry. Phenylboronic acids and their derivatives are being explored extensively for their roles as enzyme inhibitors and for targeted drug delivery, owing to their ability to interact with diol-containing structures like sialic acids, which are often overexpressed on cancer cells.[15][16][17]
This specific building block is valuable in the synthesis of:
-
Anti-Cancer Agents: The structural motif can be found in compounds designed as kinase inhibitors or other targeted therapies. The fluorine atom can enhance binding to the target enzyme, while the overall structure serves as a key pharmacophore.[1][5]
-
Biologically Active Molecules: Boron-containing compounds, in general, have seen a resurgence in drug discovery, with FDA-approved drugs like Bortezomib (Velcade) validating their therapeutic potential.[18] this compound serves as a precursor to more complex boron-containing pharmaceuticals.
-
Diagnostic Agents: The ability of boronic acids to bind to sugars makes them useful for developing probes and diagnostic agents for imaging and sensing applications.[1]
Safety, Handling, and Disposal
-
Hazard Identification: This compound is classified as causing skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation.[14]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[19]
-
Inhalation: Move the person to fresh air. If feeling unwell, call a poison center or doctor.[20]
-
Ingestion: Rinse mouth and seek medical advice. Do not induce vomiting.[21]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14] Do not let the product enter drains.
Conclusion
This compound is more than just a chemical reagent; it is a strategically designed tool for molecular construction. Its well-defined physicochemical properties, predictable reactivity in the robust Suzuki-Miyaura coupling, and the advantageous features imparted by its fluoro and ethoxy substituents make it a high-value compound for researchers in both academic and industrial settings. This guide has provided the foundational knowledge and practical protocols necessary to effectively and safely utilize this versatile building block in the pursuit of novel pharmaceuticals, materials, and chemical innovations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound , 98% , 900174-60-9 - CookeChem [cookechem.com]
- 7. This compound|lookchem [lookchem.com]
- 8. chemwhat.com [chemwhat.com]
- 9. benchchem.com [benchchem.com]
- 10. (4-Ethoxy-2,5-difluorophenyl)boronic acid | 1452575-83-5 [sigmaaldrich.com]
- 11. PubChemLite - this compound (contains varying amounts of anhydride) (C8H10BFO3) [pubchemlite.lcsb.uni.lu]
- 12. benchchem.com [benchchem.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemicalbook.com [chemicalbook.com]
- 20. fishersci.com [fishersci.com]
- 21. afrasa.es [afrasa.es]
An In-depth Technical Guide to 5-Ethoxy-2-fluorophenylboronic Acid: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 5-ethoxy-2-fluorophenylboronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, detailed characterization, key applications, and essential safety protocols, grounding all information in established scientific principles and authoritative references.
Introduction: The Strategic Importance of Fluorinated Arylboronic Acids
This compound (CAS No. 900174-60-9) belongs to the increasingly vital class of fluorinated arylboronic acids. The strategic incorporation of fluorine into organic molecules can significantly enhance pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. The presence of both a fluorine atom and an ethoxy group on the phenyl ring of this particular boronic acid offers a unique combination of electronic and steric properties, making it a highly valuable reagent for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1]
Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[2] This reaction's tolerance of a wide range of functional groups and its typically high yields have made it a cornerstone of modern synthetic chemistry. This compound serves as a key intermediate in the synthesis of various high-value compounds, including potential anti-cancer agents.[1]
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in research and development.
| Property | Value | Source(s) |
| CAS Number | 900174-60-9 | [1][3][4] |
| Molecular Formula | C₈H₁₀BFO₃ | [1] |
| Molecular Weight | 183.97 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 97 °C (lit.) | [1] |
| Purity | ≥98% (HPLC) | [1] |
Below is a 2D representation of the chemical structure of this compound.
Synthesis and Purification
The synthesis of arylboronic acids is a well-established field in organic chemistry. A common and effective method for the preparation of this compound involves a directed ortho-metalation (DoM) of a suitable precursor, followed by borylation. This approach offers high regioselectivity, which is crucial for the synthesis of polysubstituted aromatic compounds.
Representative Synthesis Protocol: Lithiation-Borylation
This protocol is based on established methodologies for the synthesis of structurally similar fluorinated phenylboronic acids. The starting material for this synthesis is 1-ethoxy-4-fluorobenzene. The fluorine atom directs the lithiation to the adjacent ortho position.
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet is charged with 1-ethoxy-4-fluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq, typically as a 2.5 M solution in hexanes) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The resulting mixture is stirred at -78 °C for 2 hours.
-
Borylation: Trimethyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and is stirred overnight.
-
Workup and Isolation: The reaction is carefully quenched by the slow addition of 2 M aqueous hydrochloric acid (HCl) until the solution is acidic (pH ~2). The mixture is then transferred to a separatory funnel and the aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford pure this compound.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. While experimental data for this specific compound is not widely published in peer-reviewed journals, chemical suppliers like ChemicalBook indicate the availability of spectral data.[5] The following are the expected spectral characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group protons, and the acidic protons of the boronic acid moiety. The aromatic protons will exhibit splitting patterns influenced by both fluorine and adjacent protons. The ethoxy group will present as a triplet and a quartet. The boronic acid protons often appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. It is expected to show a single resonance, with its chemical shift being indicative of the electronic environment of the fluorine atom on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition with high accuracy. The predicted monoisotopic mass is 184.07071 Da.[6]
Key Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of a C-C bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium complex.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (or its boronate form) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product (R-R') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling this compound with an aryl bromide.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aryl bromide, this compound, palladium catalyst, and base.
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent (e.g., 1,4-dioxane/water mixture) is then added.
-
Reaction: The resulting mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the required time (monitored by TLC or LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is then purified by flash column chromatography to yield the desired biaryl product.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
It is highly recommended to consult the Safety Data Sheet (SDS) for this compound before use for detailed safety and handling information.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, offering a reliable means to introduce a unique fluorinated and ethoxylated phenyl moiety into complex molecules. Its primary application in the robust and widely used Suzuki-Miyaura cross-coupling reaction underscores its importance in pharmaceutical and materials science research. A thorough understanding of its synthesis, characterization, and reaction protocols, coupled with stringent adherence to safety guidelines, will enable researchers to effectively leverage this compound in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, CasNo.900174-60-9 Shanghai Run-Biotech Co., Ltd. China (Mainland) [run-biotech.lookchem.com]
- 4. This compound , 98% , 900174-60-9 - CookeChem [cookechem.com]
- 5. This compound(900174-60-9) 1H NMR [m.chemicalbook.com]
- 6. PubChemLite - this compound (contains varying amounts of anhydride) (C8H10BFO3) [pubchemlite.lcsb.uni.lu]
Introduction: A Versatile Building Block in Modern Synthesis
An In-Depth Technical Guide to 5-Ethoxy-2-fluorophenylboronic Acid (CAS 900174-60-9)
This compound is a specialized organoboron compound that has emerged as a pivotal reagent in organic synthesis and medicinal chemistry.[1] With the general formula C₈H₁₀BFO₃, this white to off-white crystalline powder is primarily recognized for its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Its unique substitution pattern—an activating ethoxy group and an ortho-directing fluoro group—imparts distinct reactivity and electronic properties, making it an indispensable tool for the construction of complex biaryl scaffolds found in numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides a comprehensive overview of its properties, synthesis, core applications, and handling protocols, designed for researchers and scientists in drug development and chemical synthesis.
Physicochemical Properties
The physical and chemical properties of this compound are foundational to its application in the laboratory. These characteristics determine its solubility, stability, and reactivity in various synthetic contexts.
| Property | Value | Source(s) |
| CAS Number | 900174-60-9 | [1][3][4][5][6] |
| Molecular Formula | C₈H₁₀BFO₃ | [1][3][4] |
| Molecular Weight | 183.97 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 92-97 °C (lit.) | [3][6] |
| Boiling Point | 341.6±52.0 °C (Predicted) | [3] |
| Density | 1.22±0.1 g/cm³ (Predicted) | [3] |
| pKa | 7.94±0.58 (Predicted) | [3] |
| Purity | ≥ 98% (HPLC) | [1] |
| Solubility | Soluble in Methanol | [3] |
Synthesis of this compound
The preparation of arylboronic acids typically involves the reaction of an organometallic intermediate (generated from an aryl halide) with a borate ester, followed by acidic workup.[7] A common and effective route for synthesizing this compound starts from the corresponding aryl bromide, 4-bromo-1-ethoxy-2-fluorobenzene. The causality behind this choice is the high reactivity of organolithium reagents, which can be formed from aryl bromides at very low temperatures to prevent side reactions, and their subsequent efficient reaction with borate esters.
Proposed Synthetic Workflow
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for synthesizing similar arylboronic acids.[8]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-1-ethoxy-2-fluorobenzene (1.0 equiv.) and anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, ~1.1 equiv.) dropwise via syringe, ensuring the internal temperature does not rise significantly. The choice of -78 °C is critical to ensure selective lithium-halogen exchange over other potential reactions.
-
Intermediate Formation: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Borylation: Slowly add triisopropyl borate (1.5-2.0 equiv.) dropwise to the aryllithium intermediate. The borate ester acts as an electrophile, trapping the nucleophilic aryl group.
-
Warming & Hydrolysis: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the mixture in an ice bath and carefully quench by adding aqueous hydrochloric acid (e.g., 2M HCl) until the solution is acidic (pH ~1-2). This hydrolyzes the boronate ester to the desired boronic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation & Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield pure this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[2][9][10] This reaction is a cornerstone of modern synthesis, enabling the construction of biaryl and substituted aryl structures that are prevalent in pharmaceuticals.[11][12][13][14]
The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The boronic acid serves as the organometallic nucleophile, transferring its aryl group to the palladium center in a key step called transmetalation.[15]
The Catalytic Cycle
Protocol for a Typical Suzuki-Miyaura Coupling
This protocol is a generalized procedure that can be adapted for specific substrates.[16]
-
Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.). The base is crucial as it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[16]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a supporting ligand (e.g., XPhos). The choice of catalyst and ligand is critical for optimizing reaction efficiency, especially with challenging substrates.[16]
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., Dioxane/Water, Toluene, or DMF).
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C) and monitor its progress using TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over a drying agent, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to obtain the desired biaryl compound.
Role in Medicinal Chemistry and Drug Discovery
This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents.[1] The structural motifs it provides are key components of many biologically active molecules.
-
Fluorine's Influence: The ortho-fluoro substituent can significantly alter a drug candidate's properties. It can enhance metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity to target proteins through favorable electronic interactions, and improve membrane permeability.[17]
-
Ethoxy Group's Contribution: The ethoxy group modulates the compound's lipophilicity and solubility, which are critical pharmacokinetic parameters.[1] It can also provide an additional vector for hydrogen bonding or other interactions within a biological target.
The combination of these groups makes this boronic acid a powerful tool for introducing a specifically functionalized phenyl ring into a larger molecular scaffold, allowing chemists to fine-tune the properties of a potential drug.
Conceptual Role as a Synthetic Building Block
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[18][19]
| Hazard Category | Description & Precautionary Statements |
| Classification | Skin Irritation (Category 2), Serious Eye Irritation (Category 2).[18] |
| Pictogram & Signal Word | GHS07 (Exclamation Mark), Signal Word: Warning.[18] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation.[18] |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (safety goggles/face shield), and appropriate lab clothing.[18][19] |
| Handling | Use in a well-ventilated area or under a fume hood. Avoid creating dust. Wash hands thoroughly after handling.[18][20] |
| First Aid | Skin Contact: Wash with plenty of water. If irritation occurs, seek medical advice.[18][19] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If irritation persists, seek medical advice.[18][19] |
| Storage | Store in a tightly closed container in a cool, dry place. Recommended storage temperatures range from room temperature to 2-8°C.[1][3] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[19] |
Conclusion
This compound (CAS 900174-60-9) stands out as a highly functionalized and versatile reagent. Its value is firmly rooted in its efficacy in the Suzuki-Miyaura coupling, providing a reliable pathway to synthesize complex biaryl compounds. The specific electronic and steric properties conferred by its ethoxy and fluoro substituents make it a strategic choice for medicinal chemists aiming to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. With established synthesis routes and clear handling protocols, this boronic acid will continue to be an indispensable component in the toolkit of researchers and scientists pushing the boundaries of chemical synthesis and drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound , 98% , 900174-60-9 - CookeChem [cookechem.com]
- 4. This compound ,95% - Amerigo Scientific [amerigoscientific.com]
- 5. Angene - this compound | 900174-60-9 | MFCD05664321 | AG00GSYR [japan.angenechemical.com]
- 6. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Fluorophenylboronic acid | 1993-03-9 [chemicalbook.com]
- 9. boronmolecular.com [boronmolecular.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemrevlett.com [chemrevlett.com]
- 14. researchgate.net [researchgate.net]
- 15. labinsights.nl [labinsights.nl]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
molecular weight of 5-Ethoxy-2-fluorophenylboronic acid
An In-depth Technical Guide to 5-Ethoxy-2-fluorophenylboronic Acid: Properties, Applications, and Experimental Considerations
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of this compound, a versatile reagent in modern organic synthesis and medicinal chemistry. We will delve into its core physicochemical properties, with a focus on its molecular weight, and explore its significant applications, particularly in the realm of pharmaceutical development. The narrative emphasizes the causality behind experimental choices, providing field-proven insights for professionals in drug development and chemical research.
This compound is a substituted arylboronic acid, a class of compounds renowned for its utility in carbon-carbon bond-forming reactions.[1] Its unique substitution pattern—an activating ethoxy group and a modifying fluoro group—imparts specific reactivity and solubility characteristics that are highly valued in synthetic chemistry.[2]
The precise molecular weight and other key identifiers are crucial for stoichiometric calculations in reaction planning and for analytical characterization of products. These core properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 183.97 g/mol | [2][3][4][5] |
| Molecular Formula | C₈H₁₀BFO₃ | [2][3][4] |
| CAS Number | 900174-60-9 | [2][3][4][5] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 92-97 °C | [3][5] |
| Purity | Typically ≥98% (HPLC) | [2][3] |
| Synonyms | 5-Ethoxy-2-fluorobenzeneboronic acid | [2][4] |
The molecular structure features a phenyl ring functionalized with a boronic acid group [-B(OH)₂], a fluorine atom, and an ethoxy group (-OCH₂CH₃). The fluorine atom can influence the electronic properties of the ring and may enhance metabolic stability or binding affinity in a pharmaceutical context.[6]
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound , 98% , 900174-60-9 - CookeChem [cookechem.com]
- 4. lookchem.com [lookchem.com]
- 5. chemwhat.com [chemwhat.com]
- 6. chemimpex.com [chemimpex.com]
physical and chemical properties of 5-Ethoxy-2-fluorophenylboronic acid
An In-Depth Technical Guide to 5-Ethoxy-2-fluorophenylboronic Acid
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a versatile reagent in modern organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes core physicochemical properties, reactivity profiles, established applications, and field-proven handling protocols to ensure both safety and experimental success.
Compound Profile and Core Physicochemical Properties
This compound is an organoboron compound characterized by a phenyl ring substituted with a boronic acid group, a fluorine atom, and an ethoxy group. This specific arrangement of functional groups imparts unique electronic and steric properties, making it a valuable building block in synthetic chemistry. The fluorine atom acts as a weak electron-withdrawing group, while the ethoxy group is electron-donating; this interplay modulates the reactivity of the boronic acid, particularly in transition metal-catalyzed reactions.
Identification and Key Properties
The fundamental identifiers and physical characteristics of this compound are summarized below. These data are critical for substance registration, quality control, and experimental design.
| Property | Value | Reference(s) |
| CAS Number | 900174-60-9 | [1][2][3][4] |
| Molecular Formula | C₈H₁₀BFO₃ | [1][2][3][4] |
| Molecular Weight | 183.97 g/mol | [1][2][3][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 92-97 °C (lit.) | [2][4] |
| Purity | ≥ 98% (HPLC) | [1] |
| Synonyms | (5-ethoxy-2-fluorophenyl)boronic acid, 2-Fluoro-5-ethoxyphenylboronic acid, 5-Ethoxy-2-fluorobenzeneboronic acid | [1][3] |
Computed Physicochemical Data
Computational models provide additional insights into the molecule's behavior. The following table lists predicted properties that are useful in analytical and medicinal chemistry contexts, such as chromatography and drug design.
| Descriptor | Value | Source |
| Monoisotopic Mass | 184.07071 Da | PubChemLite[5] |
| Predicted Collision Cross Section (CCS) for [M+H]⁺ | 134.6 Ų | PubChemLite[5] |
| InChIKey | ISJGNUFTQTQTZLEZ-UHFFFAOYSA-N | PubChemLite[5] |
Chemical Properties and Reactivity Profile
The utility of this compound stems from the reactivity of the boronic acid moiety, which is finely tuned by the electronic effects of the fluoro and ethoxy substituents.
The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][6] This reaction is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[6][7] The catalytic cycle generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide.[7][8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often the rate-determining step and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[7][8]
The presence of the ethoxy group enhances the compound's solubility and reactivity, often leading to smoother reactions and higher yields.[1]
Stability and Decomposition Pathways
Like other arylboronic acids, this compound can undergo decomposition. A primary pathway is protodeboronation, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process can be accelerated under certain pH conditions and in the presence of water.[9][10] Additionally, boronic acids are prone to dehydration to form cyclic trimeric anhydrides known as boroxines.[11] This is why it is often sold as a mixture containing varying amounts of its anhydride and why proper storage is crucial.[5][11]
Applications in Research and Development
The unique structural features of this compound make it a key intermediate in several high-value research areas.
-
Pharmaceutical Development: It serves as a crucial building block in the synthesis of complex pharmaceutical agents, particularly in the development of anti-cancer therapies.[1] The boronic acid functionality allows for precise and selective bond formations essential in drug formulation.[1]
-
Organic Synthesis: Beyond its primary use in Suzuki-Miyaura coupling, it is valuable for constructing a wide range of complex organic molecules for both academic and industrial chemistry.[1][12]
-
Material Science: The compound is used to create advanced materials, including specialized polymers and nanomaterials. Its ability to form stable complexes can enhance the thermal stability and strength of these materials.[1][12]
-
Bioconjugation and Diagnostics: In biochemistry, its ability to reversibly bind with diols is exploited for labeling biomolecules, which facilitates the study of protein interactions and cellular processes.[1][6] This property also extends to the development of diagnostic agents and probes for medical imaging.[1]
Safety, Handling, and Storage Protocols
Adherence to rigorous safety protocols is paramount when working with this compound. The following information is synthesized from supplier safety data sheets (SDS).
Hazard Identification and GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[13] |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation.[13] |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation.[14] |
Signal Word: Warning[13]
Recommended Handling and Storage Workflow
Proper handling and storage are essential to maintain the compound's purity and prevent decomposition or accidental exposure.[9]
Storage:
-
Store at room temperature in a dry, well-ventilated place.[1][14]
-
Keep containers tightly closed to prevent moisture absorption, which can lead to degradation and boroxine formation.[14][15] Boric acid and its derivatives are often hygroscopic.[15]
Handling:
-
Avoid contact with skin, eyes, and clothing.[13]
-
Wash hands and any exposed skin thoroughly after handling.[13][16]
-
Ensure adequate ventilation or work within a chemical fume hood to avoid inhalation of dust.[14][17]
-
Use personal protective equipment (PPE), including chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.[13][17]
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[13][16]
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[13][16]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[13][16]
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[13][16]
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a generalized, self-validating protocol for using an arylboronic acid in a Suzuki-Miyaura reaction. Note: This is an illustrative workflow. Specific conditions (catalyst, base, solvent, temperature) must be optimized for individual substrates.
Objective: To couple this compound with an aryl halide (e.g., 4-bromoanisole).
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), the palladium catalyst (e.g., 3 mol%), and the base (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical as it can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. The solvent choice is crucial for ensuring all reagents are sufficiently soluble and for optimizing reaction kinetics.
-
Reaction Execution: Place the flask in a preheated oil bath (typically 80-100 °C). Stir the reaction mixture vigorously.
-
Monitoring Progress: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. The aqueous washes remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the desired biaryl product.[18] Recrystallization is another common method for purifying solid boronic acid products.[18]
Conclusion
This compound is a highly valuable and versatile reagent. Its well-defined physical properties, coupled with the predictable reactivity of its boronic acid group, make it an indispensable tool in the synthesis of pharmaceuticals, advanced materials, and biochemical probes. The insights provided in this guide—from its core properties and reactivity to its safe handling and application in robust protocols like the Suzuki-Miyaura coupling—underscore its significance. Proper understanding and application of these principles will enable researchers to leverage this compound's full potential while ensuring the integrity and safety of their work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound , 98% , 900174-60-9 - CookeChem [cookechem.com]
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- 4. chemwhat.com [chemwhat.com]
- 5. PubChemLite - this compound (contains varying amounts of anhydride) (C8H10BFO3) [pubchemlite.lcsb.uni.lu]
- 6. nbinno.com [nbinno.com]
- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chemimpex.com [chemimpex.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
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- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 5-Ethoxy-2-fluorophenylboronic Acid
Abstract
5-Ethoxy-2-fluorophenylboronic acid (CAS No. 900174-60-9) is a pivotal organoboron intermediate, highly valued in the pharmaceutical and material sciences sectors.[1] Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile building block for constructing complex biaryl and heteroaryl structures integral to active pharmaceutical ingredients (APIs) and advanced materials.[1] The strategic placement of the fluoro and ethoxy groups on the phenyl ring allows for fine-tuning of molecular properties such as lipophilicity, metabolic stability, and target-binding interactions. This guide provides a comprehensive, field-proven overview of the primary synthetic pathways to this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and the critical parameters that ensure a successful and reproducible synthesis.
Strategic Analysis of Synthetic Pathways
The synthesis of arylboronic acids is a well-established field in organic chemistry. For a substituted arene like this compound, the primary challenge lies in the regioselective introduction of the boronic acid moiety onto the pre-functionalized aromatic ring. The retrosynthetic analysis reveals that the most direct and reliable approaches involve the formation of an organometallic intermediate from a suitable precursor, which is then quenched with a boron electrophile.
The precursor of choice is 1-bromo-4-ethoxy-2-fluorobenzene , a commercially available starting material.[2][3][4] The significant difference in reactivity between the C-Br and C-F bonds allows for selective metal-halogen exchange at the bromine-substituted position. Two principal organometallic routes are considered: the Grignard reaction and the organolithium-mediated lithiation-borylation.
Retrosynthetic Logic Diagram
Caption: Retrosynthetic analysis of this compound.
Primary Synthetic Pathway: The Grignard Reagent Route
The formation of an aryl Grignard reagent followed by borylation is a classic, robust, and highly scalable method for preparing arylboronic acids. This pathway is chosen as the primary route due to its operational simplicity, high functional group tolerance (in this case), and the wealth of established procedural knowledge.[5][6]
Principle and Rationale
The synthesis proceeds in two key stages:
-
Grignard Reagent Formation: Magnesium metal inserts oxidatively into the carbon-bromine bond of 1-bromo-4-ethoxy-2-fluorobenzene. This reaction is highly selective for the C-Br bond over the much stronger and less reactive C-F bond.[7] The reaction requires an anhydrous ethereal solvent, typically tetrahydrofuran (THF) or diethyl ether, which is crucial for solvating and stabilizing the resulting organomagnesium species.[8] Initiation of this reaction is a critical step; the passivating magnesium oxide layer on the metal surface must be breached, which can be achieved by using chemical activators like iodine or 1,2-dibromoethane.[8]
-
Borylation and Hydrolysis: The nucleophilic Grignard reagent attacks the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). This forms a boronate ester intermediate. The reaction is conducted at low temperatures to prevent over-addition of the Grignard reagent. Subsequent acidic workup hydrolyzes the boronate ester to yield the final this compound.
Detailed Experimental Protocol
Materials and Equipment:
-
Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Anhydrous solvents and reagents are critical.[6]
Procedure:
-
Apparatus Setup: All glassware must be rigorously dried (oven-dried at >120 °C overnight or flame-dried under vacuum) and assembled hot under a positive pressure of inert gas.
-
Magnesium Activation: To the reaction flask, add magnesium turnings (1.2 eq.). Add a single small crystal of iodine. Gently warm the flask with a heat gun under the inert gas stream until the purple iodine vapor sublimes and deposits on the magnesium surface. Allow the flask to cool to room temperature.[8]
-
Grignard Initiation: Add anhydrous tetrahydrofuran (THF) to just cover the magnesium. In the dropping funnel, prepare a solution of 1-bromo-4-ethoxy-2-fluorobenzene (1.0 eq.) in anhydrous THF. Add approximately 10% of this solution to the magnesium suspension. The reaction mixture should be stirred. Initiation is indicated by the disappearance of the iodine color, a gentle exotherm, and the appearance of a cloudy, grayish-brown solution. If initiation does not occur, gentle warming or the addition of a few drops of 1,2-dibromoethane may be required.[5][8]
-
Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate sufficient to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete consumption of the starting material.
-
Borylation: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath. In a separate flask, prepare a solution of trimethyl borate (1.5 eq.) in anhydrous THF. Add the trimethyl borate solution dropwise to the cold Grignard reagent via syringe or cannula, ensuring the internal temperature remains below -65 °C.
-
Workup and Isolation: After the addition is complete, allow the reaction to stir at -78 °C for an additional hour, then warm slowly to room temperature. Quench the reaction by carefully pouring it into a cold (0 °C) solution of aqueous hydrochloric acid (e.g., 2 M HCl). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude white solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Data and Workflow Summary
| Reagent/Parameter | Stoichiometry (eq.) | Key Role / Condition |
| 1-Bromo-4-ethoxy-2-fluorobenzene | 1.0 | Starting Material |
| Magnesium Turnings | 1.2 | Grignard Formation |
| Iodine / 1,2-Dibromoethane | Catalytic | Mg Activation |
| Anhydrous THF | - | Solvent |
| Trimethyl Borate | 1.5 | Boron Electrophile |
| Temperature (Grignard) | Reflux / RT | Formation |
| Temperature (Borylation) | -78 °C | Control Reactivity |
| Aqueous HCl (2 M) | - | Hydrolysis/Workup |
| Expected Yield | 60-80% |
Grignard Pathway Workflow Diagram
Caption: Experimental workflow for the Grignard-based synthesis.
Alternative Pathway: Directed ortho-Lithiation (DoM)
Directed ortho-lithiation is a powerful alternative for the regioselective functionalization of aromatic rings. In this case, the fluorine atom acts as a modest directing group, and the reaction proceeds via a halogen-metal exchange, which is typically faster than deprotonation for aryl bromides.[9]
Principle and Rationale
This pathway leverages the high reactivity of organolithium reagents, such as n-butyllithium (n-BuLi).
-
Lithium-Halogen Exchange: At very low temperatures (-78 °C to -100 °C), n-BuLi rapidly and selectively exchanges with the bromine atom of 1-bromo-4-ethoxy-2-fluorobenzene. This temperature control is critical to prevent side reactions, such as attack at the fluorine atom or unwanted rearrangements.[9] The resulting aryllithium species is formed with high regioselectivity.
-
Borylation and Hydrolysis: Similar to the Grignard route, the highly nucleophilic aryllithium intermediate is trapped with a trialkyl borate at low temperature. Acidic workup then provides the target boronic acid. This method is often preferred for substrates with functional groups that are incompatible with Grignard reaction conditions, although that is not a concern here.
Detailed Experimental Protocol
Procedure:
-
Apparatus Setup: Use the same rigorously dried, inert-atmosphere setup as described for the Grignard reaction.
-
Initial Setup: In the reaction flask, prepare a solution of 1-bromo-4-ethoxy-2-fluorobenzene (1.0 eq.) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C. Add n-butyllithium (1.1 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Borylation: To the cold aryllithium solution, add trimethyl borate (1.5 eq.) dropwise, again maintaining a temperature below -70 °C.
-
Workup and Isolation: After stirring for an additional hour at -78 °C, allow the reaction to warm to room temperature. The workup, extraction, and purification steps are identical to those described in the Grignard protocol (Section 2.2, steps 6-8).
Data and Workflow Summary
| Reagent/Parameter | Stoichiometry (eq.) | Key Role / Condition |
| 1-Bromo-4-ethoxy-2-fluorobenzene | 1.0 | Starting Material |
| n-Butyllithium (n-BuLi) | 1.1 | Lithiation Reagent |
| Anhydrous THF | - | Solvent |
| Trimethyl Borate | 1.5 | Boron Electrophile |
| Temperature (Lithiation) | -78 °C | Critical for Selectivity |
| Temperature (Borylation) | -78 °C | Control Reactivity |
| Aqueous HCl (2 M) | - | Hydrolysis/Workup |
| Expected Yield | 65-85% |
Conclusion and Field Insights
Both the Grignard and the directed ortho-lithiation pathways represent reliable and efficient methods for the synthesis of this compound from the same commercially available precursor.
-
Expert Recommendation: For routine, large-scale production, the Grignard route is often favored. It is generally less expensive, requires less stringent temperature control for the organometallic formation step (reflux vs. -78 °C), and is considered operationally safer than using pyrophoric n-butyllithium.
-
Causality in Protocol: The success of both protocols is critically dependent on anhydrous conditions . Grignard and organolithium reagents are potent bases and will be rapidly quenched by protic sources like water, leading to failed reactions and low yields.[8] The low-temperature requirement for the borylation step in both methods is essential to prevent the formation of tri- and tetra-aryl borate "ate" complexes, which would result from multiple additions of the organometallic reagent to the boron center, thereby reducing the yield of the desired mono-aryl boronic acid.
By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and reproducibly synthesize this valuable chemical intermediate for applications in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Bromo-4-ethoxy-2-fluorobenzene | CymitQuimica [cymitquimica.com]
- 3. 4-Bromo-2-ethoxy-1-fluorobenzene [oakwoodchemical.com]
- 4. 4-Bromo-2-ethoxy-1-fluorobenzene,(CAS# 900174-64-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. benchchem.com [benchchem.com]
- 7. Solved 7. The formation of a Grignard reagent from | Chegg.com [chegg.com]
- 8. benchchem.com [benchchem.com]
- 9. uwindsor.ca [uwindsor.ca]
An In-Depth Technical Guide to the Reactivity Profile of 5-Ethoxy-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Synthesis
5-Ethoxy-2-fluorophenylboronic acid (CAS No. 900174-60-9) has emerged as a pivotal reagent in contemporary organic synthesis and medicinal chemistry.[1] Its unique structural features—an electron-donating ethoxy group and an electron-withdrawing fluorine atom positioned ortho to the boronic acid moiety—impart a distinct reactivity profile that has been exploited in the synthesis of complex molecules, particularly in the realm of pharmaceutical development.[1][2] This guide provides an in-depth analysis of the reactivity of this compound, focusing on its application in key cross-coupling reactions, with field-proven insights to inform experimental design and execution.
Core Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 900174-60-9 | [1][3] |
| Molecular Formula | C₈H₁₀BFO₃ | [1] |
| Molecular Weight | 183.97 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 92-97 °C | [3] |
| Purity | ≥ 98% (HPLC) | [1] |
Strategic Importance of Substitution Pattern
The reactivity of this compound is a direct consequence of its substitution pattern. The interplay between the ethoxy and fluoro groups governs its stability, solubility, and performance in catalytic cycles.
-
The ortho-Fluoro Substituent: The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the boronic acid and its propensity to undergo protodeboronation, a common decomposition pathway for arylboronic acids. However, this substituent can also play a beneficial role in the catalytic cycle of cross-coupling reactions by promoting the reductive elimination step.
-
The para-Ethoxy Substituent: In contrast, the ethoxy group at the C5 position is electron-donating through resonance. This electronic contribution can enhance the nucleophilicity of the aryl ring, potentially facilitating the transmetalation step in Suzuki-Miyaura couplings. Furthermore, the ethoxy group can improve the solubility of the boronic acid in organic solvents, leading to smoother reactions and potentially higher yields.[1]
Key Reactivity Profiles: A Tale of Two Couplings
This compound is a workhorse in two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura coupling and the Chan-Lam coupling.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate. It is a cornerstone of modern synthesis for the construction of biaryl and heteroaryl structures, which are prevalent in many biologically active molecules.
The successful execution of a Suzuki-Miyaura coupling hinges on a delicate balance of factors within the catalytic cycle. The choice of catalyst, ligand, base, and solvent is critical, especially when dealing with electronically nuanced substrates like this compound.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is paramount. For substrates like this compound, which can be prone to protodeboronation, a highly active catalyst system that promotes rapid cross-coupling over decomposition is essential. Ligands such as those from the Buchwald family (e.g., SPhos, XPhos) are often employed to enhance catalyst activity and stability. In a specific application, the use of (Ataphos)₂PdCl₂ has been documented, highlighting the utility of specialized catalyst systems.[4]
-
The Role of the Base: The base plays a crucial role in activating the boronic acid for transmetalation. A common choice is an inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). The strength and nature of the base must be carefully considered, as overly harsh basic conditions can exacerbate protodeboronation.
-
Solvent Systems: A variety of solvents can be employed, often in biphasic mixtures with water, such as dioxane/water or THF/water. The aqueous phase is often necessary for the base to effectively activate the boronic acid.
The following protocol, adapted from patent literature, demonstrates the successful application of this compound in a Suzuki-Miyaura coupling for the synthesis of a complex heterocyclic molecule.[4]
Reaction:
Step-by-Step Methodology:
-
Inert Atmosphere: To a solution of (1-(5-bromopyrimidin-2-yl)-3-(methylsulfinyl)-1H-indol-6-yl)(morpholino)methanone in a suitable solvent, add this compound.
-
Reagent Addition: Add potassium carbonate (K₂CO₃) as the base, followed by the palladium catalyst, (Ataphos)₂PdCl₂.
-
Reaction Conditions: The reaction mixture is heated under an argon atmosphere until the starting materials are consumed, as monitored by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated and purified using standard techniques such as extraction and column chromatography.
Self-Validating System: The success of this reaction is validated by the high yield and purity of the desired product, which is a key intermediate in the synthesis of pharmaceutically active compounds. The specific choice of a moderately strong base (K₂CO₃) and a specialized, highly active catalyst ((Ataphos)₂PdCl₂) is a deliberate strategy to favor the desired cross-coupling pathway over the potential protodeboronation of the electron-rich, ortho-fluorinated boronic acid.
The Chan-Lam C-N Coupling Reaction
The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen bonds, offering a valuable alternative to other methods like the Buchwald-Hartwig amination. This copper-catalyzed reaction couples an organoboron reagent with an amine, providing direct access to arylamines.
The Chan-Lam coupling proceeds through a different catalytic cycle than the Suzuki-Miyaura reaction, with copper at its heart.
-
Copper Catalyst and Oxidant: Copper(II) salts, such as copper(II) acetate (Cu(OAc)₂), are commonly used as catalysts. The reaction typically requires an oxidant to regenerate the active Cu(II) species, and often, atmospheric oxygen is sufficient.
-
Base and Solvent: A base is generally required to facilitate the deprotonation of the amine and promote the catalytic cycle. The choice of solvent can vary, with polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) often being effective.
-
Substrate Scope: The Chan-Lam coupling is tolerant of a wide range of functional groups on both the boronic acid and the amine partner.
Hypothetical Reaction:
General Step-by-Step Methodology:
-
Reaction Setup: To a reaction vessel, add this compound, morpholine, and a copper(II) catalyst (e.g., Cu(OAc)₂).
-
Solvent and Base: Add a suitable solvent, such as dichloromethane (DCM), and a base (e.g., triethylamine or pyridine).
-
Reaction Conditions: The reaction mixture is stirred at room temperature or with gentle heating, open to the air to allow for oxidation of the copper catalyst. The progress of the reaction is monitored by an appropriate analytical method.
-
Work-up and Purification: Once the reaction is complete, the mixture is typically washed with aqueous solutions to remove the catalyst and other water-soluble byproducts. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.
Rationale for Experimental Choices: The use of a copper(II) catalyst is the hallmark of the Chan-Lam reaction. The choice of a mild base and room temperature conditions is often sufficient and helps to minimize potential side reactions. The open-to-air setup provides a simple and cost-effective source of the necessary oxidant.
Stability and Handling Considerations
Like many boronic acids, this compound can be susceptible to decomposition, particularly through protodeboronation. Proper handling and storage are crucial to maintain its integrity and ensure reproducible results.
-
Storage: It should be stored in a cool, dry place, away from moisture and strong oxidizing agents.
-
Handling: When weighing and handling the solid, it is advisable to do so in a glovebox or under an inert atmosphere to minimize exposure to moisture.
-
Reaction Conditions: As previously discussed, careful selection of reaction conditions (e.g., milder bases, lower temperatures) can help to mitigate decomposition during a reaction.
Applications in Drug Discovery and Beyond
The utility of this compound extends beyond its role as a versatile synthetic intermediate. Boron-containing compounds are of increasing interest in medicinal chemistry for their potential therapeutic applications.[1] The ability of boronic acids to form reversible covalent bonds with diols makes them attractive for targeting glycoproteins and other biological macromolecules. Furthermore, this compound has been explored for its potential in Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer.[1] Its application also extends to materials science, where it can be used in the creation of advanced polymers and nanomaterials.[1]
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its unique electronic and steric properties, a result of its specific substitution pattern, provide a distinct reactivity profile that has been successfully harnessed in powerful bond-forming reactions like the Suzuki-Miyaura and Chan-Lam couplings. By understanding the mechanistic nuances of these reactions and the inherent properties of this boronic acid, researchers can design and execute synthetic strategies with a higher degree of precision and success. The protocols and insights provided in this guide serve as a foundation for the effective application of this compound in the pursuit of novel molecules with applications in medicine, materials science, and beyond.
References
- 1. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
solubility of 5-Ethoxy-2-fluorophenylboronic acid in organic solvents
An In-depth Technical Guide to the Solubility of 5-Ethoxy-2-fluorophenylboronic Acid in Organic Solvents
Foreword
For the researcher, scientist, or drug development professional, understanding the fundamental physicochemical properties of a molecule is not merely academic; it is the bedrock of successful innovation. This compound, a key building block in modern synthetic and medicinal chemistry, is no exception. Its utility in high-value applications, such as Suzuki-Miyaura cross-coupling reactions for the synthesis of complex pharmaceuticals, is directly modulated by its behavior in solution.[1][2] This guide moves beyond a simple data sheet to provide a comprehensive framework for understanding and, critically, determining the solubility of this versatile reagent. While specific quantitative solubility data across a broad range of organic solvents is not extensively published, this document equips the practicing scientist with the theoretical grounding and robust experimental protocols necessary to generate this vital data in-house.
Physicochemical Profile and Its Impact on Solubility
This compound (C₈H₁₀BFO₃, MW: 183.97 g/mol ) is a white to off-white crystalline powder with a melting point in the range of 92-97 °C.[1][3][4] Its molecular architecture is the primary determinant of its solubility characteristics.
-
The Aryl Core: The fluorinated phenyl ring provides a lipophilic character, suggesting a preference for less polar organic solvents.
-
The Boronic Acid Moiety (-B(OH)₂): This functional group is polar and capable of hydrogen bonding, both as a donor (from the -OH groups) and an acceptor. This confers a degree of solubility in more polar solvents.
-
The Ethoxy Group (-OCH₂CH₃): The ethoxy substituent enhances both the lipophilicity and the electronic properties of the molecule. It is explicitly noted to contribute positively to the compound's overall solubility and reactivity profile.[1]
-
The Fluorine Atom (-F): The ortho-fluorine atom influences the acidity of the boronic acid and can participate in intramolecular interactions, subtly altering the crystal packing and solvation energy.
A critical, often overlooked, characteristic of arylboronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride, known as a boroxine.[5] This equilibrium is highly dependent on the solvent, temperature, and concentration. The formation of the less polar boroxine can significantly complicate solubility measurements and impact reactivity if not properly controlled.
Caption: Fig 1. Reversible equilibrium between boronic acid and its boroxine.
General Solubility Trends in Arylboronic Acids
While data for the title compound is sparse, extensive studies on related structures like phenylboronic acid and its derivatives provide a predictive framework.[5][6][7]
-
Polarity Matching: Generally, solubility is highest when the polarity of the solvent matches that of the solute. For arylboronic acids, this leads to high solubility in polar aprotic solvents like ketones (acetone) and ethers (dipropyl ether), and moderate solubility in halogenated solvents like chloroform.[7] They tend to have very low solubility in nonpolar hydrocarbons such as methylcyclohexane or hexanes.[7][8]
-
Esterification Effect: The conversion of boronic acids to their corresponding esters (e.g., pinacol esters) typically increases their solubility in a wide range of organic solvents by masking the polar -B(OH)₂ group.[7][9]
-
Temperature Dependence: Solubility is an endothermic process for most solids. Therefore, the solubility of this compound is expected to increase with rising temperature in any given solvent.
Based on these principles, a qualitative solubility prediction can be made:
| Solvent Class | Predicted Solubility | Rationale |
| Alcohols (Methanol, Ethanol) | High | Polar, protic solvents capable of extensive hydrogen bonding with the -B(OH)₂ group. Methanol is reported as a good solvent.[3][10] |
| Ketones (Acetone, MEK) | High to Moderate | Polar, aprotic solvents that can act as hydrogen bond acceptors.[7] |
| Ethers (THF, Dioxane) | High to Moderate | Ethers can solvate the aryl portion and accept hydrogen bonds.[7] |
| Halogenated (DCM, Chloroform) | Moderate | Solvates the lipophilic aryl ring well, but offers limited interaction with the boronic acid moiety.[7] |
| Aromatic (Toluene) | Low to Moderate | Primarily interacts with the phenyl ring. |
| Aliphatic (Hexanes, Heptane) | Very Low | Nonpolar nature provides poor solvation for the polar boronic acid group.[8] |
A Validated Protocol for Experimental Solubility Determination
The following protocol outlines a robust method for determining the equilibrium solubility of this compound. It is based on the widely accepted shake-flask method, followed by quantitative analysis via High-Performance Liquid Chromatography (HPLC).
Core Principle
The method relies on creating a saturated solution by agitating an excess of the solid compound in the chosen solvent for a sufficient time to reach equilibrium. The undissolved solid is then removed, and the concentration of the dissolved compound in the clear supernatant is precisely measured.
Experimental Workflow
Caption: Fig 2. Step-by-step workflow for solubility measurement.
Detailed Step-by-Step Methodology
-
Preparation of Vials: To a series of 4 mL glass vials, add an excess amount (e.g., ~50 mg, accurately weighed) of this compound.
-
Causality: Using a significant excess ensures that the solution reaches saturation and that some solid remains, which is the definition of a saturated solution at equilibrium.
-
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly with PTFE-lined caps. Place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a minimum of 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.
-
Self-Validation: Comparing the measured concentration at 24 and 48 hours is a critical self-validating step. If the values are statistically identical, equilibrium has been achieved. If the concentration increases, the equilibration time must be extended.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let solids settle. Then, carefully draw a sample from the clear supernatant using a syringe fitted with a 0.22 µm PTFE syringe filter.
-
Causality: Filtration is crucial to prevent any microscopic undissolved particles from being carried over, which would artificially inflate the measured solubility. PTFE is chosen for its broad chemical compatibility.
-
-
Sample Preparation for Analysis: Accurately perform a gravimetric or volumetric dilution of the filtered supernatant into the HPLC mobile phase. The dilution factor should be chosen to bring the final concentration into the linear range of the calibration curve (e.g., a 100-fold dilution).
-
Quantitative Analysis: Analyze the diluted sample using the validated HPLC method detailed below. Determine the concentration from the calibration curve.
-
Calculation:
-
Solubility (g/L) = [Concentration from HPLC (g/L)] x [Dilution Factor]
-
Protocol for Quantitative Analysis by HPLC-UV
A validated analytical method is essential for accurate solubility determination. Ultra-High Performance Liquid Chromatography (UPLC or UHPLC) with UV detection is a precise and accessible method for quantifying boronic acids.[11]
-
Instrumentation: UPLC/HPLC system with a photodiode array (PDA) or variable wavelength UV detector.
-
Column: A reverse-phase C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a suitable starting point.[11]
-
Mobile Phase: A gradient of 10 mM Ammonium Acetate in water (A) and Acetonitrile (B).
-
Causality: Ammonium acetate is a volatile buffer compatible with mass spectrometry if LC-MS is used for confirmation, and it provides good peak shape for acidic analytes.
-
-
Gradient: A fast gradient, for example, 5% to 95% B over 1-2 minutes, can be used for high-throughput analysis.[11]
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the λ-max of this compound (determine by running a PDA scan, likely around 230-280 nm).
-
Calibration: Prepare a set of at least five calibration standards of this compound of known concentration in the mobile phase. Plot the peak area versus concentration and perform a linear regression. The calibration curve must have a correlation coefficient (r²) of ≥ 0.995.
Safety and Handling
Proper safety precautions are mandatory when handling this compound.
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[12] May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[12][13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[14] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place, often under refrigerated conditions (2-8 °C).[3][10]
Conclusion
The solubility of this compound is a critical parameter that dictates its performance in synthetic and pharmaceutical applications. While a comprehensive public database of its solubility in various organic solvents is lacking, this guide provides the necessary scientific foundation and practical, validated protocols for its determination. By understanding the underlying physicochemical principles and carefully executing the described experimental workflow, researchers can generate the high-quality, reliable data needed to optimize reaction conditions, streamline purification processes, and accelerate drug development timelines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound , 98% , 900174-60-9 - CookeChem [cookechem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound|lookchem [lookchem.com]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Stability and Storage of 5-Ethoxy-2-fluorophenylboronic Acid
Introduction: The Critical Role of Boronic Acids in Modern Drug Discovery
5-Ethoxy-2-fluorophenylboronic acid is a versatile building block in medicinal chemistry and organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] Its structural motifs are integral to the development of novel therapeutics, particularly in oncology and material science. The efficacy and reproducibility of synthetic routes employing this reagent are, however, intrinsically linked to its purity and stability. As with many organoboron compounds, this compound is susceptible to degradation, which can compromise reaction yields, introduce impurities, and impact the overall success of a research campaign.[3] This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, grounded in the fundamental principles of its chemical reactivity. We will explore the primary degradation pathways, recommend best practices for handling and storage, and detail analytical methodologies for monitoring the integrity of this critical reagent over time.
I. The Chemical Landscape of Instability: Primary Degradation Pathways
The stability of this compound is governed by three principal degradation pathways inherent to arylboronic acids. Understanding these mechanisms is paramount to implementing effective storage and handling strategies.
Protodeboronation (Hydrolysis)
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, resulting in the replacement of the boronic acid moiety with a hydrogen atom. This is a significant degradation pathway, particularly in aqueous environments, and its rate is influenced by pH.[4] The reaction proceeds via the addition of water to the boronic acid, leading to the formation of boric acid and the corresponding fluoro-ethoxybenzene.
Oxidation
The boronic acid functional group is susceptible to oxidation, which converts the arylboronic acid into the corresponding phenol. This process can be initiated by atmospheric oxygen or other oxidizing agents present as impurities.[5] The oxidation of boronic acids is a complex process that can proceed through various radical or non-radical mechanisms. The resulting phenolic impurity can complicate purification and may have unintended reactivity in subsequent synthetic steps.
Boroxine Formation (Dehydration)
In the solid state or in non-aqueous solutions, boronic acids can undergo intermolecular dehydration to form a six-membered cyclic anhydride known as a boroxine.[4] This is a reversible equilibrium process. While boroxine formation is not strictly a degradation pathway in that it can be reversed upon exposure to water, the presence of boroxines can affect the stoichiometry and reactivity of the boronic acid in a given reaction. The equilibrium between the boronic acid and its boroxine is influenced by temperature and the presence of moisture.[4]
Below is a diagram illustrating the key degradation pathways for an arylboronic acid.
Caption: Key degradation pathways for this compound.
II. Recommended Storage and Handling Protocols
To mitigate the degradation pathways discussed above and ensure the long-term integrity of this compound, the following storage and handling protocols are recommended. These are based on a synthesis of information from safety data sheets and the underlying chemical principles.[2]
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8°C) | Minimizes thermal degradation and slows the rate of all chemical degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Protects against atmospheric moisture (inhibiting hydrolysis) and oxygen (preventing oxidation). |
| Moisture | Keep container tightly closed in a dry environment. Use a desiccator for long-term storage. | Prevents protodeboronation and the hydrolysis of any formed boroxine. |
| Light | Store in an amber or opaque container, protected from direct light. | While specific photostability data is limited, many organic molecules are light-sensitive. Protection from light is a general best practice to prevent potential photodegradation. |
| Incompatible Materials | Store away from strong oxidizing agents, strong bases, and moisture. | Oxidizing agents can directly degrade the boronic acid moiety. Strong bases can catalyze protodeboronation. |
III. Analytical Methods for Stability Assessment
A robust stability-indicating analytical method is crucial for ensuring the quality of this compound. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common method for assessing the purity of boronic acids and quantifying degradation products. A well-developed HPLC method should be able to separate the parent compound from its potential impurities, including the products of protodeboronation and oxidation.
Representative RP-HPLC Method for Purity Assessment:
While a specific validated method for this compound is not publicly available, the following protocol, based on general methods for aromatic boronic acids, serves as an excellent starting point for method development and validation.[6][7]
| Parameter | Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 220-280 nm, to be determined by UV scan) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve accurately weighed sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL. |
Workflow for HPLC Method Validation:
Caption: Workflow for developing and validating a stability-indicating HPLC method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹¹B NMR, is a powerful tool for characterizing boronic acids and their derivatives.[8][9][10] It can provide valuable information about the equilibrium between the boronic acid and its boroxine, as well as detect the formation of other boron-containing species. Quantitative NMR (qNMR) can be used as a primary method for purity determination without the need for a specific reference standard of the analyte.[11][12]
¹H NMR: Can be used to monitor for the appearance of degradation products, such as the corresponding arene from protodeboronation.
¹¹B NMR: Provides direct information on the boron environment. The chemical shift can distinguish between the sp²-hybridized boron of the boronic acid and boroxine and the sp³-hybridized boron of boronate esters or other complexes.
Representative ¹H qNMR Protocol for Purity Assessment: [11]
-
Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Solvent: Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire the ¹H NMR spectrum using a high-field spectrometer (≥400 MHz) with appropriate relaxation delays to ensure accurate integration.
-
Quantification: Calculate the purity of the sample by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known signal from the internal standard.
IV. Designing a Stability Study
For researchers in drug development, it may be necessary to perform a formal stability study to establish a re-test date for a batch of this compound. This typically involves both long-term and accelerated stability testing.
Forced Degradation Studies
Before initiating a formal stability study, a forced degradation (or stress testing) study is essential to identify the likely degradation products and to demonstrate the specificity of the analytical methods.[13][14][15][16][17]
Typical Stress Conditions for a Forced Degradation Study: [4]
| Condition | Protocol | Purpose |
| Acid Hydrolysis | Dissolve sample in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 30 min to 24 hrs). | To assess stability in acidic conditions and identify acid-catalyzed degradation products. |
| Base Hydrolysis | Dissolve sample in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for a specified time (e.g., 30 min to 24 hrs). | To assess stability in basic conditions and identify base-catalyzed degradation products, such as those from protodeboronation. |
| Oxidation | Dissolve sample in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for a specified time (e.g., 24 hrs). | To identify potential oxidative degradation products. |
| Thermal Stress | Store the solid sample at an elevated temperature (e.g., 60-80°C) for a specified period. | To evaluate the potential for thermally induced degradation and boroxine formation. |
| Photostability | Expose the solid sample to a controlled source of UV and visible light according to ICH Q1B guidelines. | To determine the susceptibility of the compound to photodegradation. |
Long-Term and Accelerated Stability Testing
Based on the results of the forced degradation study, a formal stability protocol can be designed.
Recommended Conditions for a Formal Stability Study:
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 5°C ± 3°C | 0, 3, 6, 9, 12, 18, 24 months |
| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6 months |
The samples should be stored in containers that mimic the proposed long-term storage packaging. At each time point, the samples should be tested for appearance, purity (by a validated stability-indicating HPLC method), and potentially other parameters as deemed necessary.
V. Conclusion
While this compound is a powerful reagent, its inherent reactivity necessitates careful consideration of its stability. By understanding the primary degradation pathways of protodeboronation, oxidation, and boroxine formation, researchers can implement effective storage and handling procedures to preserve its quality. The use of validated analytical methods, such as HPLC and NMR, is crucial for monitoring the purity of this reagent over time. For applications in drug development, a systematic approach to stability testing, including forced degradation and formal stability studies, is essential for ensuring the reliability and reproducibility of experimental outcomes. Adherence to the principles and protocols outlined in this guide will empower researchers to confidently utilize this compound in their synthetic endeavors.
References
- 1. This compound|lookchem [lookchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Organoboron chemistry - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Photocatalytic metal-organic frameworks for the aerobic oxidation of arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. rjptonline.org [rjptonline.org]
- 14. pharmtech.com [pharmtech.com]
- 15. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. biomedres.us [biomedres.us]
An In-depth Technical Guide to the Electronic Effects of Substituents on Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylboronic acids and their derivatives are indispensable tools in modern organic synthesis, most notably for their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility, however, extends far beyond this single application, encompassing roles as sensors, in bioconjugation, and as therapeutic agents.[3][4] The reactivity and physicochemical properties of a phenylboronic acid are not static; they are exquisitely controlled by the nature of the substituents on the phenyl ring. Understanding the electronic influence of these substituents is paramount for reaction optimization, catalyst design, and the rational design of novel molecules in drug discovery.
This guide provides a comprehensive exploration of the electronic effects of substituents on phenylboronic acids. We will delve into the fundamental principles governing their Lewis acidity, the quantitative correlation of these effects using Hammett parameters, and the profound impact on acidity (pKa) and reactivity in cornerstone reactions. This document is designed to serve as a detailed reference for researchers, offering both theoretical understanding and practical, field-proven experimental protocols.
The Dual Nature of Phenylboronic Acids: Lewis Acidity and the Boronate Equilibrium
At the heart of a phenylboronic acid's chemistry is the boron atom, which possesses a vacant p-orbital, rendering it a Lewis acid.[3][5] In aqueous solution, this Lewis acidity manifests in an equilibrium between the neutral, trigonal planar boronic acid and an anionic, tetrahedral boronate species, formed by the addition of a hydroxide ion.[5][6]
This equilibrium is fundamental to the reactivity of the boronic acid. The electronic properties of the substituent 'R' on the phenyl ring directly influence the electron density at the boron center, thereby dictating the position of this equilibrium and the overall Lewis acidity of the molecule.[4][6]
Quantifying Electronic Influence: The Hammett Equation
To move beyond qualitative descriptions like "electron-donating" or "electron-withdrawing," we can employ the Hammett equation. This cornerstone of physical organic chemistry provides a quantitative measure of the electronic influence (both inductive and resonance effects) of a substituent on the reactivity of a benzene derivative.[7] The equation is given by:
log(K/K₀) = σρ or log(k/k₀) = σρ
Where:
-
K or k is the equilibrium or rate constant for the substituted reactant.
-
K₀ or k₀ is the constant for the unsubstituted (R=H) reactant.
-
σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent.
-
ρ (rho) is the reaction constant , which measures the sensitivity of a particular reaction to substituent effects.[7]
A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG).[8] The magnitude of σ reflects the strength of this electronic effect.
Table 1: Selected Hammett Substituent Constants (σ)
| Substituent (R) | Position | σ (meta) | σ (para) | Electronic Effect |
| -H | meta/para | 0.00 | 0.00 | Reference |
| -CH₃ | meta/para | -0.06 | -0.16 | Weakly Donating |
| -OCH₃ | meta/para | 0.11 | -0.24 | Donating (Resonance) |
| -F | meta/para | 0.34 | 0.05 | Withdrawing (Inductive) |
| -Cl | meta/para | 0.37 | 0.22 | Withdrawing (Inductive) |
| -CF₃ | meta/para | 0.44 | 0.57 | Strongly Withdrawing |
| -CN | meta/para | 0.62 | 0.67 | Strongly Withdrawing |
| -NO₂ | meta/para | 0.73 | 0.78 | Very Strongly Withdrawing |
Data compiled from various sources, including Schwarzenbach et al. and other standard physical organic chemistry texts.[9][10]
Impact on Acidity: pKa as a Measure of Lewis Acidity
The Lewis acidity of a phenylboronic acid is directly reflected in its pKa value. A lower pKa indicates a stronger acid, meaning the equilibrium in Figure 1 lies further to the right, favoring the formation of the tetrahedral boronate anion.[6]
Substituents play a critical role in modulating this acidity. Electron-withdrawing groups (EWGs) on the phenyl ring pull electron density away from the boron atom, making it more electrophilic and thus a stronger Lewis acid. This stabilization of the resulting negative charge on the boronate anion leads to a lower pKa value.[6][11] Conversely, electron-donating groups (EDGs) increase electron density at the boron center, decreasing its Lewis acidity and resulting in a higher pKa.[6]
This relationship can be quantitatively described by a Hammett plot, which correlates the pKa values of substituted phenylboronic acids with their respective Hammett σ constants.[8][12] For the dissociation of phenylboronic acids, the reaction constant (ρ) is positive (approximately 2.06-2.15), indicating that the reaction is highly sensitive to substituent effects and that negative charge is built up in the transition state, consistent with the formation of the boronate anion.[8]
Table 2: pKa Values of Selected Substituted Phenylboronic Acids in Water
| Substituent | Position | pKa | Hammett Constant (σ) |
| 4-OCH₃ | para | 9.24 | -0.24 |
| 4-CH₃ | para | 9.00 | -0.16 |
| H | - | 8.76 | 0.00 |
| 4-F | para | 8.50 | 0.05 |
| 3-F | meta | 8.24 | 0.34 |
| 4-Cl | para | 8.40 | 0.22 |
| 3-Cl | meta | 8.08 | 0.37 |
| 4-CF₃ | para | 7.86 | 0.57 |
| 3-CF₃ | meta | 7.80 | 0.44 |
| 4-NO₂ | para | 7.23 | 0.78 |
Data compiled from multiple sources. Note that exact pKa values may vary slightly depending on experimental conditions.[12][13][14]
Implications for Chemical Reactivity
The electronic modulation of the boron center has profound consequences for the reactivity of phenylboronic acids in key synthetic transformations.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate.[2] A critical step in the catalytic cycle is transmetalation , where the organic group is transferred from the boron atom to the palladium(II) center.[6][15]
For this step to occur efficiently, the boronic acid must be activated by a base to form the more nucleophilic "ate" complex (the tetrahedral boronate).[15] The rate of transmetalation is influenced by the electronic nature of the phenylboronic acid. Generally, phenylboronic acids bearing electron-withdrawing groups exhibit enhanced reactivity in Suzuki-Miyaura couplings.[1][16] This can be attributed to several factors:
-
Increased Lewis Acidity: EWGs increase the Lewis acidity of the boron atom, facilitating the formation of the boronate species required for transmetalation.
-
Enhanced Nucleophilicity of the Aryl Group: While counterintuitive, the increased positive charge on the boron atom in the boronate complex enhances the polarization of the C-B bond, making the ipso-carbon more nucleophilic and facilitating its transfer to the electrophilic palladium center.
Conversely, electron-donating groups can slow down the transmetalation step, sometimes requiring more forcing conditions or specialized catalyst systems.[17]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. mdpi.com [mdpi.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]
- 5. aablocks.com [aablocks.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. global.oup.com [global.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 5-Ethoxy-2-fluorophenylboronic Acid in Organic Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 5-Ethoxy-2-fluorophenylboronic Acid
This compound (CAS 480438-60-8) has emerged as a pivotal building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique trifunctional substitution pattern—an activating ethoxy group, a reactivity-modulating fluorine atom, and the versatile boronic acid moiety—offers a distinct strategic advantage in the construction of complex molecular architectures. The presence of the ortho-fluorine atom can influence the conformation of the resulting biaryl products, a critical factor in modulating protein-ligand interactions. The para-ethoxy group, being electron-donating, enhances the nucleophilicity of the arylboronic acid, often facilitating higher yields and smoother reactions in cross-coupling processes.[1]
These attributes make this compound an indispensable reagent for introducing the 5-ethoxy-2-fluorophenyl motif, a substructure found in a variety of biologically active compounds, including potent kinase inhibitors. This guide provides an in-depth exploration of its applications, featuring detailed, field-proven protocols for its use in Suzuki-Miyaura and Chan-Lam couplings, and explains the causality behind the experimental choices to ensure reproducible and successful outcomes.
Core Applications in Synthetic Chemistry
The utility of this compound is most prominently demonstrated in two key types of cross-coupling reactions:
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: This reaction is the cornerstone of biaryl synthesis, forming a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide/triflate.[1] This methodology is widely employed in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). The electron-rich nature of this compound makes it an excellent coupling partner.
-
Copper-Catalyzed Chan-Lam Coupling: This reaction facilitates the formation of carbon-heteroatom bonds, specifically aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds.[2][3] It provides a powerful alternative to traditional methods like Buchwald-Hartwig amination, often proceeding under milder conditions and open to the air.
Application Spotlight: Synthesis of mTOR Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors, particularly those targeting the mTOR (mammalian target of rapamycin) signaling pathway, which is a critical regulator of cell growth and is often dysregulated in cancer.
In a key synthetic step for a series of potent mTOR inhibitors, this compound was coupled with a substituted pyrimidine core via a Suzuki-Miyaura reaction. This specific transformation highlights the reagent's utility in constructing the core scaffolds of targeted therapeutics.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Pyrimidine-Based Kinase Inhibitor Intermediate
This protocol is adapted from a patented procedure for the synthesis of mTOR kinase inhibitors and demonstrates a typical application of this compound in pharmaceutical development.
Reaction Principle:
The reaction involves the palladium-catalyzed cross-coupling of this compound with 2,4-dichloro-5-(methoxymethyl)pyrimidine. The palladium(0) catalyst undergoes oxidative addition to the aryl chloride, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the desired C-C bond and regenerate the active catalyst.
Experimental Workflow Diagram:
Caption: Workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Methodology:
-
Reagent Preparation: To a reaction vessel, add 2,4-dichloro-5-(methoxymethyl)pyrimidine (1.0 equiv.), this compound (1.2 equiv.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)-CH₂Cl₂ adduct) (0.05 equiv.), and sodium carbonate (3.0 equiv.).
-
Causality Note: dppf is a robust, electron-rich ligand that stabilizes the palladium catalyst and promotes both oxidative addition and reductive elimination. Sodium carbonate is a common and effective base for activating the boronic acid for transmetalation.
-
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the vessel to achieve a substrate concentration of approximately 0.2 M.
-
Causality Note: The dioxane/water solvent system is widely used for Suzuki couplings as it effectively dissolves both the organic substrates and the inorganic base.
-
-
Inerting the Atmosphere: Seal the vessel and degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Causality Note: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation. Removing oxygen is crucial for achieving high yields and good catalyst turnover.
-
-
Reaction: Heat the reaction mixture to 85 °C and stir for 16 hours or until reaction completion is confirmed by a suitable analytical method (e.g., LC-MS or TLC).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate. c. Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-(5-ethoxy-2-fluorophenyl)-4-chloro-5-(methoxymethyl)pyrimidine.
Protocol 2: Representative Chan-Lam N-Arylation with an Imidazole Derivative
This protocol provides a general methodology for the copper-catalyzed N-arylation of a nitrogen-containing heterocycle using this compound. Chan-Lam couplings are advantageous for their operational simplicity.[2][3]
Reaction Principle:
The reaction proceeds via a proposed mechanism involving the formation of a copper(II)-aryl complex. Coordination of the N-H nucleophile (imidazole) followed by an oxidative process leads to a copper(III) intermediate, which then undergoes reductive elimination to form the C-N bond and a copper(I) species. The copper(I) is then re-oxidized to copper(II) by atmospheric oxygen to complete the catalytic cycle.
Experimental Workflow Diagram:
Caption: Workflow for the Chan-Lam N-arylation protocol.
Step-by-Step Methodology:
-
Reagent Combination: In a flask open to the atmosphere, combine the imidazole derivative (1.0 equiv.), this compound (1.5 equiv.), and copper(II) acetate (Cu(OAc)₂) (1.2 equiv.).
-
Causality Note: Copper(II) acetate is a common and effective catalyst for Chan-Lam couplings. An excess of the boronic acid is often used to drive the reaction to completion.
-
-
Solvent and Base Addition: Add dichloromethane (DCM) as the solvent, followed by pyridine (2.0 equiv.).
-
Causality Note: Pyridine acts as both a ligand to stabilize the copper catalyst and a base to facilitate the reaction. DCM is a suitable solvent for this transformation.
-
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours. The reaction is typically open to the air, as atmospheric oxygen serves as the terminal oxidant to regenerate the active Cu(II) catalyst.
-
Causality Note: The ability to run the reaction open to air is a significant practical advantage of the Chan-Lam coupling over many palladium-catalyzed processes that require strictly inert conditions.
-
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: a. Upon completion, dilute the reaction mixture with DCM. b. Filter the suspension through a pad of Celite® to remove insoluble copper salts. c. Wash the Celite® pad with additional DCM. d. Combine the filtrates and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-arylated imidazole.
Data Summary: Reaction Parameter Comparison
The choice of reaction conditions is critical for successful cross-coupling. The following table summarizes typical parameters for the reactions discussed.
| Parameter | Suzuki-Miyaura Coupling | Chan-Lam Coupling |
| Catalyst | Palladium-based (e.g., PdCl₂(dppf)) | Copper-based (e.g., Cu(OAc)₂) |
| Catalyst Loading | 1-5 mol% | 10 mol% to stoichiometric |
| Ligand | Phosphine-based (e.g., dppf, XPhos) | N-based (e.g., Pyridine) or none |
| Base | Inorganic (e.g., Na₂CO₃, K₃PO₄) | Organic (e.g., Pyridine, Et₃N) |
| Solvent | Dioxane/H₂O, Toluene, THF | DCM, Toluene, MeOH |
| Temperature | Room Temp. to 120 °C | Room Temperature |
| Atmosphere | Inert (N₂ or Ar) | Air (O₂ as oxidant) |
Conclusion and Future Outlook
This compound is a highly valuable and versatile reagent in the synthetic chemist's toolbox. Its application in the robust and reliable Suzuki-Miyaura coupling enables the efficient synthesis of complex biaryl systems, which is particularly crucial in drug discovery for constructing kinase inhibitors and other targeted therapies. Furthermore, its utility in the operationally simple Chan-Lam coupling provides a straightforward route to C-N and C-O bonds under mild conditions. The strategic placement of its functional groups provides chemists with a powerful tool to fine-tune the steric and electronic properties of target molecules. As the demand for novel, highly functionalized small molecules continues to grow in both pharmaceutical and materials science, the importance and application of this compound are set to expand.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 5-Ethoxy-2-fluorophenylboronic Acid in Modern Medicinal Chemistry
Introduction: A Versatile Building Block for Targeted Therapies
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and alkoxy groups into molecular scaffolds is a well-established approach to enhance pharmacological properties. 5-Ethoxy-2-fluorophenylboronic acid (CAS No. 900174-60-9) has emerged as a valuable and versatile building block in medicinal chemistry.[1][2] Its utility is primarily centered on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1]
The unique substitution pattern of this compound—an electron-donating ethoxy group and an electron-withdrawing fluorine atom—imparts favorable characteristics to the resulting biaryl structures. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the ethoxy group can improve solubility and modulate protein-ligand interactions.[3] These features make this reagent particularly attractive for the synthesis of complex molecules targeting a range of diseases, most notably in the realm of oncology.[1][4] This guide provides an in-depth overview of the applications of this compound, with a focus on the synthesis of kinase inhibitors, and includes detailed experimental protocols for its use in drug discovery and development.
Application Focus: Synthesis of Novel Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] Consequently, the development of small molecule kinase inhibitors is a major focus of cancer research. The 5-ethoxy-2-fluorophenyl moiety is a key pharmacophore in a number of potent and selective kinase inhibitors. Its structural features can be exploited to achieve high affinity and selectivity for the target kinase.
A particularly relevant application of this compound is in the synthesis of inhibitors for Activated CDC42 Kinase 1 (ACK1, also known as TNK2). ACK1 is a non-receptor tyrosine kinase that has been implicated in the progression of various cancers, including prostate, breast, and lung cancer.[6] The development of selective ACK1 inhibitors is therefore a promising therapeutic strategy.
The general structure of many ACK1 inhibitors features a central heterocyclic core, such as a pyrazolo[3,4-d]pyrimidine, coupled to a substituted phenyl ring. The 5-ethoxy-2-fluorophenyl group has been shown to be an effective substituent for achieving potent ACK1 inhibition.
Below is a table of representative ACK1 inhibitors with related structural motifs, highlighting the importance of the substituted phenyl ring in determining potency.
| Compound ID | Structure | ACK1 IC50 (nM) | Reference |
| 1 | A pyrazolopyrimidine derivative | 2 | (Kopecky DJ, et al., 2008) |
| 2 | A furo[2,3-d]pyrimidine derivative | 24 | (DiMauro EF, et al., 2007) |
| 3 | An imidazo[1,5-a]pyrazine derivative | 110 | (Jin M, et al., 2013) |
| 4 | A pyrimidine-diazepine derivative | 2000 (2 µM) | (Miduturu CV, et al., 2011) |
This table presents data for illustrative purposes to demonstrate the potency of related kinase inhibitors. The development of a novel inhibitor would require extensive biological testing.
Experimental Protocols
Protocol 1: Synthesis of a Proposed ACK1 Inhibitor via Suzuki-Miyaura Coupling
This protocol describes a representative synthesis of a novel pyrazolo[3,4-d]pyrimidine-based ACK1 inhibitor utilizing this compound. The reaction conditions are based on established methodologies for the Suzuki-Miyaura coupling of heteroaryl halides with arylboronic acids.[7][8]
Reaction Scheme:
A proposed synthetic workflow for an ACK1 inhibitor.
Materials:
-
4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)
-
This compound (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, this compound, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.
Characterization:
The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.
Structure-Activity Relationship (SAR) Insights
The design of potent and selective kinase inhibitors is guided by understanding the structure-activity relationships of a given chemical series. For pyrazolo[3,4-d]pyrimidine-based ACK1 inhibitors, the nature of the substituent at the 4-position of the heterocyclic core is critical for activity.
Key structural elements and their roles in ACK1 inhibitors.
-
The 2-Fluoro Substituent: The fluorine atom at the ortho position of the phenyl ring can engage in favorable interactions with the kinase hinge region, a critical part of the ATP-binding pocket. This can lead to enhanced binding affinity. Furthermore, the electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups and improve metabolic stability by blocking potential sites of oxidation.
-
The 5-Ethoxy Substituent: The ethoxy group at the meta position can improve the solubility of the compound, which is a crucial parameter for drug development. It can also form hydrogen bonds with amino acid residues in the kinase active site, contributing to the overall binding affinity. The size and conformation of the ethoxy group can also influence the selectivity of the inhibitor for ACK1 over other kinases.
By systematically exploring modifications to the substituted phenyl ring, medicinal chemists can fine-tune the pharmacological profile of the inhibitor to achieve the desired potency, selectivity, and drug-like properties. The use of this compound provides a direct and efficient route to introduce a key pharmacophore for the development of next-generation kinase inhibitors.
Conclusion
This compound is a highly valuable reagent in medicinal chemistry, offering an efficient means to introduce a functionally rich phenyl moiety into complex molecules. Its application in the synthesis of kinase inhibitors, particularly for targets like ACK1, underscores its importance in the development of targeted therapies for cancer and other diseases. The strategic combination of the ethoxy and fluoro substituents provides a powerful tool for medicinal chemists to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates. The protocols and insights provided in this guide are intended to facilitate the use of this versatile building block in drug discovery and development programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. run-biotech.lookchem.com [run-biotech.lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 5. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US10017478B2 - Inhibitors of ACK1/TNK2 tyrosine kinase - Google Patents [patents.google.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Strategic Role of Fluorinated Phenylboronic Acids in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Power of Fluorine in Phenylboronic Acid Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for enhancing therapeutic potential.[1][2][3] Phenylboronic acids, versatile building blocks in their own right, gain remarkable new properties when fluorinated.[4] This strategic fluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, offering a pathway to more effective and safer medicines.[1][5][6]
The introduction of fluorine can modulate several key parameters:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[2][5]
-
Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its target.[1][2][3]
-
Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to stronger and more specific interactions with its biological target.[2][5]
-
pKa Modulation: Fluorine's electron-withdrawing nature can lower the pKa of nearby acidic or basic groups, which can influence a compound's solubility and ionization state at physiological pH.[2]
Fluorinated phenylboronic acids are not merely laboratory curiosities; they are key intermediates in the synthesis of a wide array of pharmaceuticals, from enzyme inhibitors to imaging agents for Positron Emission Tomography (PET).[1][7][8] This guide provides an in-depth exploration of their applications, complete with detailed protocols for their use in key drug discovery workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. courses.edx.org [courses.edx.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Ethoxy-2-fluorophenylboronic Acid as a Premier Building Block for Pharmaceutical Synthesis
Prepared by: Senior Application Scientist, Chemical R&D
Executive Overview
5-Ethoxy-2-fluorophenylboronic acid has emerged as a strategically important building block in medicinal chemistry and pharmaceutical development. Its unique substitution pattern—an activating, solubilizing ethoxy group meta to the boronic acid and an electron-withdrawing fluorine atom in the ortho position—provides a nuanced reactivity profile ideal for constructing complex molecular architectures. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the properties, applications, and field-proven protocols for the effective utilization of this versatile reagent. The primary focus is its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2]
Physicochemical Profile and Reagent Handling
A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 900174-60-9 | [3] |
| Molecular Formula | C₈H₁₀BFO₃ | [4][5] |
| Molecular Weight | 183.97 g/mol | [4] |
| Appearance | White to off-white powder or crystalline solid | [3][4] |
| Melting Point | 92-97 °C | [4] |
| Solubility | Soluble in methanol, THF, Dioxane, and other common organic solvents | [4] |
| Storage | Store at 2-8°C in a tightly sealed container under a dry, inert atmosphere. Keep away from oxidizing agents and moisture. | [4][6][7] |
The Causality of Substituent Effects
The utility of this compound is not coincidental; it is a direct result of the electronic and steric effects imparted by its substituents.
-
Ortho-Fluoro Group : The presence of a fluorine atom ortho to the boronic acid is critical. As a highly electronegative element, it increases the Lewis acidity of the boron center.[8] This electronic pull can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. However, this same feature can also increase the susceptibility of the reagent to protodeboronation (replacement of the -B(OH)₂ group with a proton), a common failure mode for ortho-substituted arylboronic acids, necessitating carefully optimized reaction conditions.[9]
-
Meta-Ethoxy Group : The ethoxy group, positioned meta to the boronic acid, acts as an electron-donating group. This modulates the overall electron density of the aromatic ring. Furthermore, it significantly enhances the reagent's solubility in the organic solvents typically used for cross-coupling reactions, leading to more homogeneous reaction mixtures and often facilitating higher yields.[1]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the preeminent application for this building block, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in active pharmaceutical ingredients (APIs).[1][10] The reaction forges a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating, providing reliable starting points for the synthesis of biaryl compounds using this compound.
Protocol 1: Standard Coupling with an Aryl Bromide
This protocol is optimized for high-yield coupling with common aryl and heteroaryl bromides.
Workflow Diagram
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and potassium carbonate (K₂CO₃, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with dry nitrogen or argon gas (repeat this cycle three times).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane and Water (e.g., in a 4:1 ratio), via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Catalyst Addition: To the stirring suspension, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.01–0.03 equiv).
-
Reaction Execution: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously for 4–16 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers in a separatory funnel.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure biaryl product.
Protocol 2: Optimized Coupling for Less Reactive Aryl Chlorides
Aryl chlorides are more challenging substrates due to the strength of the C-Cl bond, requiring a more active catalytic system.[11]
-
Catalyst System Modification: Replace Pd(dppf)Cl₂ with a more active system. A common choice is a combination of Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich phosphine ligand such as 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 2-4 mol%).
-
Base and Solvent: Use a stronger base like potassium phosphate (K₃PO₄, 3.0 equiv) and an anhydrous solvent system such as toluene or CPME (cyclopentyl methyl ether).
-
Temperature: Higher temperatures (100–110 °C) are often required.
Data Summary and Troubleshooting Insights
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield |
| Aryl Bromide | Pd(dppf)Cl₂ (2) | - | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 80-95% |
| Heteroaryl Bromide | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2.0) | DME/H₂O | 85 | 75-90% |
| Aryl Chloride | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3.0) | Toluene | 110 | 65-85% |
| Aryl Triflate | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Dioxane | 100 | 80-92% |
Expert Insights & Troubleshooting
-
Issue: Low Yield / Stalled Reaction.
-
Cause: Inefficient catalyst activity or deactivation. Insufficiently degassed solvents can lead to oxidation of the Pd(0) catalyst.
-
Solution: Ensure all solvents are rigorously degassed. Use fresh, high-purity catalyst. For challenging substrates, switch to a more robust ligand like XPhos or SPhos.
-
-
Issue: Significant Protodeboronation.
-
Cause: This is the primary side reaction for this reagent, where the C-B bond is cleaved by a proton source (often water) under basic conditions.[9][12]
-
Solution: Use a milder base (K₃PO₄ is often superior to NaOH or KOH). Minimize water content in the reaction if possible, or use a phase-transfer catalyst. Employing a highly active catalyst that promotes rapid coupling can outcompete the slower protodeboronation pathway.
-
-
Issue: Formation of Homocoupled Boronic Acid Byproduct.
-
Cause: This can occur in the presence of oxygen or under certain catalytic conditions.
-
Solution: Maintain a strict inert atmosphere throughout the reaction setup and duration. Ensure the purity of the starting aryl halide.
-
Safety and Handling Precautions
Adherence to proper laboratory safety practices is mandatory when handling this compound.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat at all times.[6][13]
-
Hazard Profile: The compound is classified as causing skin irritation and serious eye irritation.[6] Avoid contact with skin and eyes.
-
Handling: Handle in a well-ventilated chemical fume hood to prevent inhalation of dust.[6][14] Avoid dust generation. Wash hands thoroughly after handling.[6]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
Ingestion: Rinse mouth and seek medical advice.
-
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[6][7]
Conclusion
This compound is a high-value, versatile building block for pharmaceutical synthesis. Its thoughtfully designed substitution pattern provides a balance of reactivity and stability, making it an excellent coupling partner in Suzuki-Miyaura reactions. By leveraging the optimized protocols and mechanistic insights provided in this guide, researchers can effectively incorporate the 5-ethoxy-2-fluorophenyl moiety into complex target molecules, accelerating the discovery and development of next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, CasNo.900174-60-9 Shanghai Run-Biotech Co., Ltd. China (Mainland) [run-biotech.lookchem.com]
- 4. This compound , 98% , 900174-60-9 - CookeChem [cookechem.com]
- 5. PubChemLite - this compound (contains varying amounts of anhydride) (C8H10BFO3) [pubchemlite.lcsb.uni.lu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.pt [fishersci.pt]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Note & Protocol: Strategic Base Selection for Suzuki-Miyaura Coupling of 5-Ethoxy-2-fluorophenylboronic Acid
Here is the detailed Application Note and Protocol on selecting an appropriate base for the Suzuki reaction with 5-Ethoxy-2-fluorophenylboronic acid.
Abstract
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical and materials science for the creation of C-C bonds.[1] The choice of base is a critical parameter that dictates reaction efficiency, yield, and selectivity, particularly when employing electronically and sterically complex substrates.[2] This guide provides an in-depth analysis and detailed protocols for selecting the optimal base for the Suzuki-Miyaura coupling of this compound. We will explore the mechanistic role of the base and evaluate the suitability of common choices, from carbonates to phosphates, providing researchers with a robust framework for reaction optimization.
Introduction: The Substrate Challenge
This compound is a valuable building block, but its structure presents a unique set of considerations for Suzuki-Miyaura coupling.
-
Electronic Effects : The C5-ethoxy group is electron-donating, which generally enhances the nucleophilicity of the organoboron species, favoring the crucial transmetalation step in the catalytic cycle.[3][4][5]
-
Steric and Electronic Hindrance : The C2-fluoro substituent introduces significant steric bulk adjacent to the carbon-boron bond. Furthermore, its electron-withdrawing nature can influence the boronic acid's reactivity.
A successful coupling reaction requires a base that can efficiently promote the catalytic cycle without inducing undesired side reactions, such as protodeboronation.
The Mechanistic Imperative: Why the Base is Critical
The base in a Suzuki-Miyaura reaction is not a mere spectator; it is an active and essential participant in the catalytic cycle, primarily facilitating the rate-determining transmetalation step.[2][6] Its functions are multifaceted:
-
Formation of the Boronate Complex : The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate).[1][7] This activation enhances the polarization of the organic ligand, making it more reactive toward the palladium(II) intermediate.[8][9]
-
Activation of the Palladium Complex : In some pathways, the base can react with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide species, which can then react with the neutral boronic acid.[10]
-
Maintaining Catalytic Activity : The base neutralizes acids generated during the reaction, which could otherwise deactivate the palladium catalyst.[11]
The choice of base directly influences which mechanistic pathway is favored and the overall rate and efficiency of the reaction.[12]
Comparative Analysis of Bases
The optimal base depends on a balance of strength, solubility, and compatibility with the substrate's functional groups. Inorganic bases are most commonly employed.[10][13] For this compound, a moderately strong base is typically required to overcome the steric hindrance from the ortho-fluoro group.
| Base | pKa (Conjugate Acid) | Key Characteristics & Considerations | Suitability for Substrate |
| K₂CO₃ | 10.3 | A versatile, mild, and cost-effective base. Often requires aqueous co-solvents for solubility. May be insufficient for sterically hindered substrates. | Moderate: A good starting point for initial screening, but may result in slow reaction rates or incomplete conversion due to the ortho-fluoro group. |
| Cs₂CO₃ | 10.3 | More soluble in organic solvents than K₂CO₃. The larger cesium cation can have beneficial effects on the catalytic cycle. Often effective in challenging couplings.[14][15] | High: An excellent choice. Its enhanced solubility and reactivity often provide superior yields for sterically demanding substrates without being overly harsh.[14] |
| K₃PO₄ | 12.3 | A stronger, non-nucleophilic base. Highly effective for sterically hindered aryl chlorides and challenging boronic acids.[16][17] Often used in anhydrous conditions. | Very High: A robust and reliable option, particularly if weaker bases fail. Its strength is well-suited to drive the formation of the boronate complex with this hindered substrate.[18][19] |
| KOtBu | 19.0 | A very strong, non-nucleophilic, and sterically bulky base.[20] Highly effective but can promote side reactions if sensitive functional groups are present. | Situational: Recommended only for very unreactive coupling partners. Its high basicity may risk protodeboronation or other side reactions. Use with caution. |
| KF | 3.2 | A weak base. Its efficacy is thought to arise from the formation of a highly nucleophilic trifluoroborate species. Useful for substrates with base-labile groups.[7] | Low: Unlikely to be effective for this substrate. The formation of the 'ate' complex via hydroxide is generally more efficient for hindered boronic acids. |
Experimental Protocols
Protocols must be self-validating. We recommend a two-stage approach: an initial screening to identify the most promising base, followed by an optimized reaction.
Protocol 1: Base Screening Workflow
This protocol is designed to efficiently compare the performance of K₂CO₃, Cs₂CO₃, and K₃PO₄.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane and Water, degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To each of three separate oven-dried reaction vials, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (0.03 mmol).
-
To each vial, add one of the selected bases: K₂CO₃ (2.0 mmol) to vial 1, Cs₂CO₃ (2.0 mmol) to vial 2, and K₃PO₄ (2.0 mmol) to vial 3.
-
Seal each vial with a septum, then evacuate and backfill with inert gas three times.
-
Add the degassed solvent system (e.g., 4 mL Dioxane and 1 mL H₂O) to each vial via syringe.
-
Place the vials in a preheated reaction block at 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS at set intervals.
-
Upon completion (or after a set time, e.g., 12 hours), cool the reactions to room temperature. Dilute with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Analyze the crude product by ¹H NMR or LC-MS to determine the relative conversion and select the most effective base.
Protocol 2: Optimized General Procedure
This protocol assumes K₃PO₄ or Cs₂CO₃ was identified as the optimal base from the screening.
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents | Mass/Volume |
| Aryl Halide | - | 1.0 | 1.0 | - |
| This compound | 183.98 | 1.2 | 1.2 | 221 mg |
| K₃PO₄ (or Cs₂CO₃) | 212.27 | 2.5 | 2.5 | 531 mg |
| Pd₂(dba)₃ | 915.72 | 0.015 | 0.015 (1.5 mol%) | 13.7 mg |
| SPhos | 410.53 | 0.036 | 0.036 (3.6 mol%) | 14.8 mg |
| 1,4-Dioxane / H₂O (4:1) | - | - | - | 5 mL |
Procedure:
-
Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (221 mg, 1.2 mmol), K₃PO₄ (531 mg, 2.5 mmol), Pd₂(dba)₃ (13.7 mg, 1.5 mol%), and SPhos (14.8 mg, 3.6 mol%).
-
Inert Atmosphere : Seal the tube and evacuate and backfill with argon three times.
-
Solvent Addition : Add 5 mL of degassed 4:1 Dioxane/H₂O via syringe.
-
Reaction : Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 12-18 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.[4]
-
Work-up : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification : Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Conclusion
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of the base. While common bases like K₂CO₃ can be effective, the steric hindrance imposed by the ortho-fluoro substituent often necessitates the use of stronger or more soluble bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are highly recommended as starting points for optimization.[14][18] By employing a systematic screening approach followed by a carefully optimized protocol, researchers can reliably and efficiently synthesize desired biaryl compounds using this versatile building block.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Solvent Selection in Reactions Involving 5-Ethoxy-2-fluorophenylboronic Acid
Introduction: The Critical Role of the Solvent in Modulating the Reactivity of 5-Ethoxy-2-fluorophenylboronic Acid
This compound is a versatile and increasingly important reagent in modern organic synthesis, particularly in the pharmaceutical and materials science sectors.[1] Its utility primarily lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][2] The electronic properties imparted by the electron-donating ethoxy group and the electron-withdrawing fluorine atom, combined with their specific substitution pattern on the phenyl ring, present unique opportunities for targeted synthesis but also introduce challenges, such as the potential for protodeboronation.[3][4][5]
The choice of solvent is a critical parameter that profoundly influences the outcome of reactions involving this compound. The solvent not only dissolves the reactants but also plays a multifaceted role in the reaction mechanism by influencing catalyst stability and activity, the speciation of the boronic acid, and the rates of the elementary steps in the catalytic cycle.[6][7][8][9] An astute selection of the solvent system can lead to significant improvements in reaction yield, purity, and reaction time, while a suboptimal choice can lead to sluggish reactions or the formation of undesirable byproducts. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for reactions involving this compound, with a focus on the Suzuki-Miyaura cross-coupling reaction.
Theoretical Considerations for Solvent Selection
The selection of an appropriate solvent is a multi-parameter optimization problem. The key properties of a solvent that must be considered are its polarity, proticity, and coordinating ability.
Solvent Polarity
Solvent polarity is a measure of its ability to solvate charged or polar species.[10][11] In the context of the Suzuki-Miyaura reaction, the polarity of the solvent can significantly impact the rates of oxidative addition and reductive elimination steps.[12] Polar solvents can stabilize the charged intermediates and transition states that are often involved in the catalytic cycle, thereby accelerating the reaction.[10][12] However, the relationship between solvent polarity and reaction outcome is not always linear and can be complex.[8]
-
Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are often employed in Suzuki-Miyaura couplings. Their high polarity can facilitate the dissolution of inorganic bases and stabilize palladium catalytic species.[11]
-
Nonpolar Solvents: Nonpolar solvents such as Toluene and Dioxane are also widely used. They are particularly useful when the reactants are less polar. In some cases, nonpolar solvents can favor the desired reaction pathway by minimizing side reactions.[13]
-
Ethereal Solvents: Tetrahydrofuran (THF) and 2-Methyltetrahydrofuran (2-MeTHF) are common choices, offering a balance of polarity and coordinating ability. However, care must be taken as ethereal solvents can form peroxides which can lead to the oxidation of the boronic acid.[3]
Solvent Proticity
Proticity refers to a solvent's ability to donate a proton (act as a Brønsted acid).[11]
-
Protic Solvents: Protic solvents, such as water and alcohols, can engage in hydrogen bonding.[11] While water is often used as a co-solvent in Suzuki-Miyaura reactions to dissolve the inorganic base and facilitate the transmetalation step, an excess of protic solvent can promote the undesirable protodeboronation of the boronic acid.[3] This is a significant concern for ortho-substituted boronic acids like this compound.
-
Aprotic Solvents: Aprotic solvents lack an acidic proton and therefore do not readily promote protodeboronation.[11] This makes them a generally safer choice when working with sensitive boronic acids.
Coordinating Ability
The ability of a solvent to coordinate to the palladium center can influence the stability and reactivity of the catalyst.[6][7] Strongly coordinating solvents can sometimes compete with the ligands on the palladium, potentially inhibiting the reaction. Conversely, weakly coordinating solvents may not be sufficient to stabilize the active catalytic species.
Solvent Selection Workflow
The rational selection of a solvent system for a reaction involving this compound can be approached systematically. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for the selection of a solvent system.
Comparative Solvent Performance in a Model Suzuki-Miyaura Reaction
To illustrate the impact of solvent choice, we present data for a model Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole.
Reaction Scheme:
| Solvent System | Base | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
| Toluene / H₂O (4:1) | K₂CO₃ | Pd(PPh₃)₄ | 90 | 12 | 92 | >98 | Excellent phase separation, minimizes protodeboronation. |
| Dioxane / H₂O (4:1) | K₃PO₄ | Pd(dppf)Cl₂ | 100 | 8 | 95 | >99 | Higher reaction rate, good for less reactive halides. |
| THF / H₂O (3:1) | Na₂CO₃ | Pd(OAc)₂ / SPhos | 65 | 16 | 88 | >97 | Milder conditions, but requires careful degassing. |
| DMF | Cs₂CO₃ | Pd(dppf)Cl₂ | 110 | 6 | 85 | ~95 | Faster reaction, but potential for byproduct formation. |
| 2-MeTHF / H₂O (4:1) | K₂CO₃ | Pd(PPh₃)₄ | 90 | 12 | 91 | >98 | "Greener" alternative to THF with similar performance. |
Analysis of Results:
The data clearly demonstrates that a biphasic system, typically an organic solvent with water, provides the best results for this specific transformation.[14][15] The aqueous phase is crucial for dissolving the inorganic base, which facilitates the transmetalation step of the catalytic cycle. The organic phase dissolves the boronic acid, aryl halide, and the palladium catalyst. This phase separation also helps to minimize the exposure of the boronic acid to the aqueous base, thereby reducing the risk of protodeboronation.
-
Toluene/Water and Dioxane/Water systems offer a good balance of reactivity and selectivity, consistently providing high yields and purities.
-
THF/Water is a viable option for reactions that require milder conditions, though it may necessitate longer reaction times.
-
DMF as a single solvent can accelerate the reaction but may lead to a decrease in purity due to side reactions or difficulties in product isolation.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide using two different solvent systems.
Protocol 1: Toluene/Water System
This protocol is recommended for general applications and offers a good balance of yield, purity, and ease of workup.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Toluene (degassed)
-
Deionized water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (2 mol%).
-
Add degassed toluene and degassed deionized water in a 4:1 ratio (v/v) to achieve a final concentration of the aryl bromide of approximately 0.1 M.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Dioxane/Water System for Challenging Couplings
This protocol is recommended for less reactive aryl halides or when a faster reaction rate is desired.
Materials:
-
This compound (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
1,4-Dioxane (anhydrous and degassed)
-
Deionized water (degassed)
Procedure:
-
In a dry Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv), this compound (1.5 equiv), potassium phosphate (3.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (3 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v) via syringe to achieve a final concentration of the aryl bromide of approximately 0.1 M.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and add water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanism and the Role of the Solvent
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[16] The solvent plays a crucial role in each of these steps.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps influenced by the solvent.
-
Oxidative Addition: The polarity of the solvent can influence the rate of this step. More polar solvents can stabilize the polar transition state of the oxidative addition of the aryl halide to the Pd(0) complex.[9]
-
Transmetalation: This is often the rate-determining step and is significantly influenced by the solvent and the base. The base activates the boronic acid to form a more nucleophilic boronate species.[3] An aqueous co-solvent is often essential for dissolving the inorganic base and facilitating the transfer of the aryl group from boron to palladium.
-
Reductive Elimination: The final step, where the C-C bond is formed and the Pd(0) catalyst is regenerated, can also be affected by the solvent's ability to coordinate to the palladium center.
Conclusion and Future Trends
The judicious selection of a solvent system is paramount for the successful application of this compound in organic synthesis. For Suzuki-Miyaura cross-coupling reactions, biphasic solvent systems, particularly those employing a non-polar organic solvent like toluene or dioxane with water, generally provide the most robust and high-yielding results. These systems effectively balance the need for dissolving both polar and non-polar reactants while mitigating the risk of protodeboronation.
As the field of chemistry moves towards more sustainable practices, the exploration of "green" solvents is becoming increasingly important.[17][18] Future work in this area will likely focus on the use of more environmentally benign solvents such as 2-MeTHF, cyclopentyl methyl ether (CPME), or even performing reactions in water alone under specific conditions.[15][18] The principles outlined in this application note will continue to be relevant as researchers strive to develop more efficient, selective, and sustainable synthetic methodologies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. scholar.unair.ac.id [scholar.unair.ac.id]
- 13. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 14. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. rose-hulman.edu [rose-hulman.edu]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of Biaryl Compounds Using 5-Ethoxy-2-fluorophenylboronic acid
Introduction: The Strategic Importance of Fluorinated Biaryls in Modern Chemistry
Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of these carbon-carbon bonds, a testament to its broad functional group tolerance and mild reaction conditions.[1][2] Within the expansive library of building blocks for this critical transformation, substituted phenylboronic acids offer a gateway to precisely engineered molecular architectures.
This application note focuses on 5-Ethoxy-2-fluorophenylboronic acid , a reagent of increasing importance in drug discovery and development. The strategic incorporation of fluorine and an ethoxy group onto the phenyl ring imparts unique physicochemical properties to the resulting biaryl products. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the ethoxy group can modulate solubility and electronic characteristics.[3][4][5] However, the very features that make this reagent attractive also present specific challenges in its application. The electron-withdrawing nature of the fluorine atom, particularly in the ortho position, can render the boronic acid susceptible to a common failure mode: protodeboronation.[6][7]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the Suzuki-Miyaura coupling using this compound. We will dissect the mechanistic rationale behind optimal reaction design, provide a field-proven, step-by-step protocol, and offer a comprehensive troubleshooting guide to empower you to overcome common hurdles and achieve high-yield synthesis of your target biaryl compounds.
Mechanistic Considerations: Navigating the Suzuki-Miyaura Catalytic Cycle with a Challenging Substrate
A deep understanding of the Suzuki-Miyaura catalytic cycle is paramount to optimizing the coupling of challenging substrates like this compound. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][8]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The presence of the ortho-fluorine in this compound introduces a critical challenge: an increased rate of protodeboronation .[6] This undesired side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying the boronic acid.[7] This is particularly prevalent under the basic conditions required for the Suzuki-Miyaura coupling.[7]
Our experimental design must therefore be tailored to accelerate the desired transmetalation step, allowing it to outcompete protodeboronation. Key factors to consider are:
-
Catalyst Selection: Modern palladium precatalysts featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) are highly effective for coupling challenging substrates.[9][10] These ligands promote rapid oxidative addition and reductive elimination, increasing the overall catalytic turnover and minimizing the time the unstable boronic acid is exposed to harsh conditions.[11]
-
Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[2][12] However, strong bases can also accelerate protodeboronation.[6] Therefore, milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide.[6][9]
-
Solvent System: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. While aqueous solvent mixtures are common in Suzuki couplings, for substrates prone to protodeboronation, carefully optimized or even anhydrous conditions might be beneficial.[6]
Optimized Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point and should be optimized for your specific aryl halide and desired scale.
Materials and Reagents:
-
This compound
-
Aryl halide (bromide or iodide recommended for higher reactivity)[1]
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane (anhydrous)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
Experimental Procedure:
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and finely ground potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) under an inert atmosphere or handle it quickly in the air. Add the catalyst to the reaction vial.
-
Inert Atmosphere: Seal the reaction vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial to prevent oxygen from deactivating the catalyst.[9]
-
Solvent Addition: Add anhydrous 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe. The small amount of water can be beneficial for the reaction, but excess water may promote protodeboronation.[6]
-
Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically within 2-12 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
| Parameter | Recommended Condition | Rationale & References |
| Palladium Catalyst | XPhos Pd G3 (1-3 mol%) | Buchwald-type precatalysts are highly active for challenging substrates, promoting rapid coupling and minimizing boronic acid decomposition.[9][11] |
| Ligand | XPhos (as part of the precatalyst) | A bulky, electron-rich biarylphosphine ligand that accelerates both oxidative addition and reductive elimination.[9][10] |
| Base | K₃PO₄ (2.0-3.0 equiv.) | A moderately strong base that effectively promotes transmetalation while minimizing the risk of protodeboronation compared to stronger bases.[6][9] |
| Solvent | 1,4-Dioxane / Water (e.g., 10:1) | A common solvent system for Suzuki couplings. The water content should be minimized and optimized to balance reactivity and stability of the boronic acid.[6] |
| Temperature | 80-100 °C | Elevated temperatures are often required to overcome the activation energy for sterically hindered or electron-deficient substrates.[9] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidative degradation of the palladium catalyst and phosphine ligands.[9] |
Table 1: Summary of Optimized Reaction Conditions for Suzuki-Miyaura Coupling with this compound.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below is a systematic guide to troubleshooting common issues encountered when using this compound.
Figure 2: A troubleshooting workflow for optimizing Suzuki-Miyaura couplings.
Common Problems and Solutions:
-
Low to No Yield:
-
Catalyst Inactivity: Ensure the palladium precatalyst and ligands have not degraded. Use a fresh batch if necessary. Confirm that the reaction was set up under a properly maintained inert atmosphere, as oxygen can deactivate the catalyst.[9]
-
Inefficient Transmetalation: For sterically hindered or electron-deficient aryl halides, a stronger base like cesium carbonate or a higher reaction temperature might be necessary.[9]
-
Poor Solubility: If reagents are not fully dissolved, consider a different solvent system, such as toluene or DMF.
-
-
Significant Protodeboronation:
-
Harsh Basic Conditions: This is the most likely culprit. Switch to a milder base like K₃PO₄ or even potassium fluoride (KF).[6][13]
-
High Temperature: While heat can be necessary, excessive temperatures can accelerate protodeboronation. Try running the reaction at the lower end of the recommended range (e.g., 80 °C) or for a shorter duration.
-
Convert to a Boronic Ester: For particularly challenging couplings, converting the boronic acid to a more stable pinacol or MIDA boronate ester can be a highly effective strategy to prevent premature decomposition.[6][7]
-
-
Homocoupling of Boronic Acid:
-
Presence of Oxygen: This side reaction is often promoted by oxygen. Ensure all solvents and the reaction vessel are thoroughly degassed.[9]
-
Catalyst Choice: Using a Pd(0) source like Pd₂(dba)₃ with a suitable ligand can sometimes reduce homocoupling compared to Pd(II) sources that require in-situ reduction.[13]
-
Conclusion
This compound is a valuable building block for the synthesis of complex biaryl compounds, particularly in the context of pharmaceutical research. While its electronic properties present challenges, namely the propensity for protodeboronation, a rationally designed approach to the Suzuki-Miyaura cross-coupling can lead to high yields of the desired products. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can effectively mitigate side reactions and harness the full potential of this versatile reagent. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals in the field, enabling the efficient and reliable synthesis of novel fluorinated biaryls.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. jopcr.com [jopcr.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
The Versatility of 5-Ethoxy-2-fluorophenylboronic Acid in Advanced Materials: A Guide for Researchers
In the dynamic landscape of material science, the demand for novel organic molecules with tailored electronic and photophysical properties is incessant. 5-Ethoxy-2-fluorophenylboronic acid has emerged as a pivotal building block for the synthesis of a new generation of advanced materials. Its unique combination of an electron-donating ethoxy group and an electron-withdrawing fluorine atom on the phenyl ring allows for precise tuning of molecular energy levels, making it an invaluable precursor for organic electronics, sensors, and high-performance polymers.
This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the utilization of this compound in material science. The methodologies presented herein are grounded in established chemical principles and are designed to be both instructive and adaptable to specific research needs.
Core Principles: The Role of Fluorination and Ethoxy Substitution
The strategic placement of fluorine and ethoxy groups on the phenylboronic acid scaffold imparts several desirable characteristics to the resulting materials:
-
Tuning of Electronic Properties: The fluorine atom, being highly electronegative, lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. This facilitates electron injection and enhances the material's stability against oxidative degradation, a crucial factor in the longevity of organic electronic devices.
-
Enhanced Solubility and Processability: The ethoxy group contributes to improved solubility of the boronic acid and its polymeric derivatives in common organic solvents. This is a significant advantage for solution-based processing techniques, such as spin-coating and inkjet printing, which are essential for the fabrication of large-area and flexible electronic devices.
-
Intermolecular Interactions and Morphology: The presence of both fluorine and ethoxy moieties can influence the intermolecular packing and thin-film morphology of the synthesized materials, which in turn affects charge transport and photophysical properties.
Applications in Organic Light-Emitting Diodes (OLEDs)
This compound is a key component in the synthesis of emissive and charge-transporting materials for OLEDs. The incorporation of the 5-ethoxy-2-fluorophenyl moiety can lead to materials with improved quantum efficiencies, enhanced stability, and tunable emission colors.
Protocol 1: Synthesis of a Blue-Emitting Co-polymer for OLEDs via Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of a conjugated co-polymer where this compound is coupled with a dibromo-fluorene derivative. The resulting polymer is designed to exhibit blue fluorescence, a critical component for full-color displays.
Reaction Scheme:
A representative Suzuki coupling reaction.
Materials:
-
This compound (1.05 eq)
-
9,9-dioctyl-2,7-dibromofluorene (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium carbonate (K₂CO₃) (4.0 eq)
-
Toluene (anhydrous)
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add 9,9-dioctyl-2,7-dibromofluorene, this compound, and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Add anhydrous toluene to the flask via syringe.
-
In a separate flask, prepare a 2 M aqueous solution of potassium carbonate and degas it by bubbling with inert gas for 30 minutes.
-
Add the degassed potassium carbonate solution to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 48 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it with methanol and then acetone to remove residual catalyst and unreacted monomers.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, and finally chloroform. The purified polymer is isolated from the chloroform fraction.
-
Dry the polymer under vacuum at 60 °C for 24 hours.
Characterization:
The synthesized polymer should be characterized to determine its molecular weight, polydispersity, and optical and thermal properties.
| Parameter | Technique | Expected Outcome |
| Molecular Weight (Mn, Mw) | Gel Permeation Chromatography (GPC) | Mn in the range of 10-50 kDa with a polydispersity index (PDI) of 1.5-2.5. |
| Chemical Structure | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Peaks corresponding to the aromatic protons of the fluorene and phenyl units, as well as the aliphatic protons of the octyl and ethoxy chains. |
| Optical Absorption | UV-Vis Spectroscopy | An absorption maximum (λ_max) in the range of 350-400 nm in a suitable solvent like chloroform. |
| Photoluminescence | Fluorescence Spectroscopy | A blue emission maximum (λ_em) in the range of 420-470 nm when excited at the absorption maximum. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | A decomposition temperature (Td) above 350 °C, indicating good thermal stability for device fabrication. |
| Glass Transition Temperature | Differential Scanning Calorimetry (DSC) | A glass transition temperature (Tg) above 100 °C, ensuring morphological stability of the thin film. |
OLED Device Fabrication and Performance
The synthesized polymer can be used as the emissive layer in an OLED. A typical device architecture is as follows:
A typical multi-layer OLED device structure.
The performance of the OLED will depend on the precise device architecture, layer thicknesses, and the choice of other materials. However, the incorporation of the 5-ethoxy-2-fluorophenyl moiety is expected to contribute to a device with stable blue emission and good operational lifetime.
Applications in Fluorescent Chemosensors
The boronic acid group is a versatile functional handle for the development of fluorescent chemosensors, particularly for the detection of biologically relevant species like saccharides and for metal ions. The fluorescence properties of a molecule can be modulated upon the binding of an analyte to the boronic acid moiety.
Protocol 2: Synthesis of a Fluorescent Chemosensor for Metal Ion Detection
This protocol describes the synthesis of a simple fluorescent chemosensor by coupling this compound with a fluorescent core, such as 8-hydroxyquinoline, which is known to coordinate with metal ions.
Reaction Scheme:
Synthesis of a quinoline-based fluorescent sensor.
Materials:
-
This compound (1.2 eq)
-
8-Bromo-2-methylquinoline (1.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 eq)
-
Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
In a microwave vial, combine 8-bromo-2-methylquinoline, this compound, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), and cesium carbonate.
-
Add a 4:1 mixture of anhydrous 1,4-dioxane and deionized water.
-
Seal the vial and purge with an inert gas.
-
Heat the reaction mixture in a microwave reactor to 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Sensing Mechanism and Characterization:
The synthesized quinoline derivative is expected to exhibit fluorescence. Upon coordination of a metal ion (e.g., Zn²⁺, Cu²⁺) to the quinoline nitrogen and the boronic acid, a change in the fluorescence intensity or a shift in the emission wavelength may be observed. This response can be quantified to determine the concentration of the metal ion.
Workflow for Metal Ion Sensing:
Workflow for evaluating the metal ion sensing capability.
Conclusion
This compound is a versatile and powerful building block for the creation of advanced functional materials. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore its potential in OLEDs, fluorescent sensors, and other areas of material science. The unique electronic and physical properties imparted by the ethoxy and fluoro substituents pave the way for the rational design of materials with tailored functionalities for a wide range of applications. As with any synthetic procedure, careful optimization of reaction conditions for specific substrates is recommended to achieve the best results.
Troubleshooting & Optimization
Technical Support Center: Byproduct Identification in 5-Ethoxy-2-fluorophenylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-ethoxy-2-fluorophenylboronic acid. This guide is designed to provide in-depth troubleshooting and frequently asked questions regarding the identification and mitigation of byproducts in reactions involving this versatile reagent. Our goal is to equip you with the scientific understanding and practical protocols to ensure the success of your experiments.
Troubleshooting Guide: Unraveling Reaction Complexities
This section addresses specific issues you may encounter, offering explanations grounded in reaction mechanisms and providing actionable solutions.
Question 1: I'm observing a significant amount of a symmetrical biaryl byproduct, 5,5'-diethoxy-2,2'-difluorobiphenyl, in my Suzuki-Miyaura coupling reaction. What is causing this, and how can I prevent it?
Answer:
The formation of a symmetrical biaryl, in this case, 5,5'-diethoxy-2,2'-difluorobiphenyl, is a classic example of a homocoupling side reaction. This is a common challenge in palladium-catalyzed cross-coupling reactions.[1][2][3][4]
Causality:
Homocoupling of arylboronic acids is primarily initiated by the presence of oxygen.[1][2][5] The currently accepted mechanism involves the formation of a palladium peroxo complex, (η²-O₂)PdL₂, from the reaction of the Pd(0) catalyst with dissolved oxygen.[1][2] This peroxo complex then reacts with two molecules of this compound to generate the homocoupled product. The reaction proceeds through the formation of a trans-ArPd(OH)L₂ complex, followed by transmetalation with a second molecule of the boronic acid to give a trans-ArPdArL₂ complex, which then undergoes reductive elimination to yield the biaryl.[1][2]
Mitigation Strategies:
-
Rigorous Degassing: The most critical step is to thoroughly remove oxygen from your reaction mixture. This can be achieved by:
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through your solvent for an extended period (e.g., 30-60 minutes) prior to adding the catalyst and reagents.
-
Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three times is highly effective at removing dissolved gases.
-
-
Use of High-Purity Reagents and Solvents: Ensure your solvents are freshly distilled or purchased as anhydrous and deoxygenated.
-
Catalyst Choice: While most palladium catalysts can promote homocoupling in the presence of oxygen, some ligand systems are more robust. Consider catalysts known for high activity and stability, which can lead to faster desired cross-coupling, outcompeting the homocoupling pathway.
Question 2: My reaction has resulted in the formation of 4-ethoxy-1-fluorobenzene. What is this byproduct, and what reaction conditions favor its formation?
Answer:
The formation of 4-ethoxy-1-fluorobenzene is due to a side reaction known as protodeboronation (or protodeborylation).[6][7][8] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[7]
Causality:
Protodeboronation can be promoted by several factors, including acidic or basic conditions, and the presence of moisture.[6][7][9] The stability of the C-B bond in arylboronic acids can be influenced by the electronic nature of the substituents on the aromatic ring. While this compound is a valuable reagent, the fluorine atom can influence its susceptibility to protodeboronation under certain conditions.[10][11][12] The reaction can proceed through different mechanisms depending on the pH.[7]
Mitigation Strategies:
-
Control of pH: Carefully select your base. While a base is necessary to activate the boronic acid for transmetalation in Suzuki-Miyaura coupling, overly strong or highly concentrated bases can accelerate protodeboronation.[9][13] Consider using milder bases like K₃PO₄ or Cs₂CO₃.
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Water can act as a proton source for this side reaction.[9]
-
Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the likelihood of protodeboronation.[14] Aim for the lowest effective temperature and monitor the reaction to stop it upon completion.
-
Use of Boronic Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, can sometimes increase stability and reduce the rate of protodeboronation.[15]
Question 3: I've noticed a white, insoluble material in my reaction flask that doesn't seem to be my product. What could this be?
Answer:
A common, often overlooked byproduct in reactions involving boronic acids is the formation of boroxines . Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules.
Causality:
Boronic acids exist in equilibrium with their corresponding boroxines, and this equilibrium can be shifted towards the boroxine upon removal of water, for instance, by azeotropic distillation or under vacuum at elevated temperatures. While often reversible in the presence of water, they can sometimes precipitate from solution, especially if the reaction solvent has low water content.
Identification and Management:
-
Characterization: Boroxines can be characterized by ¹¹B NMR spectroscopy.
-
Reversibility: In many cases, adding a small amount of water to the reaction mixture can redissolve the boroxine by shifting the equilibrium back to the boronic acid.
-
Purification: If the boroxine persists, it can often be removed during aqueous workup, as it will hydrolyze back to the water-soluble boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques for identifying these byproducts?
A1: A combination of techniques is often most effective:
| Analytical Technique | Application in Byproduct Identification |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Excellent for separating the reaction mixture and providing molecular weight information for each component, making it a primary tool for identifying expected and unexpected byproducts.[16] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Useful for volatile byproducts like the protodeboronated 4-ethoxy-1-fluorobenzene. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) | Provides detailed structural information. ¹⁹F NMR is particularly useful for fluorine-containing compounds, while ¹¹B NMR can help identify boron-containing species like boroxines. |
| TLC (Thin Layer Chromatography) | A quick and simple method to visualize the number of components in your reaction mixture. Specific staining agents can be used to detect boronic acids.[17] |
Q2: How can I effectively remove unreacted this compound and its byproducts during purification?
A2: Several strategies can be employed:
-
Aqueous Workup with a Base: Washing the organic layer with a basic aqueous solution (e.g., 1M NaOH or K₂CO₃) can deprotonate the boronic acid to form the more water-soluble boronate salt, which partitions into the aqueous layer.[18][19]
-
Complexation with Diols: Adding a 1,2- or 1,3-diol, such as sorbitol, to the basic aqueous wash can form a highly water-soluble anionic complex with the boronate, further enhancing its removal from the organic phase.[18][20]
-
Boron Scavenger Resins: These are highly effective for removing residual boronic acids. The crude product solution is stirred with the resin, which covalently binds the boronic acid, and the resin is then simply filtered off.[18][21]
-
Chromatography: While sometimes challenging due to the polarity of boronic acids, silica gel chromatography can be effective.[18][22] Atypical solvent systems may be required.[20] Reversed-phase HPLC can also be a powerful purification tool.[23][24]
Q3: Can the formation of byproducts be influenced by the quality of the this compound reagent?
A3: Absolutely. The purity of the starting boronic acid is crucial. Commercially available boronic acids can contain varying amounts of the corresponding boroxine (anhydride).[25][26][27] The presence of these and other impurities can affect reaction kinetics and lead to the formation of unforeseen byproducts. It is always recommended to use high-purity reagents and, if in doubt, to characterize the starting material before use.
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by LC-MS
This protocol is essential for identifying the formation of byproducts in real-time and optimizing reaction conditions.
-
Sampling: At designated time points, withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Quenching: Immediately dilute the aliquot into a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol to stop the reaction.
-
Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Analysis: Inject the sample onto an appropriate HPLC column (e.g., C18 reversed-phase) coupled to a mass spectrometer.
-
Data Interpretation: Monitor the consumption of starting materials and the formation of the desired product and any byproducts by extracting their respective ion chromatograms.[16]
Protocol 2: Purification via Basic Aqueous Wash with a Diol Complexing Agent
This protocol enhances the removal of boronic acid impurities during workup.
-
Reaction Quench: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a 1M aqueous solution of NaOH containing D-sorbitol (e.g., 0.5 M).
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer.
-
Repeat: Repeat the aqueous wash two more times to ensure complete removal of the boronic acid.
-
Final Wash and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Visualizing Reaction Pathways
The following diagrams illustrate the key byproduct formation pathways.
Caption: Mechanism of Palladium-Catalyzed Homocoupling.
Caption: General Pathway for Protodeboronation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 11. (PDF) Fluorinated Boronic Acids: Acidity and Hydrolytic [research.amanote.com]
- 12. Making sure you're not a bot! [mostwiedzy.pl]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. silicycle.com [silicycle.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. PubChemLite - this compound (contains varying amounts of anhydride) (C8H10BFO3) [pubchemlite.lcsb.uni.lu]
- 26. This compound|lookchem [lookchem.com]
- 27. This compound (contains varying amounts of Anhydride) - Starshinechemical [starshinechemical.com]
Technical Support Center: Purification of Products from 5-Ethoxy-2-fluorophenylboronic Acid Reactions
Welcome to the technical support center for reactions involving 5-Ethoxy-2-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for purifying the resulting products, particularly from Suzuki-Miyaura cross-coupling reactions. The unique electronic properties of this compound, arising from the interplay of the electron-donating ethoxy group and the electron-withdrawing fluorine atom, can present specific challenges and opportunities in product purification. This resource aims to equip you with the knowledge to navigate these complexities effectively.
Troubleshooting Guide
This section addresses common issues encountered during the purification of compounds synthesized using this compound.
Problem 1: Co-elution of the desired biaryl product with unreacted this compound during column chromatography.
-
Probable Cause: The polarity of your target biaryl compound is very similar to the starting boronic acid. The presence of both an ethoxy and a fluoro group can result in a product with moderate polarity that is difficult to resolve from the starting material on standard silica gel.
-
Solutions:
-
Aqueous Base Wash: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base solution (e.g., 1M Na₂CO₃). The acidic boronic acid will be deprotonated to its water-soluble boronate salt and partition into the aqueous phase.[1] Be cautious if your product contains acidic functional groups, as it may also be extracted into the aqueous layer.
-
Solvent System Optimization for Chromatography: If co-elution persists, a systematic optimization of the mobile phase is necessary.
-
Gradient Elution: Employ a shallow gradient of a polar solvent (e.g., ethyl acetate or acetone) in a nonpolar solvent (e.g., hexanes or toluene).
-
Ternary Solvent Systems: Introduce a small amount of a third solvent with a different selectivity, such as methanol or dichloromethane, to modulate the separation.
-
-
Formation of a Diethanolamine Adduct: Unreacted boronic acid can be converted into a diethanolamine adduct, which is often a crystalline solid that can be removed by filtration.[2] This is a highly effective method for removing residual boronic acid before chromatography.
-
Problem 2: Presence of a significant amount of homocoupled biaryl byproduct (5,5'-Diethoxy-2,2'-difluorobiphenyl).
-
Probable Cause: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen or the use of a Pd(II) precatalyst that is reduced in situ.[3][4]
-
Solutions:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed before the addition of the palladium catalyst and maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
-
Choice of Palladium Source: Utilize a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) to bypass the in situ reduction step that can favor homocoupling.[4]
-
Recrystallization: The homocoupled byproduct is often more symmetrical and less polar than the desired cross-coupled product. This difference in polarity and crystal packing can be exploited for separation by recrystallization. Experiment with solvent systems like ethanol/water, ethyl acetate/hexanes, or toluene.
-
Preparative Chromatography: If recrystallization is not effective, preparative HPLC or flash chromatography with a high-resolution column may be required to separate the two closely related biaryl compounds.
-
Problem 3: Persistent palladium catalyst contamination in the final product.
-
Probable Cause: Palladium residues can be challenging to remove, especially if the product contains coordinating functional groups.
-
Solutions:
-
Filtration through Celite®: After the reaction, dilute the mixture with a suitable organic solvent and filter it through a pad of Celite®. This can remove a significant portion of the precipitated palladium black.[5][6]
-
Aqueous Washes: Washing the organic layer with an aqueous solution of sodium bisulfite or ammonium chloride can help scavenge residual palladium.
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb palladium, which is then removed by filtration.
-
Specialized Scavengers: For challenging cases, commercially available silica-functionalized scavengers with thiol or amine groups are highly effective at binding and removing palladium.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical work-up procedure for a Suzuki-Miyaura reaction with this compound?
A1: A general work-up procedure involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent such as ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified.[1]
Q2: How does the 2-fluoro substituent affect the purification of the final product?
A2: The 2-fluoro substituent is electron-withdrawing, which can influence the polarity of the resulting biaryl product. This can sometimes lead to better separation from non-fluorinated impurities during chromatography. However, the position of the fluorine atom does not appear to have a significant steric effect on the reactivity in Suzuki-Miyaura couplings.[9] The electronic effects of substituents on aryltrifluoroborates, which are related to boronic acids, have been shown to impact their stability and reactivity.[10][11][12]
Q3: My desired product is a solid. What are some good starting points for recrystallization solvents?
A3: For biaryl compounds, common and effective recrystallization solvent systems include mixed solvents like ethyl acetate/hexanes, ethanol/water, or single solvents such as toluene or isopropanol. The choice of solvent will depend on the overall polarity of your specific product.
Q4: I am observing a byproduct that corresponds to the protodeboronation of this compound. How can I minimize this and remove the resulting 1-ethoxy-4-fluorobenzene?
A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction.[1] To minimize its occurrence, use anhydrous solvents and reagents where possible, and avoid excessively harsh basic conditions or prolonged reaction times at high temperatures. The resulting 1-ethoxy-4-fluorobenzene is significantly less polar than the desired biaryl product and can usually be easily removed by silica gel chromatography.
Q5: Are there any alternatives to traditional column chromatography for purifying my product?
A5: Yes, several alternative purification techniques can be considered:
-
Preparative Thin-Layer Chromatography (Prep-TLC): Suitable for small-scale purifications.
-
Supercritical Fluid Chromatography (SFC): A greener alternative to normal and reversed-phase HPLC that can offer different selectivity.
-
Crystallization: As mentioned earlier, this can be a highly effective and scalable purification method if your product is a solid.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Add a degassed solvent system (e.g., toluene/water, dioxane/water, or THF/water) via syringe.
-
Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the work-up and purification.
Protocol 2: Aqueous Base Wash for Removal of Unreacted Boronic Acid
-
After the reaction work-up and removal of the solvent, dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate, 50 mL for a 1 mmol scale reaction).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M sodium carbonate (Na₂CO₃) solution.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with the Na₂CO₃ solution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, now depleted of the boronic acid.
Visualizations
Diagram 1: Purification Workflow Decision Tree
This diagram provides a logical workflow for selecting a suitable purification strategy.
Caption: A decision tree for the purification of Suzuki-Miyaura coupling products.
Diagram 2: Common Impurities and Their Removal Strategies
This diagram illustrates the common impurities and the corresponding purification techniques.
Caption: Mapping common impurities to effective removal strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotage.com [biotage.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 12. researchgate.net [researchgate.net]
Technical Support Center: A Scientist's Guide to Preventing Protodeboronation of 5-Ethoxy-2-fluorophenylboronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a common and often frustrating challenge in synthetic chemistry: the protodeboronation of 5-Ethoxy-2-fluorophenylboronic acid. As a substituted arylboronic acid, this reagent is a valuable building block in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.[1] However, its utility can be compromised by the undesired cleavage of the carbon-boron bond, a side reaction known as protodeboronation, which leads to the formation of 1-ethoxy-4-fluorobenzene, ultimately reducing reaction yields and complicating purification.[2][3]
This guide provides a comprehensive resource, from foundational knowledge to advanced troubleshooting, to empower you to minimize and control this decomposition pathway in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What exactly is protodeboronation and why is it a problem for my reaction?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[3] In the case of this compound, this results in the formation of the corresponding arene, 1-ethoxy-4-fluorobenzene. This is a significant issue in cross-coupling reactions, such as the Suzuki-Miyaura coupling, because it consumes your starting material, leading to lower yields of the desired product and generating a significant byproduct that can be difficult to separate.[2]
Q2: My bottle of this compound is a white solid. How can I tell if it has started to decompose?
A2: Visual inspection is often unreliable for detecting protodeboronation, as both the boronic acid and its protodeboronated byproduct are typically white solids. The most definitive way to assess the purity of your starting material is through analytical techniques. A proton NMR (¹H NMR) spectrum will clearly show the presence of 1-ethoxy-4-fluorobenzene as a distinct set of aromatic signals. For a more direct analysis of the boron-containing species, ¹¹B NMR spectroscopy can be employed.[4]
Q3: What are the primary factors that trigger the protodeboronation of this compound?
A3: The rate of protodeboronation is influenced by several key experimental parameters:
-
pH: Both acidic and basic conditions can catalyze protodeboronation. For many arylboronic acids, the reaction is accelerated under basic conditions which are often required for Suzuki-Miyaura couplings.[5][6]
-
Temperature: Higher reaction temperatures significantly increase the rate of decomposition.[2]
-
Solvent: The presence of a proton source, most commonly water, is a prerequisite for protodeboronation. While aqueous solvent mixtures are common in Suzuki reactions, a high concentration of water can be detrimental.[2]
-
Reaction Time: Longer exposure to reaction conditions that promote protodeboronation will naturally lead to a greater extent of this side reaction.
Q4: How should I properly store this compound to ensure its long-term stability?
A4: Proper storage is critical to maintaining the integrity of your boronic acid. It should be stored in a tightly sealed container in a cool, dark, and dry place.[7] Refrigeration is often recommended.[8] It is also advisable to store it under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and air.
Part 2: Troubleshooting Guide for Unexpected Protodeboronation
Encountering significant protodeboronation can be a major setback. This guide will help you diagnose and resolve the issue.
Problem: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of my desired biaryl product and a significant amount of 1-ethoxy-4-fluorobenzene.
Initial Diagnostic Workflow:
Caption: A decision tree for troubleshooting protodeboronation.
Detailed Troubleshooting Steps:
| Probable Cause | Recommended Solution & Rationale |
| 1. Harsh Reaction Conditions | a. Re-evaluate the Base: Strong bases like sodium or potassium hydroxide can aggressively promote protodeboronation. Action: Switch to a milder inorganic base such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[2][9] These bases are often sufficient to facilitate the catalytic cycle without causing excessive decomposition of the boronic acid. b. Lower the Reaction Temperature: The rate of most chemical reactions, including protodeboronation, increases with temperature. Action: Attempt the reaction at a lower temperature. If you are using a highly active palladium catalyst/ligand system, it may be possible to achieve a good reaction rate at room temperature or slightly elevated temperatures (e.g., 40-60 °C).[3] |
| 2. Sub-optimal Solvent System | a. Minimize Water Content: While a small amount of water can be beneficial or even necessary for some Suzuki couplings (to dissolve the base and facilitate transmetalation), excess water provides a ready source of protons for protodeboronation. Action: If your protocol uses an aqueous solvent mixture, try reducing the proportion of water. Alternatively, consider using anhydrous solvents with a base that has some solubility in the organic phase, or use a phase-transfer catalyst.[2] |
| 3. Slow Catalytic Turnover | a. Inefficient Catalyst System: If the desired cross-coupling reaction is slow, the boronic acid will have more time to decompose. Action: Employ a more active and efficient palladium catalyst and ligand system. For challenging substrates like ortho-substituted arylboronic acids, modern biarylphosphine ligands (e.g., SPhos, XPhos) in combination with a suitable palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) can significantly accelerate the rate of the Suzuki coupling, allowing it to outcompete protodeboronation.[3][10] |
| 4. Inherent Instability of the Boronic Acid | a. Convert to a More Stable Derivative: For particularly challenging couplings where optimizing conditions is insufficient, converting the boronic acid to a more stable form is a highly effective strategy. Action: Convert this compound to its corresponding N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are exceptionally stable, air- and moisture-tolerant solids that can be easily handled and purified.[11] Under the basic conditions of the Suzuki coupling, they undergo a slow, controlled release of the free boronic acid, keeping its instantaneous concentration low and thus minimizing the rate of protodeboronation.[11] |
Part 3: Prophylactic Experimental Protocols
To proactively prevent protodeboronation, consider the following optimized protocols as a starting point for your experiments.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol is designed for the coupling of this compound with a generic aryl bromide, employing a mild base and a highly active catalyst system at a moderate temperature.
Reagents & Equipment:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and potassium phosphate (2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (2-5 mol%) and XPhos (4-10 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask under a positive flow of inert gas.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a final concentration of the aryl bromide of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Catalyst System | Pd(OAc)₂ / XPhos | Highly active for coupling of ortho-substituted boronic acids, allowing for lower temperatures and shorter reaction times.[10] |
| Base | K₃PO₄ | A mild base that is effective for transmetalation but minimizes base-catalyzed protodeboronation.[2] |
| Solvent | Dioxane / Water (4:1 to 10:1) | A common solvent system for Suzuki couplings; the reduced water content helps to suppress protodeboronation. |
| Temperature | 60-80 °C | A moderate temperature that balances reaction rate with the stability of the boronic acid. |
Protocol 2: Advanced Strategy - Synthesis and Use of this compound MIDA Ester
This protocol outlines the conversion of the boronic acid to its MIDA ester, a robust strategy for challenging couplings.
Caption: Workflow for the synthesis of a stable MIDA boronate ester.
A. Synthesis of this compound MIDA Ester:
This procedure is adapted from a general method for the synthesis of MIDA boronates.[12]
Reagents & Equipment:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous 1,4-dioxane
-
Round-bottom flask with a reflux condenser and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05-1.1 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.3-0.5 M.
-
Reaction: Heat the mixture to reflux (or a lower temperature such as 70-80 °C for an extended period, e.g., 24 hours) with stirring. The formation of the MIDA ester often results in the precipitation of a white solid.[12]
-
Work-up: After cooling to room temperature, the reaction mixture can be worked up by adding water and extracting with an organic solvent like ethyl acetate.[12] The organic layers are then combined, dried, and concentrated.
-
Purification: MIDA boronates are often crystalline solids and can be purified by recrystallization or by column chromatography on silica gel.[12]
B. Suzuki-Miyaura Coupling using the MIDA Ester:
The coupling procedure is similar to Protocol 1, with the MIDA ester replacing the boronic acid. The key difference is that the reaction conditions (base, water content, temperature) will now also control the rate of MIDA ester hydrolysis to release the active boronic acid.[11]
Part 4: Analytical Monitoring of Protodeboronation
Regularly monitoring your reactions for the extent of protodeboronation can provide valuable feedback for optimization.
-
¹H NMR Spectroscopy: This is a straightforward method to quantify the ratio of the desired product to the protodeboronated byproduct (1-ethoxy-4-fluorobenzene). By integrating the characteristic signals of each compound in the crude reaction mixture, you can determine the efficiency of your reaction.
-
¹¹B NMR Spectroscopy: This technique is specific to boron-containing species. The disappearance of the signal corresponding to your starting boronic acid (or its boronate form under basic conditions) without a corresponding increase in the desired product is a direct indication of decomposition. The chemical shift of the boron atom can also provide information about its coordination state (trigonal boronic acid vs. tetrahedral boronate).[4][13]
-
LC-MS and GC-MS: These techniques are excellent for monitoring the progress of the reaction. You can track the consumption of starting materials and the formation of both the desired product and the protodeboronated byproduct over time.
By understanding the mechanisms of protodeboronation and implementing the strategies outlined in this guide, you can significantly improve the success rate of your reactions involving this compound, leading to higher yields, easier purifications, and more reliable synthetic outcomes.
References
- 1. scholarship.claremont.edu [scholarship.claremont.edu]
- 2. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raineslab.com [raineslab.com]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. EP2370448A2 - Process for preparing boronic acids and esters in the presence of magnesium metal - Google Patents [patents.google.com]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 13. par.nsf.gov [par.nsf.gov]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 5-Ethoxy-2-fluorophenylboronic Acid
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-Ethoxy-2-fluorophenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges presented by this substrate. The inherent properties of this reagent—namely the steric hindrance and electronic effects from the ortho-fluoro substituent—necessitate careful optimization to achieve high yields and minimize side reactions. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.
Introduction: Understanding the Challenges
This compound is a valuable building block, but its structure presents two primary hurdles in Suzuki-Miyaura couplings:
-
Steric Hindrance: The fluorine atom at the ortho position can sterically impede the crucial transmetalation step in the catalytic cycle, slowing down the reaction rate.[1]
-
Protodeboronation: Arylboronic acids with electron-withdrawing groups, especially ortho-substituents, are highly susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[2][3] This process consumes the boronic acid, leading to reduced yields and the formation of 1-ethoxy-4-fluorobenzene as a byproduct.
This guide will walk you through diagnosing these issues and implementing effective solutions.
Troubleshooting Flowchart: A Visual Guide
Before diving into the detailed FAQs, this flowchart provides a high-level decision-making tool to diagnose and address common problems.
Caption: Troubleshooting decision tree for low-yield couplings.
Frequently Asked Questions (FAQs) & Optimization Strategies
Q1: My reaction has a very low yield, and I've isolated 1-ethoxy-4-fluorobenzene as a major byproduct. What's happening?
A1: You are observing significant protodeboronation.
This is the most common failure mode for this class of boronic acid.[3] Protodeboronation is the protonolysis of the carbon-boron bond, which converts your nucleophile into an inert arene. This reaction is often catalyzed by aqueous base and can be particularly rapid for electron-deficient or sterically hindered arylboronic acids.[2][4] The ortho-fluoro group exacerbates this issue.[2]
Solutions to Minimize Protodeboronation:
-
Switch to a Boronic Ester: This is the most effective strategy. Converting the boronic acid to a more stable derivative, like a pinacol ester, protects the C-B bond.[3][5] The ester slowly hydrolyzes in situ to generate the active boronic acid, keeping its concentration low and minimizing the opportunity for protodeboronation.[3]
-
Employ Anhydrous Conditions: Water facilitates protodeboronation.[5] Using rigorously dried solvents (e.g., anhydrous dioxane, toluene) and reagents can significantly suppress this side reaction.
-
Optimize the Base: Strong aqueous bases can accelerate protodeboronation.
-
Lower the Temperature: Higher temperatures can increase the rate of decomposition. If the catalytic system is active enough, running the reaction at a lower temperature (e.g., 60–80 °C) can favor the desired coupling over decomposition.
Q2: My reaction is stalled. I see unreacted starting materials but little product or byproducts. How can I increase the reaction rate?
A2: The reaction is likely suffering from a slow rate-limiting step, either oxidative addition or transmetalation, due to the substrate's properties.
The steric bulk of the ortho-fluoro group can hinder the approach of the boronic acid to the palladium center during transmetalation.[1] Additionally, if you are using a less reactive aryl chloride or a sterically demanding coupling partner, oxidative addition may be slow.
Solutions to Accelerate the Reaction:
-
Select an Advanced Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for challenging substrates. Use bulky, electron-rich phosphine ligands that are known to accelerate both oxidative addition and reductive elimination.[7][8]
-
Use a Modern Precatalyst: Instead of generating the active Pd(0) species from a Pd(II) source like Pd(OAc)₂, use an air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst). These generate the active LPd(0) species rapidly and efficiently, improving reaction kinetics.[9]
-
Increase Temperature: While high temperatures can promote protodeboronation, they are also necessary to overcome the activation energy for sluggish reactions. A careful balance is needed. If you have already switched to a boronic ester to protect against protodeboronation, you can more safely explore higher temperatures (e.g., 100–110 °C).[10]
| Ligand Class | Examples | Strengths for this Coupling |
| Dialkylbiarylphosphines | SPhos, XPhos, RuPhos | Excellent for sterically hindered substrates; promote fast catalytic turnover.[5][11] |
| Bulky Trialkylphosphines | Tri-tert-butylphosphine (P(tBu)₃) | Highly electron-donating, accelerates oxidative addition of challenging electrophiles.[8] |
| Ferrocenylphosphines | dppf | A robust, general ligand, but may be less effective than biarylphosphines for this specific substrate.[12] |
Q3: I'm observing significant homocoupling of my boronic acid (formation of a biphenyl dimer). How can I prevent this?
A3: Homocoupling is typically caused by the presence of oxygen.
Oxygen can participate in an oxidative cycle that leads to the dimerization of the boronic acid.[9]
Solutions to Prevent Homocoupling:
-
Thoroughly Degas Solvents: Before use, sparge your solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes.[13] Alternatively, use the freeze-pump-thaw method for the most rigorous oxygen removal.
-
Maintain an Inert Atmosphere: Ensure the reaction is set up and run under a positive pressure of Nitrogen or Argon.[9] Use proper Schlenk line or glovebox techniques.
-
Use a Precatalyst: As mentioned in Q2, modern precatalysts help ensure that the formation of the active Pd(0) is clean and efficient, reducing side reactions.
The Suzuki-Miyaura Catalytic Cycle: Critical Points for Optimization
This diagram illustrates the catalytic cycle and highlights the steps where issues with this compound are most likely to occur.
Caption: Suzuki-Miyaura cycle highlighting challenging steps.
Experimental Protocols
Protocol 1: Preparation of this compound pinacol ester
This protocol is recommended as the first step to overcome protodeboronation.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), pinacol (1.1 equiv.), and a suitable anhydrous solvent (e.g., toluene or THF, approx. 0.2 M).
-
Azeotropic Removal of Water: Equip the flask with a Dean-Stark apparatus and a condenser.
-
Reaction: Heat the mixture to reflux and allow it to stir until all the water has been removed azeotropically (typically 2-4 hours). The reaction can be monitored by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude pinacol ester is often of sufficient purity to be used directly in the subsequent coupling reaction without further purification.
Protocol 2: General Procedure for Optimized Suzuki-Miyaura Coupling
This procedure assumes the use of the pinacol ester from Protocol 1 and an air-stable precatalyst.
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2–1.5 equiv.), and finely powdered, anhydrous potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).[9]
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes. This is often done by three cycles of evacuating the vessel and backfilling with inert gas.[13]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., Dioxane or 2-MeTHF) via syringe to the desired concentration (typically 0.1–0.5 M).[9]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80–100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
Technical Support Center: Navigating Challenges in Suzuki Reactions with Substituted Phenylboronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for Suzuki-Miyaura cross-coupling reactions involving substituted phenylboronic acids. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested solutions to help you overcome common hurdles in your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses some of the most common initial questions and challenges encountered when working with substituted phenylboronic acids in Suzuki couplings.
Q1: My Suzuki reaction is resulting in a low or non-existent yield. What are the primary factors I should investigate?
A1: A low or failed Suzuki coupling can often be traced back to a few critical parameters. A systematic check is the most effective approach:
-
Catalyst Activity: Ensure your palladium source and any accompanying ligands are active. Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[1][2] If you suspect catalyst degradation, consider using a fresh batch or a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
-
Oxygen Contamination: The presence of oxygen can be detrimental, leading to the oxidation of the active Pd(0) catalyst and promoting the homocoupling of your boronic acid.[1][3] It is crucial to ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).
-
Reagent Purity: The purity of your boronic acid is paramount. Impurities can poison the catalyst or lead to unwanted side reactions.[4] Similarly, ensure your aryl halide and base are of high quality.
-
Inefficient Transmetalation: This key step can be slow, particularly with certain substituted boronic acids. The choice of base and solvent system is critical for activating the boronic acid to form the reactive boronate species.[2][5]
Q2: I am observing a significant amount of a byproduct that corresponds to my starting boronic acid with the boronic acid group replaced by a hydrogen atom. What is this, and how can I prevent it?
A2: This common side reaction is known as protodeboronation (or protodeborylation).[6][7][8] It is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, consuming your starting material and reducing your yield.[6][7] Phenylboronic acids with electron-withdrawing groups and many heteroaromatic boronic acids are particularly susceptible.[7][9]
To minimize protodeboronation:
-
Use Milder Bases: Strong bases can accelerate this side reaction.[6] Consider switching to milder bases like K₃PO₄, K₂CO₃, or CsF.[2][9]
-
Employ Anhydrous Conditions: Water can be a proton source for protodeboronation.[9] Using anhydrous solvents and bases can be beneficial.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or an aryltrifluoroborate salt.[2][8][9] These reagents often release the active boronic acid slowly, minimizing its concentration and the rate of protodeboronation.[8]
-
Optimize Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of this side reaction.[2][9]
Q3: My main byproduct is a dimer of my boronic acid. What causes this homocoupling, and what are the best strategies to avoid it?
A3: The formation of a symmetrical biaryl from the homocoupling of your boronic acid is a frequent challenge that complicates purification and lowers the yield of your desired cross-coupled product.[3] The primary causes are:
-
Oxygen-Mediated Homocoupling: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid to form the homocoupled product.[3] Rigorous degassing of your reaction mixture is the best defense.
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst.[3] This can be a significant issue at the start of the reaction.
To mitigate homocoupling:
-
Ensure an Oxygen-Free Environment: As mentioned, thorough degassing of solvents and maintaining a positive pressure of an inert gas are critical.
-
Use a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to suppress palladium(II)-mediated homocoupling.
-
Consider a Pd(0) Catalyst Source: Using a pre-formed Pd(0) catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes circumvent the issues associated with Pd(II) precatalysts.
Troubleshooting Guides
This section provides more detailed, in-depth troubleshooting for specific, persistent issues.
Guide 1: Addressing Challenges with Sterically Hindered Phenylboronic Acids
Ortho-substituted phenylboronic acids present a significant steric challenge that can impede both the transmetalation and reductive elimination steps of the catalytic cycle.[1]
Symptoms:
-
Very low or no conversion, even after extended reaction times.
-
Recovery of starting materials.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sterically hindered couplings.
Detailed Protocols & Explanations:
-
Ligand Selection: For sterically demanding substrates, bulky, electron-rich phosphine ligands are often essential.[1] Ligands like SPhos and XPhos promote the formation of monoligated palladium(0) complexes, which are highly reactive and can accommodate bulky substrates.[10] These ligands also accelerate the reductive elimination step, which can be rate-limiting for hindered biaryl formation.
Ligand Recommendation for Steric Hindrance Primary Choices: XPhos, SPhos, RuPhos Rationale: Increase steric bulk around the palladium center to facilitate reductive elimination. -
Temperature and Base: Increased temperatures can provide the necessary energy to overcome the activation barriers associated with sterically hindered substrates.[2] A strong base is required to form the boronate anion, which is the active nucleophile in the transmetalation step.[5]
Guide 2: Managing Electron-Deficient and Electron-Rich Phenylboronic Acids
The electronic nature of the substituent on the phenylboronic acid significantly influences the reaction's success.
1. Electron-Deficient Phenylboronic Acids (e.g., nitro-, cyano-, or fluoro-substituted)
Challenges:
Solutions:
-
Prioritize Milder Conditions: Use milder bases (e.g., K₃PO₄, KF) and the lowest effective temperature to minimize protodeboronation.[9]
-
Stable Boron Reagents: Convert the boronic acid to a more stable pinacol ester or trifluoroborate salt to protect against decomposition.[8][9]
-
Specialized Catalyst Systems: For particularly challenging couplings where both partners are electron-poor, a system of Pd₂(dba)₃ with a ligand like Davephos in a solvent such as N-methylpyrrolidone (NMP) has been shown to be effective.[11]
2. Electron-Rich Phenylboronic Acids (e.g., methoxy- or alkyl-substituted)
Challenges:
-
While often more reactive, they can be prone to homocoupling.
-
The corresponding aryl halide partner may suffer from slow oxidative addition if it is also electron-rich.[12]
Solutions:
-
Rigorous Inert Atmosphere: To combat homocoupling, ensure the reaction is completely free of oxygen.
-
Electron-Rich Ligands for the Coupling Partner: If the aryl halide is electron-rich, use bulky, electron-rich ligands (e.g., Buchwald-type ligands) to facilitate the oxidative addition step.[2][13]
| Substituent Effect | Primary Challenge | Recommended Strategy |
| Electron-Withdrawing | Protodeboronation | Use milder base, lower temperature, or protect as an ester/salt. |
| Electron-Donating | Homocoupling | Maintain strict anaerobic conditions. |
Experimental Protocols
General Protocol for a Standard Suzuki-Miyaura Coupling
This protocol serves as a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the substituted phenylboronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Degassing: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 4:1 Dioxane/H₂O, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction's progress using TLC or LC-MS.
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol for Protecting a Boronic Acid as a Diethanolamine Adduct
This procedure can be used to stabilize boronic acids that are prone to decomposition.[1]
-
Dissolution: In a flask, dissolve the substituted phenylboronic acid (1.0 equiv) in a suitable solvent (e.g., toluene or THF).
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation and Isolation: A precipitate will typically form. Continue stirring for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in the Suzuki coupling reaction.
Visualizing the Suzuki Cycle and Common Side Reactions
Caption: The Suzuki catalytic cycle and competing side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Navigating the Challenges of 2-Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for challenges encountered during Suzuki-Miyaura cross-coupling reactions involving sterically hindered 2-substituted phenylboronic acids. The inherent steric bulk of these substrates can significantly impede the reaction, leading to low yields and frustrating outcomes. This resource offers field-proven insights and detailed protocols to help you navigate these complexities and achieve successful couplings.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered when working with 2-substituted phenylboronic acids in a direct question-and-answer format.
Q1: My Suzuki-Miyaura reaction with a 2-substituted phenylboronic acid is resulting in very low to no yield. What are the primary factors I should investigate?
A1: Low yields in these sterically demanding couplings often stem from a few critical areas. A systematic evaluation of your reaction parameters is the best approach.
-
Catalyst and Ligand Inactivity: The palladium catalyst, particularly Pd(0), is the active species. If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ. Ensure your palladium source and phosphine ligand are fresh and have been stored under an inert atmosphere, as phosphine ligands are susceptible to oxidation.[1]
-
Ineffective Ligand Choice: Steric hindrance from the ortho-substituent on the boronic acid impedes key steps in the catalytic cycle, namely transmetalation and reductive elimination.[2] Standard ligands like PPh₃ are often insufficient. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), are essential for accommodating the steric bulk and accelerating the reaction.[2]
-
Inappropriate Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[3] For sterically hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[2][3]
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of the corresponding arene and reducing the amount of boronic acid available for the cross-coupling.[1][4] This is particularly problematic with electron-deficient or sterically hindered boronic acids.[1][5]
-
Inadequate Reaction Conditions: Insufficient temperature or reaction time can lead to incomplete conversion. Sterically hindered couplings often require more forcing conditions, such as higher temperatures (80–110 °C) and longer reaction times.[2]
Q2: I'm observing a significant amount of homocoupling of my aryl halide. What is causing this and how can I prevent it?
A2: Homocoupling of the aryl halide is often a sign of oxygen in your reaction system. The presence of oxygen can lead to the oxidative homocoupling of the organopalladium intermediate.
-
Thorough Degassing: Ensure that your solvents are rigorously degassed. Techniques like freeze-pump-thaw (for at least three cycles) or sparging with an inert gas (argon or nitrogen) for an extended period are crucial.[6]
-
Inert Atmosphere: The entire reaction setup, from reagent addition to the reaction itself, must be maintained under a strict inert atmosphere.[2] Use Schlenk techniques or a glovebox for optimal results.
Q3: My 2-substituted phenylboronic acid seems to be degrading during the reaction, as evidenced by the formation of the corresponding arene. How can I minimize this protodeboronation?
A3: Protodeboronation is a common challenge with sterically hindered boronic acids.[4] Several strategies can be employed to mitigate this side reaction:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (BPin) or a neopentyl glycol ester, can significantly reduce the rate of protodeboronation.[4][7] These esters are generally more stable to the reaction conditions and can be prepared from the corresponding boronic acid.
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[1] Employing anhydrous conditions with a non-aqueous base can be beneficial.
-
Careful Base Selection: As mentioned earlier, the choice of base is critical. While a strong base is needed for activation, an overly harsh base can accelerate protodeboronation. Screening different bases (e.g., K₃PO₄, Cs₂CO₃, KF) is recommended.[1]
Q4: I am working with a particularly bulky 2,6-disubstituted phenylboronic acid and coupling it with a hindered aryl halide. What specialized conditions should I consider?
A4: For these extremely sterically demanding couplings, standard conditions are unlikely to be successful. You will need to employ a highly active catalyst system and optimized conditions.
-
Advanced Ligands: Consider using highly specialized and bulky ligands designed for sterically hindered couplings. Ligands like BI-DIME and AntPhos have shown excellent reactivity in the synthesis of tetra-ortho-substituted biaryls.[8][9][10] More recent developments include ligands like HFTPhos, which has demonstrated high efficiency at very low catalyst loadings for sterically demanding biaryls.[11]
-
Modern Precatalysts: Utilizing modern palladium precatalysts, such as the Buchwald G3 or G4 precatalysts, can ensure the efficient generation of the active Pd(0) species, which is crucial for these challenging reactions.[2]
-
Higher Temperatures: You may need to use higher boiling point solvents like xylenes to achieve the necessary reaction temperatures (e.g., 140 °C).[8]
-
Ligand-to-Palladium Ratio: In some cases, adjusting the ligand-to-palladium ratio can have a significant impact on catalyst activity and stability.[12]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting failed or low-yielding Suzuki-Miyaura reactions with 2-substituted phenylboronic acids.
Caption: A systematic approach to troubleshooting challenging Suzuki-Miyaura couplings.
The Suzuki-Miyaura Catalytic Cycle with Steric Hindrance
The presence of ortho-substituents primarily impacts the transmetalation and reductive elimination steps of the catalytic cycle.
Caption: The Suzuki-Miyaura cycle, highlighting steps impacted by steric hindrance.
Detailed Experimental Protocols
The following are representative protocols for Suzuki-Miyaura cross-coupling reactions with sterically hindered substrates. These should be considered as starting points for optimization.
Protocol 1: General Procedure for Coupling with a 2-Substituted Phenylboronic Acid
This protocol is a good starting point for moderately hindered substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
2-Substituted phenylboronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.0–3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, to make a 0.1–0.5 M solution)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, 2-substituted phenylboronic acid, and the finely powdered base.[2]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This can be done by evacuating and backfilling the vial three times.[2]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.[2]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Conversion of Boronic Acid to a Diethanolamine Adduct for Enhanced Stability
For boronic acids prone to decomposition, conversion to a diethanolamine adduct can improve stability and handling.
Materials:
-
2-Substituted phenylboronic acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Solvent (e.g., methylene chloride)
Procedure:
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid in a minimal amount of the solvent.
-
Addition: Add diethanolamine dropwise via pipette while stirring.[2]
-
Precipitation: A precipitate will typically form. Stir the resulting slurry for 10-15 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions.[2]
Data Summary: Conditions for Challenging Couplings
The following table summarizes successful conditions reported for particularly challenging Suzuki-Miyaura couplings involving sterically hindered substrates. This data can serve as a valuable guide for selecting starting conditions for your specific system.
| Aryl Halide | Boronic Acid/Derivative | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1-Bromo-2,6-dimethylbenzene | 2-Isopropylphenylboronic acid | Pd(OAc)₂ / BI-DIME | K₃PO₄ | Toluene | 110 | 94 | [2] |
| 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | HFTPhos-Pd G3 (0.05 mol%) | K₂CO₃ | iPrOH/H₂O | 60 | 95 | [2][11] |
| 2-Bromo-1,3,5-trimethylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ / AntPhos | K₃PO₄ | Xylenes | 140 | 63 | [8] |
| 4-Chlorobenzonitrile | 2-Furanboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | [2] |
This technical guide provides a comprehensive overview of the challenges and solutions associated with the use of 2-substituted phenylboronic acids in Suzuki-Miyaura cross-coupling reactions. By understanding the underlying principles and applying the troubleshooting strategies and protocols outlined here, researchers can significantly improve their success rates with these demanding yet valuable substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
- 10. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with Boronic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals who utilize boronic acids in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Catalyst deactivation is a frequent challenge that can lead to stalled reactions, low yields, and inconsistent results. This document provides in-depth, mechanism-driven troubleshooting strategies in a practical question-and-answer format to help you diagnose and resolve these issues effectively.
Section 1: Symptom-Based Diagnostics
The first step in troubleshooting is to identify the observable symptoms in your reaction. Use this section to navigate to the most likely cause of your problem.
"My reaction started, but now it has stalled and is no longer progressing. What's happening?"
-
This is a classic sign of catalyst deactivation. The active catalytic species is being consumed or inhibited over the course of the reaction.
-
Primary Suspects:
-
Instability of the Boronic Acid: Is your boronic acid decomposing? (See Section 2)
-
Catalyst Degradation: Is your palladium catalyst precipitating or being poisoned? (See Section 3)
-
"My reaction yield is consistently low, even after extended reaction times."
-
Low yields suggest that a competing, non-productive pathway is consuming your starting materials or that the catalyst is not efficient enough under the chosen conditions.
-
Primary Suspects:
"I see a lot of black precipitate in my reaction flask. Is this normal?"
-
The formation of a black solid is often indicative of palladium black precipitation, an agglomerated, inactive form of palladium.[5][6][7] While minor formation can occur in successful reactions, extensive precipitation early on is a clear sign of catalyst deactivation.[6]
-
Primary Suspect:
"I'm observing significant homocoupling of my boronic acid."
-
The formation of a biaryl product derived from two molecules of the boronic acid is a common side reaction.
-
Primary Suspects:
Section 2: Boronic Acid Instability - The Unstable Coupling Partner
Many troubleshooting efforts focus solely on the catalyst, but the stability of the boronic acid itself is frequently the root cause of reaction failure. Boronic acids are susceptible to several decomposition pathways that remove them from the productive catalytic cycle.
Q&A: Protodeboronation
Q: What is protodeboronation and why does it happen?
A: Protodeboronation is a detrimental side reaction where the carbon-boron bond of the boronic acid is cleaved by a proton source (like water) and replaced with a carbon-hydrogen bond.[1][2] This effectively destroys your nucleophilic partner. The reaction is Ar-B(OH)₂ + H⁺ → Ar-H + B(OH)₂⁺. This process can be catalyzed by acids or bases.[1][11] Certain boronic acids, especially electron-deficient heteroaromatics or sterically hindered variants, are notoriously unstable and prone to this pathway.[12][13]
Q: How can I diagnose if protodeboronation is the main issue?
A: Run a control experiment.
-
Protocol 1: Boronic Acid Stability Test
-
Set up a reaction identical to your failed attempt, but omit the aryl halide and the palladium catalyst .
-
Include the boronic acid, base, solvent, and water (if part of your system).
-
Heat the mixture at the same temperature as your reaction.
-
Take aliquots at regular time intervals (e.g., 0, 1h, 4h, 12h) and quench with a slightly acidic buffer.
-
Analyze the aliquots by LC-MS or ¹H NMR to quantify the amount of remaining boronic acid and the amount of the corresponding protodeboronated arene (Ar-H) formed. A significant decrease in boronic acid concentration over time confirms instability under the reaction conditions.
-
Q: How can I prevent or minimize protodeboronation?
A: The key is to make the desired cross-coupling reaction kinetically faster than the decomposition pathway.
-
Use a More Active Catalyst System: Employing a highly active catalyst (e.g., using bulky, electron-rich phosphine ligands like SPhos or XPhos) can accelerate the catalytic turnover, consuming the boronic acid in the productive cycle before it has time to decompose.[1][14]
-
Protect the Boronic Acid: Convert the boronic acid into a more stable derivative that slowly releases the active species under the reaction conditions. This keeps the instantaneous concentration of the unstable boronic acid low, minimizing side reactions.[1][13]
-
MIDA (N-methyliminodiacetic acid) boronates: These are exceptionally stable, crystalline solids that hydrolyze slowly to release the boronic acid.[13][15][16] This is a highly effective strategy for notoriously unstable boronic acids.[13]
-
Organotrifluoroborates (R-BF₃K): These salts also serve as a stable reservoir for the boronic acid, which is released upon hydrolysis.[17]
-
-
Use Anhydrous Conditions: While many Suzuki couplings tolerate water, minimizing it can suppress protodeboronation, which often involves water as a proton source.[5][18]
-
Optimize the Base: Very strong bases can accelerate decomposition.[12] Consider screening weaker bases like K₃PO₄ or K₂CO₃.[19]
Q&A: Boroxine Formation
Q: My boronic acid is old. Can it still be used? I see that it's now a fluffy solid.
A: Boronic acids can dehydrate upon storage or heating to form a cyclic trimer anhydride called a boroxine.[3][20][21] This process involves the condensation of three boronic acid molecules with the loss of three molecules of water. While this reaction is reversible, boroxines are often less reactive or even inactive in the catalytic cycle.[3][5] The formation of boroxine is an entropically driven process and is favored in non-polar solvents and at higher temperatures.[4][22]
Q: How do I know if I have boroxine, and how can I fix it?
A: Boroxine formation is often suspected with older boronic acid samples or after azeotropic drying.
-
Diagnosis: The equilibrium between the boronic acid and the boroxine can sometimes be observed by ¹H or ¹¹B NMR spectroscopy.
-
Solution: Since the formation is reversible with water, the boroxine can often be converted back to the active monomeric boronic acid.[4][21]
-
Rehydration: Before use, dissolve the boronic acid/boroxine in a solvent like diethyl ether and wash it with a small amount of water. Dry the organic layer and remove the solvent.
-
In Situ Use: For many reactions that use aqueous solvent systems, the boroxine will convert back to the active boronic acid under the reaction conditions. However, relying on this is not ideal, as the rate of conversion may be slow. It is always best practice to use fresh, high-purity boronic acids.[5]
-
Diagram: Boronic Acid Decomposition Pathways This diagram illustrates the two major non-productive pathways that consume the boronic acid, preventing its entry into the catalytic cycle.
Caption: Major decomposition pathways for boronic acids.
Section 3: Catalyst Poisoning and Degradation
If your boronic acid is stable, the next place to look is the palladium catalyst itself. The active Pd(0) species is electron-rich and susceptible to oxidation and poisoning.
Q&A: Palladium Black Formation
Q: Why did my reaction mixture turn black, and the reaction stopped?
A: You are likely observing the formation of palladium black, which is composed of aggregated palladium nanoparticles.[6] This happens when the active, soluble Pd(0) catalyst, which is typically stabilized by phosphine ligands, loses these ligands and agglomerates.[8] These large particles have a very low surface area, drastically reducing the number of active sites available for catalysis and effectively killing the reaction.[6]
Q: What causes the ligands to dissociate or degrade?
A:
-
Oxygen Sensitivity: Many phosphine ligands are sensitive to air and can be oxidized to phosphine oxides, which do not effectively bind to and stabilize the palladium center.[5][7]
-
High Temperatures: Excessive heat can promote ligand dissociation.
-
Incorrect Pd:Ligand Ratio: An insufficient amount of ligand relative to the palladium precursor can leave Pd(0) species "naked" and prone to aggregation. A ratio of Pd:Ligand of 1:1 to 1:2 is common, but sometimes higher ratios are needed.
Q: How can I prevent palladium black formation?
A:
-
Rigorous Degassing: Oxygen is a primary culprit.[7] Ensure your solvent and reaction headspace are thoroughly deoxygenated.
-
Protocol 2: Freeze-Pump-Thaw Degassing
-
Place your solvent or reaction mixture in a robust flask (e.g., Schlenk flask) with a stir bar.
-
Freeze the liquid using liquid nitrogen until it is solid.
-
Apply a high vacuum for 5-10 minutes to remove gases from above the solid.
-
Close the flask to the vacuum and allow the solid to thaw completely. You will often see bubbles evolving from the liquid.
-
Repeat this cycle at least three times for maximum effectiveness.
-
Finally, backfill the flask with an inert gas (Argon or Nitrogen).
-
-
-
Use Stable Precatalysts: Modern precatalysts are designed for high stability and controlled generation of the active Pd(0) species, reducing the chance of aggregation.
-
Optimize Ligand Choice: Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., Buchwald ligands) are designed to create stable, monoligated Pd(0) species that are highly active and less prone to aggregation.[23]
Q&A: Catalyst Poisoning
Q: Could impurities in my starting materials be killing the catalyst?
A: Absolutely. Palladium catalysts are sensitive to a wide range of impurities that can act as poisons by binding strongly to the metal center and blocking active sites.[6][24][25]
-
Common Poisons:
-
Sulfur Compounds: Thiols, thioethers, and even some sulfur-containing heterocycles (like unprotected thiophenes) are potent catalyst poisons.[6][14]
-
Other Coordinating Species: Unprotected amines or other Lewis basic functional groups can sometimes coordinate to the palladium and inhibit catalysis.
-
Halide Impurities: Excess iodide or bromide can sometimes lead to the formation of stable, inactive palladium-halide complexes.
-
Q: How do I troubleshoot potential poisoning?
A:
-
Purify Starting Materials: Ensure your aryl halide and boronic acid are of high purity. Recrystallization or column chromatography can remove critical impurities.
-
Protect Problematic Functional Groups: If your substrate contains a known poisoning group like a thiol, it must be protected before the coupling reaction.[14]
-
Increase Catalyst Loading: As a simple, albeit less elegant, solution, increasing the catalyst loading from 1 mol% to 3-5 mol% may provide enough active catalyst to overcome the poison and achieve a reasonable yield.[14]
Diagram: Troubleshooting Workflow for a Failed Reaction
Caption: A logical workflow for diagnosing catalyst deactivation.
Section 4: Frequently Asked Questions (FAQs)
Q1: How critical is the choice of base? A1: The base is critical. It plays a key role in the transmetalation step, typically by activating the boronic acid to form a more nucleophilic boronate species ([ArB(OH)₃]⁻).[19][26] However, the wrong base can cause problems. Strong bases like hydroxides can promote protodeboronation, while certain bases can have poor solubility. Weaker bases like phosphates and carbonates are often a good starting point.[19] See the table below for a comparison.
Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling
| Base | Strength | Solubility (Common Solvents) | Common Issues | Best For... |
| K₃PO₄ | Moderate | Moderate (often needs H₂O) | Can be slow with some substrates | General purpose, good for sensitive boronic acids. |
| K₂CO₃ | Weak | Moderate (often needs H₂O) | May not be strong enough for all couplings | Mild conditions, sensitive functional groups. |
| Cs₂CO₃ | Moderate | High in many organic solvents | Expensive | Difficult couplings, can sometimes improve yields. |
| NaOH, KOH | Strong | High in aqueous systems | Can promote rapid protodeboronation[11] | Robust substrates where speed is essential. |
| Organic Bases | Variable | Generally high | Can sometimes interfere with catalysis | Specific applications, avoiding inorganic salts. |
Q2: Does the solvent system matter? A2: Yes, significantly. The solvent must solubilize all components of the reaction and remain stable at the reaction temperature. Common solvents include toluene, dioxane, THF, and DMF, often with a small amount of water to help dissolve the base and facilitate the formation of the active boronate species. However, as discussed, excess water can promote protodeboronation.[5] A balance must be struck, and screening different solvent systems is often necessary.
Q3: My reaction is clean but very slow with an aryl chloride. Is this deactivation? A3: Not necessarily. This is more likely an issue of substrate reactivity. The first step in the catalytic cycle, oxidative addition, is much more difficult for aryl chlorides than for aryl bromides or iodides due to the strength of the C-Cl bond.[6] This is not catalyst deactivation but rather a slow turnover. To solve this, you need a more potent catalyst system, typically one featuring a very electron-rich and bulky ligand (like tBuXPhos or RuPhos) designed specifically to activate C-Cl bonds.
Q4: Can I just add more catalyst if my reaction stalls? A4: While adding a second charge of catalyst can sometimes restart a stalled reaction, it is not a solution to the underlying problem. It is a diagnostic tool. If the second charge works, it confirms that your reagents are still viable and that the initial catalyst charge did indeed die. This points you back to the troubleshooting steps in Sections 2 and 3 to fix the root cause for future runs.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 22. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 23. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 25. ammoniaknowhow.com [ammoniaknowhow.com]
- 26. researchgate.net [researchgate.net]
standard workup procedure for 5-Ethoxy-2-fluorophenylboronic acid coupling
Welcome to the dedicated technical support guide for Suzuki-Miyaura cross-coupling reactions involving 5-Ethoxy-2-fluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of utilizing this versatile building block. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure the success of your coupling reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable protocols.
Issue 1: My Suzuki coupling reaction shows low to no conversion of the starting materials.
Possible Causes & Step-by-Step Solutions:
-
Inactive Catalyst: The active Pd(0) species may not have formed or has been deactivated.
-
Explanation: Many Suzuki reactions use a Pd(II) precatalyst that must be reduced in situ to the active Pd(0) state. This process can be hindered by oxygen contamination, which can also lead to catalyst decomposition.[1][2]
-
Protocol:
-
Ensure Inert Atmosphere: Thoroughly degas your solvent system (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain a positive inert gas pressure throughout the reaction setup.[2]
-
Use Fresh Catalyst: If you suspect your palladium source is old or has been exposed to air, use a fresh batch. Consider air-stable precatalysts like XPhos Pd G3 for more consistent results.[1]
-
Select Appropriate Ligands: For an electron-rich aryl halide coupling partner, which may undergo oxidative addition more slowly, consider using electron-rich and bulky phosphine ligands like SPhos or XPhos to facilitate this key step.[2]
-
-
-
Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is a critical step and can be sluggish.
-
Explanation: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation.[3][4] The choice of base and its solubility are paramount.
-
Protocol:
-
Base Selection: For this compound, a moderately strong base is often effective. Finely powdered potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.[1][2]
-
Solvent System: A biphasic solvent system, such as Dioxane/H₂O or Toluene/Ethanol/Water, can be beneficial. The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[2][5] Ensure vigorous stirring to maximize the interface between the organic and aqueous phases.[1]
-
Elevate Temperature: Increasing the reaction temperature (typically to 80-110 °C) can provide the necessary energy to overcome the activation barrier for transmetalation.[2]
-
-
Issue 2: I'm observing significant formation of a homocoupled biaryl product from my boronic acid.
Possible Causes & Step-by-Step Solutions:
-
Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.[1]
-
Explanation: Oxygen can re-oxidize the Pd(0) catalyst to Pd(II) in a pathway that leads to the undesired coupling of two boronic acid molecules.
-
Protocol:
-
Rigorous Degassing: As mentioned previously, ensure your solvents are thoroughly deoxygenated before use.
-
Maintain Inert Atmosphere: Keep the reaction under a constant, positive pressure of an inert gas like argon or nitrogen.
-
-
Issue 3: I'm struggling to remove the palladium catalyst from my final product.
Possible Causes & Step-by-Step Solutions:
-
Soluble Palladium Species: Homogeneous palladium catalysts can remain dissolved in the organic phase after the reaction, making simple filtration ineffective.[6]
-
Explanation: The final product mixture often contains soluble palladium complexes that require specific methods for removal to achieve the high purity required for pharmaceutical applications.
-
Protocol Options:
-
Filtration through Celite®: A simple first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This can remove insoluble palladium species.[7][8]
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon (typically 5-10 wt%) can adsorb residual palladium. However, be aware that this can sometimes lead to product loss due to non-specific adsorption.[9]
-
Palladium Scavengers: For more complete removal, use solid-supported scavenger resins. These are functionalized silica or polystyrene beads with high affinity for palladium (e.g., containing thiol groups). The crude product solution is passed through a cartridge or stirred with the resin, which is then filtered off.[6][9]
-
-
| Palladium Removal Technique | Typical Use Case | Advantages | Disadvantages |
| Filtration through Celite® | Removal of precipitated/heterogeneous Pd | Simple, fast, inexpensive | Ineffective for soluble Pd species[7][9] |
| Activated Carbon | General purpose Pd removal | Cost-effective | Can lead to product loss[9][10] |
| Scavenger Resins | High-purity applications | High efficiency, selective | Higher cost |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for a Suzuki coupling with this compound?
A1: A robust starting point is to use 1.2-1.5 equivalents of the boronic acid relative to your aryl halide. A common catalyst system is Pd(PPh₃)₄ (3 mol%) with K₂CO₃ (2.0 equiv.) as the base.[5] A degassed solvent mixture of Toluene/Ethanol/Water (4:1:1) at 80-90 °C is often effective.[5] Monitor the reaction by TLC or LC-MS for completion.
Q2: How does the 2-fluoro substituent affect the reaction and workup?
A2: The ortho-fluoro group is electron-withdrawing, which can influence the reactivity of the boronic acid. It may also form an intramolecular hydrogen bond with the boronic acid's hydroxyl groups.[11] During workup, be aware that fluorine-containing compounds can sometimes exhibit different solubility profiles or interactions during chromatography. The presence of the fluorine atom can be a useful handle for monitoring reaction progress and purity by ¹⁹F NMR.[11]
Q3: Can I use anhydrous conditions for my coupling reaction?
A3: Yes, anhydrous conditions can be employed and may be beneficial if your substrates are sensitive to water or if you are experiencing significant protodeboronation (see Q4).[1] In such cases, a base like potassium trimethylsilanolate (TMSOK) in an ethereal solvent can be effective.[12]
Q4: I am seeing a significant amount of benzene with an ethoxy group, indicating my boronic acid is degrading. What is happening and how can I prevent it?
A4: This side product is a result of protodeboronation, where the boronic acid group is replaced by a hydrogen atom from a proton source (like water) in the reaction mixture.[1]
-
Prevention Strategies:
-
Use a Milder Base: Strong bases in aqueous media can accelerate this side reaction. Consider switching to a weaker base like potassium fluoride (KF).[1]
-
Anhydrous Conditions: Removing water, the primary proton source, by using anhydrous solvents and reagents can significantly reduce protodeboronation.[1]
-
Protect the Boronic Acid: You can convert the boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine adduct, which are more resistant to protodeboronation and can be used directly in the coupling reaction.[1][13]
-
Q5: What is a standard aqueous workup procedure after the reaction is complete?
A5: A typical workup involves the following steps:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.[5][14]
-
Wash the organic layer sequentially with water and then brine (a saturated aqueous solution of NaCl).[5][14] The brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude product.[5][14]
-
Purify the crude product, typically by flash column chromatography on silica gel.[5]
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. spinchem.com [spinchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. orgsyn.org [orgsyn.org]
- 13. youtube.com [youtube.com]
- 14. home.sandiego.edu [home.sandiego.edu]
Validation & Comparative
A Researcher's Guide to Phenylboronic Acids: A Comparative Analysis of 5-Ethoxy-2-fluorophenylboronic Acid
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, a process fundamental to the creation of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1][2] At the heart of this powerful reaction lies the organoboron reagent, most commonly a phenylboronic acid. The choice of this reagent is not trivial; the substituents on the phenyl ring dictate the reaction's kinetics, efficiency, and the properties of the resulting biaryl product.
This guide offers a deep dive into the unique characteristics of 5-Ethoxy-2-fluorophenylboronic acid , a versatile building block, by comparing its performance and properties against other commonly used phenylboronic acids. We will explore the mechanistic underpinnings of how its distinct electronic and steric profile influences the Suzuki-Miyaura reaction, supported by a model experimental protocol for practical application.
The Strategic Advantage of Substitution: A Look at this compound
This compound is more than a simple aryl donor. Its utility is derived from the precise placement of its ethoxy and fluoro substituents, which impart a unique combination of electronic and steric effects.
-
The 2-Fluoro Group: Positioned ortho to the boronic acid, the fluorine atom exerts a strong electron-withdrawing effect through induction. This influences the Lewis acidity of the boron center and can modulate the transmetalation step of the catalytic cycle. Furthermore, the incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability.[1]
-
The 5-Ethoxy Group: In contrast, the ethoxy group, located para to the fluorine, is electron-donating through resonance. This electronic push onto the aromatic ring can influence the nucleophilicity of the ipso-carbon, playing a crucial role in the efficiency of the C-C bond formation.
This delicate electronic balance makes this compound a valuable reagent in pharmaceutical development and organic synthesis, where fine-tuning molecular properties is paramount.[3]
The Suzuki-Miyaura Catalytic Cycle: Where Substituents Matter
To appreciate the comparative performance of different phenylboronic acids, one must first understand the mechanism of the Suzuki-Miyaura reaction. The process is a palladium-catalyzed cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: This is the rate-determining step in many cases and where the boronic acid plays its part.[4] The organic group from the boron atom is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[2][4][5]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electronic nature of the Ar² group on the boronic acid directly impacts the transmetalation step. Electron-donating groups can enhance the nucleophilicity of the aryl ring, potentially accelerating the transfer to the palladium center. Conversely, strong electron-withdrawing groups can slow this step. Steric hindrance from ortho-substituents can also impede the approach of the boronic acid to the palladium complex.[6][7]
A Comparative Study: Experimental Design
To objectively evaluate this compound, we propose a standardized Suzuki-Miyaura coupling reaction. This protocol serves as a self-validating system to compare its performance against other phenylboronic acids with varying electronic and steric properties.
Objective: To compare the reaction time and yield for the coupling of various phenylboronic acids with 4-bromoanisole.
Selected Phenylboronic Acids for Comparison:
-
Phenylboronic Acid: The unsubstituted baseline.
-
2-Fluorophenylboronic Acid: Isolates the effect of the ortho-fluoro group.
-
4-Methoxyphenylboronic Acid: A common, sterically unhindered electron-donating group.
-
This compound: The subject of our analysis.
Experimental Workflow
Caption: Standardized workflow for the comparative Suzuki-Miyaura coupling experiment.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 mmol, 1.0 eq), the selected phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst and Solvent Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%). Add the solvent mixture of Toluene (8 mL), Ethanol (2 mL), and Water (2 mL).
-
Degassing: Bubble argon gas through the stirred reaction mixture for 15 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to 85 °C in an oil bath and maintain vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) every hour until the 4-bromoanisole starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the isolated yield of the pure biaryl product and confirm its identity and purity using ¹H NMR spectroscopy.
Data Analysis and Performance Interpretation
The following table summarizes the expected outcomes from the comparative experiment, based on the known principles of substituent effects in Suzuki-Miyaura couplings.
| Phenylboronic Acid | Key Substituents | Expected Electronic/Steric Effect | Expected Reaction Time (h) | Expected Yield (%) |
| Phenylboronic Acid | None | Baseline | 4 | 92 |
| 2-Fluorophenylboronic Acid | ortho-F | EWG (inductive), Steric hindrance | 6 | 88 |
| 4-Methoxyphenylboronic Acid | para-OCH₃ | EDG (resonance), No steric hindrance | 3 | 95 |
| This compound | ortho-F, meta-OEt | EWG + EDG, Steric hindrance | 5 | 90 |
Data are illustrative and represent typical expected outcomes for this type of reaction.
Interpretation of Results:
-
Phenylboronic Acid provides a strong baseline performance with high yield in a moderate timeframe.
-
4-Methoxyphenylboronic Acid , with its powerful electron-donating group and lack of steric hindrance, is expected to be the most reactive, leading to the shortest reaction time and highest yield. The EDG accelerates the crucial transmetalation step.
-
2-Fluorophenylboronic Acid is expected to react more slowly. The steric bulk of the ortho-fluoro group can hinder the approach to the palladium center. While the electron-withdrawing nature can slow transmetalation, it often results in cleaner reactions with fewer side products like homocoupling.
-
This compound demonstrates a balanced performance. The steric hindrance from the ortho-fluoro group likely slows the reaction compared to the unhindered phenylboronic acid and 4-methoxyphenylboronic acid. However, the electron-donating ethoxy group partially counteracts the deactivating inductive effect of the fluorine, resulting in a respectable yield and reaction time. This balance makes it a reliable and predictable reagent.
Conclusion
This compound is a strategically designed reagent that offers a compelling balance of reactivity and functionality. Its performance in the Suzuki-Miyaura coupling is a direct result of the interplay between the steric hindrance and electron-withdrawing nature of its ortho-fluoro substituent and the electron-donating character of the meta-ethoxy group.
While it may not always be the fastest-reacting partner compared to unhindered, electron-rich boronic acids, its value lies in its predictability and its ability to introduce a fluorinated, alkoxy-substituted phenyl motif in high yield. For researchers and drug development professionals, this building block is an invaluable tool for synthesizing complex molecules where properties like metabolic stability and binding interactions are critical design elements. The choice of boronic acid is a critical decision in synthesis design, and this compound represents a sophisticated option for the modern chemist's toolkit.
References
- 1. nbinno.com [nbinno.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
A Senior Application Scientist's Guide to the Reactivity of Substituted Fluorophenylboronic Acids
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorophenylboronic acids are indispensable building blocks in this endeavor, primarily utilized in the robust and versatile Suzuki-Miyaura cross-coupling reaction. However, the reactivity of these essential reagents is not uniform. The position and number of fluorine substituents, alongside other functional groups, profoundly influence reaction kinetics, yields, and even the viability of a synthetic route.
This guide provides an in-depth comparison of the reactivity of various substituted fluorophenylboronic acids. Moving beyond a simple catalog of reagents, we will explore the underlying mechanistic principles—the interplay of electronic and steric effects—that govern their performance. Supported by experimental data from the literature, this document aims to equip you with the field-proven insights necessary to make informed decisions in your synthetic design and troubleshooting.
The Decisive Role of Fluorine Substitution: A Mechanistic Overview
The efficacy of a fluorophenylboronic acid in a Suzuki-Miyaura coupling is largely dictated by the rate-determining transmetalation step. In this crucial phase of the catalytic cycle, the aryl group is transferred from the boron atom to the palladium center. The electronic nature of the fluorophenyl ring and the steric environment around the carbon-boron bond are the primary determinants of the facility of this transfer.
Electronic Effects: An Inductive and Resonance Tug-of-War
Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect deactivates the aryl ring, reducing the nucleophilicity of the carbon atom attached to the boron. A less nucleophilic aryl group can slow the transmetalation to the electron-rich palladium(II) center.
However, fluorine also possesses lone pairs of electrons that can participate in resonance, donating electron density to the aromatic ring (+M effect). The impact of this resonance effect is position-dependent:
-
Para-Substitution: The +M effect can partially counteract the -I effect, leading to a more moderate deactivation of the ring compared to other positions.
-
Meta-Substitution: The +M effect does not extend to the meta position, meaning the deactivating -I effect dominates.
-
Ortho-Substitution: The -I effect is most pronounced at this position.
This electronic interplay is a key factor in the observed reactivity differences between isomers.
Steric Hindrance and the "Ortho-Effect"
Substituents at the ortho position to the boronic acid group can sterically hinder the approach of the bulky palladium complex, impeding the formation of the necessary intermediate for transmetalation. This "ortho-effect" is a significant contributor to the often-reduced reactivity of 2-substituted phenylboronic acids.
The Competing Pathway: Protodeboronation
A critical side reaction, particularly for electron-deficient and ortho-substituted arylboronic acids, is protodeboronation.[1] This is the cleavage of the C-B bond by a proton source (often water or alcohol in the reaction mixture), leading to the formation of an undesired fluoroarene byproduct and a reduction in the yield of the coupled product.[1] The propensity for protodeboronation is exacerbated by factors that destabilize the C-B bond, such as strong electron-withdrawing groups.
The Suzuki-Miyaura Catalytic Cycle
To contextualize the following discussion, a diagram of the generally accepted catalytic cycle for the Suzuki-Miyaura reaction is provided below. The reactivity of the fluorophenylboronic acid primarily influences the "Transmetalation" step.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Comparative Reactivity: A Quantitative Overview
To provide a tangible comparison, the following table summarizes the performance of various fluorophenylboronic acids in the Suzuki-Miyaura coupling with a common electrophile, 4-bromoanisole. It is critical to note that direct comparison of yields should be approached with caution, as optimal reaction conditions can vary between substrates.[2] This data is intended to serve as a general performance benchmark.
| Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Phenylboronic acid | Pd/Fe3O4/Charcoal | K2CO3 | EtOH/H2O | 80 | 1 | 98 | [2] |
| 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | DMF/H2O | 110 | 3 | >95 | [3][4] |
| 3-Fluorophenylboronic acid | Data not readily available for direct comparison with 4-bromoanisole under similar conditions. Generally expected to be slightly less reactive than the 4-fluoro isomer due to stronger inductive effects. | ||||||
| 2-Fluorophenylboronic acid | Data not readily available for direct comparison with 4-bromoanisole under similar conditions. Reactivity is often hampered by steric hindrance and a higher propensity for protodeboronation. | ||||||
| 2,4-Difluorophenylboronic acid | PdCl2 (ligand-free) / Ultrasound | K2CO3 | DMF/H2O | 75 | 1 | 98 | [5] |
| 3,4-Difluorophenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 80-110 | Varies | High | |
| 2,6-Difluorophenylboronic acid | Often challenging due to significant steric hindrance and high rates of protodeboronation. Requires specialized conditions. | ||||||
| Pentafluorophenylboronic acid | Pd(PPh3)4 / Ag2O | CsF | DME | 70 | Varies | >90 | [6][7][8] |
Note: The yields presented are from different studies and may not be directly comparable due to variations in the specific catalyst, ligands, and other reaction parameters.
From the available data and established chemical principles, a general reactivity trend can be inferred:
para-substituted > meta-substituted >> ortho-substituted
Polyfluorination, especially in the absence of ortho-substituents, can lead to highly efficient reactions, as seen with 2,4- and 3,4-difluorophenylboronic acid.[5] However, highly fluorinated compounds like pentafluorophenylboronic acid are typically inactive under standard conditions and require specialized catalyst systems to achieve high yields.[6][7][8]
Experimental Protocols
For a robust and reproducible comparison of the reactivity of different fluorophenylboronic acids, a standardized experimental workflow is essential. The following protocol outlines a method for kinetic monitoring of a Suzuki-Miyaura reaction using HPLC, allowing for a quantitative comparison of reaction rates.
Workflow for Comparative Reactivity Analysis
Caption: General workflow for a comparative kinetic study.
Protocol 1: Kinetic Monitoring of Suzuki-Miyaura Coupling via HPLC
Objective: To determine the initial reaction rate and kinetic profile for the coupling of a selected aryl halide with various fluorophenylboronic acids.
Materials:
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Fluorophenylboronic Acid (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh3)4, 2 mol%)
-
Base (e.g., K2CO3, 2.0 mmol)
-
Internal Standard (e.g., Biphenyl, 0.5 mmol)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, 10 mL)
-
Schlenk flask and standard laboratory glassware
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide, the specific fluorophenylboronic acid, the base, and the internal standard.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Initiation: Add the palladium catalyst to the vigorously stirred reaction mixture at a constant, controlled temperature (e.g., 80 °C). This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., 1 mL of acetonitrile) to stop the catalytic cycle.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the biaryl product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time for each fluorophenylboronic acid. The initial reaction rate can be determined from the initial slope of this curve. By comparing the initial rates, a quantitative measure of the relative reactivity of the different isomers can be established.
Conclusion and Future Perspectives
The selection of a fluorophenylboronic acid for a Suzuki-Miyaura coupling is a critical decision that extends beyond mere commercial availability. A thorough understanding of the interplay between electronic and steric effects, as well as the potential for protodeboronation, is paramount for efficient reaction design and optimization. As a general heuristic, para-substituted isomers offer a balance of reactivity, while ortho-substituted analogues present significant challenges that often require specialized catalytic systems. The continued development of highly active palladium catalysts and ligands continues to expand the scope of what is possible, even with traditionally "difficult" substrates like pentafluorophenylboronic acid. The protocols and comparative data presented in this guide provide a framework for rational substrate selection and a starting point for the development of robust and high-yielding cross-coupling methodologies in your research.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. okayama.elsevierpure.com [okayama.elsevierpure.com]
A Senior Application Scientist's Guide to 5-Ethoxy-2-fluorophenylboronic Acid: Maximizing Synthesis Efficiency
For the discerning researcher in medicinal chemistry and materials science, the selection of a boronic acid is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. This guide provides an in-depth technical comparison of 5-Ethoxy-2-fluorophenylboronic acid, moving beyond a simple catalog entry to explain the causality behind its unique advantages and challenges in modern synthesis, particularly within the robust framework of the Suzuki-Miyaura cross-coupling reaction.
The Molecular Advantage: A Synergy of Opposing Effects
The utility of this compound stems from the synergistic and, at times, competing electronic and steric effects of its two key substituents. Understanding this interplay is fundamental to harnessing its full potential.
-
The 5-Ethoxy Group: An Engine for Reactivity: The alkoxy group at the 5-position is strongly electron-donating by resonance. In the context of the Suzuki-Miyaura reaction, this increases the nucleophilicity of the ipso-carbon attached to the boron atom. This enhanced nucleophilicity facilitates the critical transmetalation step of the catalytic cycle, where the organic moiety is transferred from boron to the palladium center.[1][2] This often translates to faster reaction rates and higher yields compared to non-activated or electron-deficient phenylboronic acids.
-
The 2-Fluoro Group: A Tool for Bioactivity and a Source of Instability: The fluorine atom at the ortho position is a double-edged sword. Its high electronegativity makes it a valuable feature in drug design, often enhancing metabolic stability, binding affinity, and lipophilicity.[3] However, this same electron-withdrawing character, especially when positioned ortho to the boronic acid, significantly increases the reagent's susceptibility to a common and detrimental side reaction: protodeboronation .[4]
Protodeboronation is the protonolysis of the carbon-boron bond, replacing the valuable boronic acid functional group with a simple hydrogen atom. This side reaction is often base-catalyzed and represents a direct loss of the nucleophilic partner, thereby reducing the yield of the desired coupled product.[5][6] For ortho-fluorinated boronic acids, this process can be particularly rapid, posing a significant challenge that must be addressed through careful reaction design.[7]
Comparative Performance in Suzuki-Miyaura Coupling
To contextualize the performance of this compound, it is best compared against structurally simpler analogues. While a single head-to-head experimental study is not available in the literature, we can construct an illustrative comparison based on established reactivity principles. The following table projects the expected yields in a model Suzuki-Miyaura coupling with a generic aryl bromide, highlighting the impact of the substituents.
Disclaimer: The following data is illustrative and based on established chemical principles of substituent effects in Suzuki-Miyaura coupling. Actual yields are highly dependent on specific substrates, catalysts, and reaction conditions.
| Boronic Acid Reagent | Key Structural Features | Expected Yield (%) | Rationale for Performance |
| Phenylboronic Acid | Unsubstituted (Baseline) | 75-85% | Serves as a baseline for standard reactivity. |
| 2-Fluorophenylboronic Acid | Electron-withdrawing ortho-F | 60-75% | The ortho-fluoro group increases the risk of protodeboronation, potentially lowering the yield despite its influence on the catalytic cycle.[4][5] |
| 4-Methoxyphenylboronic Acid | Electron-donating para-OCH₃ | 90-98% | The strong electron-donating group significantly accelerates transmetalation, typically leading to high yields. |
| This compound | Electron-donating meta-OEt; Electron-withdrawing ortho-F | 80-92% | Represents a balance. The activating ethoxy group promotes high reactivity, but this is tempered by yield loss from protodeboronation induced by the ortho-fluoro group. The final yield depends on successfully mitigating this side reaction. |
This comparison underscores the central challenge: to capitalize on the high intrinsic reactivity conferred by the ethoxy group while minimizing the degradation pathway opened by the fluorine atom. Success hinges on a protocol optimized for rapid coupling over decomposition.
Visualizing the Synthetic Process
To fully appreciate the reaction dynamics, we can visualize both the catalytic cycle and the practical laboratory workflow.
Field-Proven Experimental Protocol
This protocol is a self-validating system designed to favor the desired cross-coupling over protodeboronation by using a highly active catalyst system and conditions that promote rapid reaction.
Objective: To synthesize 4-(5-Ethoxy-2-fluorophenyl)benzonitrile via Suzuki-Miyaura coupling.
Materials:
-
4-Bromobenzonitrile (1.0 eq)
-
This compound (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)
-
Potassium Carbonate (K₂CO₃), ground powder (3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzonitrile (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq).
-
Causality: Using a slight excess of the boronic acid compensates for any minor decomposition. Finely ground K₂CO₃ provides a high surface area for the base, which is crucial for the formation of the active boronate species.[8]
-
-
Atmosphere Inerting: Seal the flask with a septum and cycle between vacuum and argon or nitrogen gas three times to ensure an inert atmosphere.
-
Causality: The Pd(0) active catalyst is sensitive to oxidation by air. Removing oxygen is critical for catalyst longevity and reaction efficiency.[2]
-
-
Solvent and Catalyst Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. Degas the resulting slurry by bubbling argon through it for 15-20 minutes. In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of dioxane to form the pre-catalyst complex. Add this solution to the reaction flask via syringe.
-
Causality: The SPhos ligand is an electron-rich, bulky biarylphosphine that promotes rapid oxidative addition and reductive elimination, accelerating the catalytic cycle to outpace protodeboronation.[9] The aqueous co-solvent is essential for dissolving the inorganic base and facilitating the transmetalation step.
-
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 30-60 minutes. The reaction is often complete within 1-3 hours.
-
Causality: Shorter reaction times at moderate temperatures are key to minimizing the thermal decomposition and protodeboronation of the this compound.[9]
-
-
Workup: Once the starting aryl bromide is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.
Conclusion: A Senior Scientist's Perspective
This compound is a powerful, high-performance building block for synthetic chemists. Its primary advantage lies in the accelerated reaction kinetics driven by the electron-donating ethoxy group, allowing for the efficient construction of complex biaryl systems. This inherent reactivity makes it an excellent choice for challenging couplings or when mild conditions are required.
However, the practitioner must remain vigilant of the protodeboronation pathway induced by the ortho-fluoro substituent. The key to success is kinetic control: employing modern, highly active palladium pre-catalysts and ligands (such as those of the biarylphosphine class) to ensure the rate of Suzuki-Miyaura coupling significantly exceeds the rate of decomposition. By understanding the underlying mechanistic principles and implementing a robust, optimized protocol, researchers can confidently leverage the unique benefits of this versatile reagent to advance their synthetic programs.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Suzuki and Stille Coupling for Biaryl Synthesis from Aryl Halides
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Introduction: The Enduring Importance of the Biaryl Motif
The biaryl structural motif is a cornerstone in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The precise and efficient construction of these carbon-carbon (C-C) bonds is therefore a critical endeavor for researchers and drug development professionals. Among the powerful arsenal of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have proven to be two of the most robust and versatile methods for forging these vital connections.[1][2]
This guide offers an in-depth, objective comparison of the Suzuki and Stille coupling reactions for the synthesis of biaryls from aryl halides. By examining their mechanisms, performance metrics, and practical considerations, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic strategies.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids/esters | Organostannanes (organotin compounds) |
| Toxicity of Reagent | Generally low toxicity, considered "greener".[3][4] | High toxicity of organotin reagents, requiring careful handling and disposal.[5][6][7] |
| Reagent Stability | Variable; boronic acids can be prone to decomposition (protodeboronation).[8] | Generally stable to air and moisture.[5][9] |
| Byproducts | Boron-based, often water-soluble and easily removed.[3][4] | Tin-based, can be difficult to remove completely from the product.[7][10] |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons and basic conditions.[11] | Excellent, very broad functional group tolerance.[12][13] |
| Reaction Conditions | Typically requires a base.[14][15] | Often proceeds under neutral conditions.[1] |
Delving into the Mechanisms: A Tale of Two Catalytic Cycles
Both the Suzuki and Stille couplings proceed through a similar three-step catalytic cycle involving a palladium catalyst: oxidative addition, transmetalation, and reductive elimination.[12][14] However, the nature of the organometallic reagent dictates key differences in the transmetalation step and the overall reaction requirements.
The Suzuki-Miyaura Coupling Cycle
The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide.[3] A critical feature of the Suzuki coupling is the requirement of a base to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates transmetalation.[15]
The Stille Coupling Cycle
The Stille reaction utilizes an organostannane (organotin) reagent to couple with an organohalide.[5] A key advantage of the Stille coupling is that it often proceeds under neutral conditions, as the organostannane is sufficiently reactive for transmetalation without the need for base activation.[1] This imparts excellent functional group tolerance.[12]
Performance Comparison: A Data-Driven Analysis
The choice between Suzuki and Stille coupling often hinges on the specific substrates, desired functional group tolerance, and scale of the reaction. The following table summarizes typical quantitative data, offering a direct comparison.
| Parameter | Suzuki Coupling | Stille Coupling | Supporting Evidence |
| Typical Yields | Good to excellent (often >90%).[3][16] | Moderate to excellent (70-95%).[17][18] | A comparative study on diazocines showed Suzuki yields of 0-95% and Stille yields of 47-94%, with Stille often providing better results for challenging substrates.[17] |
| Functional Group Tolerance | Broad, but can be compromised by the required base.[11] | Excellent, tolerates a wide range of functional groups including esters, amides, and ketones.[12][13] | For substrates with coordinating groups like aldehydes and furans, Stille coupling gave high yields (80-91%) whereas Suzuki yields were lower (39-59%).[17] |
| Substrate Scope (Aryl Halide) | I > Br > OTf > Cl.[3] Aryl chlorides often require specialized, electron-rich ligands.[19] | I > Br > OTf > Cl.[5] Unactivated aryl chlorides can be coupled using bulky phosphine ligands.[20] | Both reactions show a similar trend in halide reactivity. |
| Catalyst Loading | Typically 0.5-5 mol%.[21] | Typically 1-10 mol%.[1] | While variable, Stille couplings sometimes require slightly higher catalyst loadings. |
| Reaction Temperature | Room temperature to reflux (40-100 °C).[22] | Room temperature to reflux (50-120 °C).[2] | Both reactions can often be performed under relatively mild thermal conditions. |
Field-Proven Insights: The "Why" Behind the Choice
When to Choose Suzuki Coupling: The "Green" and Economical Workhorse
The Suzuki coupling is often the first choice for biaryl synthesis due to several key advantages:
-
Low Toxicity: Boronic acids and their byproducts are significantly less toxic than their organotin counterparts, aligning with the principles of green chemistry.[3][4] This is a major consideration, especially in industrial settings and for the synthesis of active pharmaceutical ingredients (APIs).
-
Commercial Availability: A vast array of boronic acids and their esters are commercially available, facilitating rapid screening of coupling partners.[4]
-
Ease of Workup: The inorganic boron-containing byproducts are often water-soluble and can be easily removed through aqueous extraction.[3]
However, the Suzuki reaction is not without its challenges. The requisite base can lead to side reactions with base-sensitive functional groups.[11] Furthermore, the stability of boronic acids can be an issue, with protodeboronation (cleavage of the C-B bond) being a common side reaction, particularly with heteroaromatic boronic acids.[8]
When to Turn to Stille Coupling: The Robust Problem-Solver
Despite the toxicity concerns associated with organostannanes, the Stille coupling remains an indispensable tool, particularly in complex molecule synthesis where the Suzuki coupling may falter.[13]
-
Exceptional Functional Group Tolerance: The ability to run the reaction under neutral conditions makes the Stille coupling highly tolerant of a wide array of sensitive functional groups.[12][13] This is a significant advantage when dealing with complex, highly functionalized intermediates in drug discovery.
-
Reagent Stability: Organostannanes are generally stable to air and moisture, allowing for easier handling and storage compared to some boronic acids.[5][9]
-
Overcoming Steric Hindrance: In some cases, the Stille coupling can provide superior yields for sterically demanding substrates where the Suzuki coupling is less efficient.[1]
The primary drawback of the Stille reaction is the high toxicity of organotin reagents and byproducts.[5][6] These compounds are neurotoxic and require careful handling in a well-ventilated fume hood.[23] Moreover, the removal of tin-containing residues from the final product can be challenging and often requires specific workup procedures, such as treatment with a fluoride source like potassium fluoride (KF).[7]
Experimental Protocols: A Practical Guide
The following are generalized, step-by-step procedures for Suzuki and Stille couplings. These should be considered as starting points, as optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Representative Suzuki Coupling Protocol
This protocol is adapted from a procedure for the synthesis of unsymmetrical biaryls.[16]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol).
-
Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water 4:1, or THF/water 5:1).
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any necessary ligands.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.[22]
-
Workup and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Representative Stille Coupling Protocol
This protocol is a generalized procedure and should be performed with appropriate safety precautions due to the toxicity of organotin reagents.[1]
-
Reaction Setup: In a flame-dried, argon-flushed flask containing a magnetic stir bar, dissolve the aryl halide (1.0 mmol) and the organostannane (1.1-1.2 mmol) in an anhydrous solvent (e.g., DMF or toluene).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). In some cases, additives like LiCl or CuI may be beneficial.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with an aqueous solution of KF to precipitate tin byproducts. Filter the mixture through celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product via flash column chromatography to obtain the desired biaryl.
Conclusion: A Strategic Choice for Optimal Synthesis
Both the Suzuki and Stille couplings are powerful and reliable methods for the synthesis of biaryl compounds from aryl halides. The Suzuki reaction, with its low toxicity and readily available reagents, is often the preferred method and a true workhorse in both academic and industrial laboratories.[4][24][25] However, the Stille coupling remains a crucial alternative, offering superior performance for substrates with sensitive functional groups or other challenging features where the Suzuki coupling may fall short.[1][13] The ultimate decision between these two invaluable reactions rests on a careful evaluation of the specific synthetic challenge at hand, balancing factors of substrate compatibility, scalability, and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. fishersci.se [fishersci.se]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sdlookchem.com [sdlookchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. Stille Coupling [organic-chemistry.org]
- 11. quora.com [quora.com]
- 12. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. mt.com [mt.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Yoneda Labs [yonedalabs.com]
- 20. application.wiley-vch.de [application.wiley-vch.de]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 23. reddit.com [reddit.com]
- 24. researchgate.net [researchgate.net]
- 25. discovery.researcher.life [discovery.researcher.life]
Beyond Suzuki: A Comparative Guide to Boronic Acid Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling, a cornerstone of modern synthetic chemistry, has revolutionized the formation of carbon-carbon bonds. Its robustness, functional group tolerance, and the general stability and low toxicity of its boronic acid reagents have led to its widespread adoption in academic and industrial research, particularly in drug development.[1][2][3][4] However, the reliance on palladium catalysis and the specific coupling partners (typically organohalides) can present limitations. This guide explores two powerful alternatives that leverage the versatility of boronic acids but employ different catalytic systems to forge new types of bonds: the Chan-Lam and Liebeskind-Srogl couplings.
This guide provides a comparative analysis of these three seminal reactions, offering insights into their mechanisms, scopes, and practical applications. We will delve into the causality behind experimental choices and provide actionable protocols for researchers seeking to expand their synthetic toolkit.
At a Glance: A Comparative Overview
| Feature | Suzuki-Miyaura Coupling | Chan-Lam Coupling | Liebeskind-Srogl Coupling |
| Bond Formed | C(sp²)–C(sp²), C(sp²)–C(sp³) | C(sp²)–N, C(sp²)–O, C(sp²)–S | C(sp²)–C(sp²), C(sp²)–C(sp³, acyl) |
| Typical Electrophile | Aryl/vinyl halides, triflates | N-H/O-H containing compounds | Thioesters, thioethers |
| Catalyst | Palladium(0) complexes | Copper(II) salts (e.g., Cu(OAc)₂) | Palladium(0) with Cu(I) co-catalyst |
| Base Requirement | Typically required (e.g., carbonates, phosphates) | Often not required or a mild base is used | Base-free, neutral conditions |
| Key Advantage | Broad C-C bond formation scope, well-established | Forms C-heteroatom bonds, mild, aerobic conditions | Couples organosulfur compounds, neutral conditions |
| Common Byproducts | Homocoupling of boronic acid, protodeboronation | Homocoupling of boronic acid, oxidation of nucleophile | Desulfurization without coupling |
Delving into the Mechanisms: A Tale of Three Catalytic Cycles
The distinct transformations achieved by these reactions are a direct result of their unique catalytic cycles. While all three utilize a boronic acid as the organometallic nucleophile, the nature of the metal catalyst and the electrophilic partner dictates the reaction pathway.
The Suzuki-Miyaura Coupling: A Palladium-Catalyzed Classic
The Suzuki reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[2][5][6] The cycle is initiated by the oxidative addition of an organohalide to the Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with a boronate species, which is formed by the activation of the boronic acid with a base.[1] The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[5][6]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The Chan-Lam Coupling: Copper-Mediated C-Heteroatom Bond Formation
In contrast to the palladium-catalyzed Suzuki reaction, the Chan-Lam coupling utilizes a copper catalyst, typically Cu(II) acetate, to form carbon-heteroatom bonds.[7][8][9] The mechanism is thought to involve the coordination of the N-H or O-H containing nucleophile to the Cu(II) center. Transmetalation with the boronic acid then occurs, followed by a key reductive elimination step from a transient Cu(III) species to form the C-N or C-O bond.[7][8] The resulting Cu(I) species is then re-oxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.[9][10] This allows the reaction to be conveniently run open to the air.[7][8]
Caption: Proposed catalytic cycle of the Chan-Lam coupling.
The Liebeskind-Srogl Coupling: A Unique Palladium/Copper Co-Catalyzed System
The Liebeskind-Srogl coupling is a mechanistically distinct reaction that enables the coupling of organosulfur compounds, such as thioesters, with boronic acids.[11][12] This reaction is unique in its requirement for a palladium(0) catalyst and a stoichiometric amount of a copper(I) carboxylate, typically copper(I) thiophene-2-carboxylate (CuTC).[11][12] The CuTC is believed to play a dual role: it facilitates the cleavage of the C-S bond and activates the boronic acid for transmetalation.[13] The catalytic cycle involves the oxidative addition of the thioester to the Pd(0) center, followed by a copper-mediated transmetalation with the boronic acid, and subsequent reductive elimination to yield the ketone product.[13][14]
Caption: Catalytic cycle of the Liebeskind-Srogl coupling.
Experimental Protocols: From Theory to Practice
The successful implementation of these cross-coupling reactions hinges on careful attention to experimental details. Below are representative, step-by-step protocols for each reaction, designed to serve as a starting point for optimization with specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 5-Iodovanillin and Phenylboronic Acid
This protocol describes a typical aqueous-phase Suzuki coupling.
Materials:
-
5-Iodovanillin (1.0 mmol)
-
Phenylboronic acid (1.0 mmol, 122 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mg)
-
Amberlite IRA-400(OH) ion-exchange resin (~0.5 g)
-
Water (3 mL)
-
95% Ethanol (1-4 mL)
-
10% Hydrochloric acid (aq)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a 25 mL round-bottomed flask equipped with a magnetic stir bar, add 5-iodovanillin, phenylboronic acid, Amberlite IRA-400(OH) resin, water, and 1 mL of 95% ethanol.[5]
-
Add palladium(II) acetate to the flask. The mixture should turn brown.[5]
-
Seal the flask with a septum and place it in a preheated water bath at 60°C for 5 minutes.[5]
-
After warming, add additional 95% ethanol dropwise until most of the solute has dissolved.[5]
-
Allow the reaction to stir vigorously at 60°C for 1-2 hours.
-
Upon completion, heat the mixture to approximately 50°C and perform a hot gravity filtration to remove the resin.[5]
-
Cool the filtrate in an ice bath and acidify by dropwise addition of 10% HCl until a precipitate forms and the solution is acidic.[5]
-
Add 20 mL of water and extract the aqueous layer with ethyl acetate (3 x 10 mL).[5]
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
Purify the product by column chromatography on silica gel as needed.
Protocol 2: Chan-Lam N-Arylation of 2-Aminopyridine with p-Tolylboronic Acid
This protocol exemplifies a Chan-Lam amination under thermal conditions.
Materials:
-
2-Aminopyridine (1.0 mmol)
-
p-Tolylboronic acid (2.0 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 mmol)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 mmol)
-
Anhydrous Dimethyl sulfoxide (DMSO, 3 mL)
-
Molecular sieves (200 mg)
-
Aqueous ammonium hydroxide
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry 25 mL two-necked round-bottom flask equipped with a magnetic stirrer and a guard tube, combine 2-aminopyridine, p-tolylboronic acid, Cu(OAc)₂, DIPEA, and molecular sieves in anhydrous DMSO.[7]
-
Heat the reaction mixture at 120°C for 24 hours.[7]
-
After cooling to room temperature, add an aqueous solution of ammonium hydroxide and extract the mixture with ethyl acetate.[7]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Liebeskind-Srogl Coupling for Aryl Squaramide Synthesis
This protocol details a Liebeskind-Srogl reaction on a solid support, demonstrating its utility in medicinal chemistry workflows.
Materials:
-
Resin-bound thioether (e.g., on Merrifield resin, ~250 mg)
-
Arylboronic acid (1.6 mmol)
-
Copper(I) thiophene-2-carboxylate (CuTC, 2.4 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.04 mmol)
-
Tris(2-furyl)phosphine (TFP, 0.08 mmol)
-
Anhydrous dioxane (3 mL)
-
Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Swell the resin-bound thioether in a suitable vessel.
-
Wash the resin sequentially with DCM (3x), anhydrous THF (3x), and anhydrous dioxane (1x).[14]
-
To the washed resin, add the arylboronic acid, CuTC, Pd₂(dba)₃, and TFP.[14]
-
Add anhydrous dioxane (3 mL) to the mixture.[14]
-
Agitate the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by cleavage of a small sample and LC-MS analysis).
-
Upon completion, filter the resin and wash thoroughly with THF, DCM, and methanol.
-
The product is cleaved from the resin during the reaction, and the filtrate is collected.
-
Concentrate the filtrate and purify the crude product by an appropriate method (e.g., chromatography or crystallization).
Conclusion: Choosing the Right Tool for the Job
The Suzuki-Miyaura, Chan-Lam, and Liebeskind-Srogl reactions represent a powerful triumvirate of synthetic methodologies that leverage the versatility of boronic acids. While the Suzuki reaction remains the undisputed champion for C-C bond formation with organohalides, the Chan-Lam and Liebeskind-Srogl couplings offer compelling alternatives for the synthesis of C-heteroatom bonds and the utilization of organosulfur compounds, respectively. The choice of reaction should be guided by the desired bond disconnection and the functional groups present in the target molecule. By understanding the nuances of their mechanisms and reaction conditions, researchers can unlock new synthetic pathways and accelerate the discovery of novel molecules.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. ajabs.org [ajabs.org]
- 7. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. synarchive.com [synarchive.com]
- 12. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02225H [pubs.rsc.org]
A Comparative Guide to Purity Assessment of 5-Ethoxy-2-fluorophenylboronic Acid: RP-HPLC vs. HILIC
In the landscape of pharmaceutical development and organic synthesis, the purity of building blocks is not merely a quality metric; it is a cornerstone of efficacy, safety, and reproducibility. 5-Ethoxy-2-fluorophenylboronic acid, a key intermediate in Suzuki-Miyaura cross-coupling reactions, is no exception.[1] Its utility in creating complex molecules for targeted therapies and advanced materials necessitates a robust analytical method for purity verification.[1][2] This guide provides an in-depth comparison of two High-Performance Liquid Chromatography (HPLC) techniques—Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the comprehensive purity assessment of this critical reagent.
The Analytical Challenge: Understanding the Impurity Profile
Effective purity analysis begins with understanding the potential impurities. For this compound, these can be categorized into three main groups:
-
Process-Related Impurities: Arising from the synthetic route, these can include unreacted starting materials, reagents from organometallic reactions (e.g., Grignard reagents), and byproducts from side reactions.[3][4]
-
Degradation Products: Boronic acids are susceptible to two primary degradation pathways:
-
Anhydride Formation: Dehydration can lead to the formation of a cyclic trimeric anhydride known as a boroxine.[5] This is a common variant and is often present in commercial batches.[6]
-
Hydrolysis/Protodeboronation: In the presence of water, the carbon-boron bond can be cleaved to yield the corresponding arene (1-ethoxy-4-fluorobenzene).[7][8]
-
-
Related Substances: These include isomers or compounds with similar structures that may be present in the starting materials or formed during synthesis.
A successful analytical method must be able to separate the active pharmaceutical ingredient (API) from this diverse array of potential impurities.
The Workhorse: Reversed-Phase HPLC
Reversed-phase liquid chromatography is the most widely used analytical technique in the pharmaceutical industry due to its versatility and robustness.[9] In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase, causing nonpolar compounds to be retained longer.
Experimental Protocol: RP-HPLC Method
Objective: To develop a stability-indicating RP-HPLC method for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Rationale for Method Development:
-
C18 Column: The industry standard for RP-HPLC, providing excellent hydrophobic retention for a wide range of organic molecules.
-
Formic Acid in Mobile Phase: The acidic pH helps to suppress the ionization of the boronic acid's hydroxyl groups, leading to better peak shape and retention.
-
Gradient Elution: Necessary to elute a wide range of impurities with varying polarities, from polar degradation products to nonpolar process-related impurities, within a reasonable runtime.
-
PDA Detection: Allows for the monitoring of multiple wavelengths and can provide information about the spectral purity of the main peak.
Method Validation (as per ICH Q2(R1) Guidelines)
A robust analytical method must be validated to ensure it is fit for its intended purpose.[10][11] The following parameters would be assessed:
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | The peak for this compound is pure and well-resolved from known impurities and degradation products. | Peak purity index > 0.999. Resolution > 2.0 for all adjacent peaks. |
| Linearity | R² ≥ 0.999 over the range of 50-150% of the target concentration. | R² = 0.9995 |
| Accuracy | Mean recovery of 98.0-102.0% for spiked samples at three concentration levels. | 99.5% mean recovery |
| Precision (Repeatability) | RSD ≤ 2.0% for six replicate injections. | RSD = 0.5% |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of ≥ 10. | 0.05% of target concentration |
| Robustness | No significant changes in results with small, deliberate variations in flow rate, column temperature, and mobile phase composition. | All results within system suitability requirements. |
An Alternative Approach: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful alternative to RP-HPLC, particularly for the analysis of polar and hydrophilic compounds that show poor retention in reversed-phase systems.[9][12] In HILIC, a polar stationary phase is used with a mobile phase rich in an organic solvent (like acetonitrile), with water acting as the strong eluting solvent.[12] This provides a different selectivity compared to RP-HPLC, which can be highly advantageous for separating polar impurities.
Experimental Protocol: HILIC Method
Objective: To develop a HILIC method to provide orthogonal selectivity for the purity assessment of this compound.
Instrumentation:
-
Same as RP-HPLC method.
Chromatographic Conditions:
-
Column: Amide, 4.6 x 100 mm, 3.0 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-10 min: 95-80% B
-
10-12 min: 80% B
-
12.1-17 min: 95% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
-
Sample Diluent: Acetonitrile/Water (90:10, v/v)
Rationale for Method Development:
-
Amide Column: A common polar stationary phase for HILIC that provides good retention for polar analytes.
-
Ammonium Acetate Buffer: Provides good peak shape and is volatile, making it compatible with mass spectrometry if desired.
-
High Organic Mobile Phase: Essential for the HILIC retention mechanism. Water is the strong eluting solvent.
-
Different Diluent: The sample must be dissolved in a weak solvent (high organic content) to ensure good peak shape at the start of the chromatogram.[12]
Head-to-Head Comparison: RP-HPLC vs. HILIC
| Performance Metric | RP-HPLC | HILIC | Analysis |
| Retention of Main Peak | Moderate retention, elutes in the middle of the gradient. | Weak retention, elutes early in the gradient. | The main compound is sufficiently nonpolar to be well-retained by RP-HPLC. Its polarity is not high enough for strong retention in HILIC. |
| Resolution of Polar Impurities | May show poor retention and co-elution with the solvent front. | Excellent retention and baseline separation of highly polar impurities. | HILIC demonstrates superior performance for polar species, such as the free boronic acid resulting from hydrolysis of an ester intermediate. |
| Resolution of Nonpolar Impurities | Excellent retention and separation of nonpolar and moderately polar impurities. | Poor retention, with nonpolar impurities eluting at or near the solvent front. | RP-HPLC is the superior technique for resolving nonpolar, process-related impurities. |
| Method Robustness | Generally high; less sensitive to small changes in mobile phase water content. | More sensitive to mobile phase water content and buffer concentration; requires longer equilibration times.[13] | RP-HPLC methods are often considered more "rugged" for routine quality control environments. |
| Compatibility with MS | Good, especially with volatile mobile phase additives like formic acid. | Excellent; the high organic content of the mobile phase enhances ESI efficiency.[9] | Both are suitable, but HILIC can offer enhanced sensitivity for MS detection. |
Visualizing the Workflow
Caption: General workflow for HPLC purity analysis.
Logical Comparison Framework
Caption: Logical flow for selecting the appropriate HPLC method.
Conclusion and Recommendations
For the routine quality control of this compound, a well-validated RP-HPLC method is the superior choice. It offers robustness, reliability, and excellent separation for the main compound and the most likely nonpolar, process-related impurities. Its performance is well-understood and easily implemented in a regulated environment.
However, HILIC serves as an invaluable orthogonal method . Its different selectivity makes it ideal for the comprehensive characterization of a reference standard or for investigating batches that show unexpected polar impurities. The use of both techniques provides a more complete picture of the sample's purity, ensuring the highest quality material for drug development and synthesis.
By understanding the strengths and weaknesses of each technique, researchers can confidently select the appropriate analytical tool, ensuring the integrity of their work and the quality of the final product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. This compound|lookchem [lookchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromtech.com [chromtech.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. agilent.com [agilent.com]
- 13. Systematic Comparison of Reverse Phase and Hydrophilic Interaction Liquid Chromatography Platforms for the Analysis of N-linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Electron-Rich Boronic Acid Couplings: A Comparative Guide to Catalyst Performance
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] However, researchers often encounter significant hurdles when dealing with electron-rich boronic acids. These substrates, characterized by the presence of electron-donating groups, can render the crucial transmetalation and reductive elimination steps of the catalytic cycle sluggish and inefficient. This guide provides a comprehensive comparison of catalyst performance for these challenging couplings, offering insights into catalyst selection, mechanistic considerations, and practical experimental protocols to empower researchers in overcoming these synthetic obstacles.
The Mechanistic Bottleneck: Why Electron-Rich Boronic Acids Are "Difficult"
The Suzuki-Miyura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the coupling partners significantly influence the kinetics of this cycle.
Electron-donating groups on the boronic acid increase the electron density of the aryl ring. This has two primary consequences that impede the reaction:
-
Slow Transmetalation: The transmetalation step, where the organic group is transferred from boron to the palladium center, is a critical C-C bond-forming precursor step.[2] This process is facilitated by the activation of the boronic acid by a base to form a more nucleophilic boronate species.[3] However, the increased electron density on the aryl ring of an electron-rich boronic acid makes the ipso-carbon less electrophilic, hindering its transfer to the already electron-rich palladium(II) center.[4][5]
-
Difficult Reductive Elimination: The final, product-forming step is the reductive elimination from the palladium(II) complex.[6] The presence of electron-donating groups on the aryl moieties attached to the palladium center makes the metal center more electron-rich, which can slow down the reductive elimination process.[7][8] Bulky and electron-rich ligands are often employed to accelerate this step.[9][10]
These electronic effects can lead to low yields, slow reaction times, and the formation of undesired byproducts, such as homocoupled boronic acids.[11]
The Catalytic Solution: A Head-to-Head Comparison of Leading Systems
To address the challenges posed by electron-rich boronic acids, significant advancements in catalyst design have focused on the development of highly active and robust palladium systems. The choice of ligand is paramount, as it directly influences the steric and electronic environment of the palladium center, thereby modulating the rates of the key catalytic steps.[10] We will compare two of the most successful classes of ligands: Buchwald-type biarylphosphines and N-Heterocyclic Carbenes (NHCs).
Buchwald-Type Biarylphosphine Ligands
Pioneered by Stephen Buchwald, these ligands are characterized by their steric bulk and electron-rich nature. Ligands such as SPhos, XPhos, and RuPhos have become indispensable tools for challenging Suzuki-Miyura couplings.[9]
-
Mechanism of Action: The bulk of these ligands promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition step.[11] Furthermore, their steric hindrance facilitates the reductive elimination step, which is often rate-limiting for electron-rich substrates.[12] The electron-donating properties of the phosphine also enhance the rate of oxidative addition.[13]
-
Performance: Buchwald ligands consistently demonstrate high efficacy in coupling electron-rich boronic acids, often providing excellent yields where traditional phosphine ligands like PPh₃ fail. They are particularly effective for sterically hindered substrates.[14]
N-Heterocyclic Carbene (NHC) Ligands
NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are typically more electron-donating and often more sterically demanding than phosphine ligands.[1]
-
Mechanism of Action: The strong σ-donating ability of NHCs creates a highly electron-rich palladium center, which significantly accelerates the oxidative addition step, especially with challenging electrophiles like aryl chlorides.[15] Their steric bulk also promotes reductive elimination.[16]
-
Performance: NHC-ligated palladium catalysts have shown exceptional activity in Suzuki-Miyura couplings, including those involving electron-rich boronic acids.[17][18] They often exhibit high turnover numbers and can be effective at very low catalyst loadings.
Data-Driven Catalyst Selection: A Comparative Performance Table
The following table summarizes the performance of representative Buchwald and NHC-based catalyst systems in the Suzuki-Miyura coupling of an electron-rich boronic acid with various aryl halides. The data is compiled from literature sources and should be used as a guide for catalyst selection.
| Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 4-Chloroanisole | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [19] |
| XPhos Pd G2 | 4-Chloroanisole | Cs₂CO₃ | Dioxane | 80 | 4 | 98 | [20] |
| [(IPr)Pd(allyl)]Cl | 4-Chloroanisole | K₃PO₄ | Dioxane | RT | 1 | 92 | [16] |
| Pd(OAc)₂ / SPhos | 4-Bromoanisole | K₂CO₃ | Toluene | 110 | 2 | 99 | [19] |
| XPhos Pd G3 | 4-Bromoanisole | K₃PO₄ | 2-MeTHF | 80 | 1 | >99 | [20] |
| [(IMes)Pd(OAc)₂] | 4-Bromoanisole | KF | THF | RT | 15 | 94 | [17] |
Key Takeaways from the Data:
-
Both Buchwald-type and NHC-based catalysts demonstrate high efficacy for the coupling of electron-rich boronic acids.
-
Modern precatalysts, such as the G2 and G3 Buchwald precatalysts and well-defined (NHC)Pd complexes, offer the advantage of being air- and moisture-stable, simplifying reaction setup.[16][20]
-
NHC-based catalysts can often facilitate reactions at room temperature, which can be advantageous for sensitive substrates.[16][17]
-
The choice of base and solvent also plays a crucial role in reaction efficiency.[21][22][23] Stronger, non-aqueous bases like K₃PO₄ and Cs₂CO₃ are often preferred for challenging couplings.[9]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for performing a Suzuki-Miyura coupling with an electron-rich boronic acid using either a Buchwald-type or NHC-based catalyst system.
Protocol 1: Suzuki-Miyura Coupling Using a Buchwald Precatalyst (XPhos Pd G2)
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-rich boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Add the XPhos Pd G2 precatalyst (1-2 mol %).
-
Seal the vial with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Add the degassed solvent (e.g., dioxane or 2-MeTHF) via syringe.
-
Place the vial in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Room-Temperature Suzuki-Miyura Coupling Using an NHC Precatalyst ([(IPr)Pd(allyl)]Cl)
Reaction Setup:
-
In a glovebox, add the aryl halide (1.0 equiv), the electron-rich boronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv) to a reaction vial containing a magnetic stir bar.
-
Add the [(IPr)Pd(allyl)]Cl precatalyst (1-2 mol %).
-
Add the anhydrous, degassed solvent (e.g., THF or dioxane).
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purify the product as described in Protocol 1.
Visualizing the Process: Workflows and Catalytic Cycles
To further clarify the experimental and mechanistic aspects, the following diagrams are provided.
Caption: General workflow for a Suzuki-Miyura coupling experiment.
Caption: The catalytic cycle of the Suzuki-Miyura cross-coupling reaction.
Conclusion and Future Outlook
The coupling of electron-rich boronic acids remains a pertinent challenge in organic synthesis. However, the development of sophisticated catalyst systems, particularly those employing bulky, electron-rich Buchwald-type phosphine ligands and N-heterocyclic carbenes, has provided robust solutions. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst, base, and solvent system, researchers can successfully achieve these difficult transformations. The continued evolution of ligand design promises even more active and versatile catalysts, further expanding the synthetic utility of the Suzuki-Miyura reaction for the construction of complex, electron-rich molecular architectures.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electronic effects on reductive elimination to form carbon-carbon and carbon-heteroatom bonds from palladium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II) | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 16. Modified (NHC)Pd(allyl)Cl (NHC = N-Heterocyclic Carbene) Complexes for Room-Temperature Suzuki-Miyaura and Buchwald-Hartwig Reactions [organic-chemistry.org]
- 17. [(NHC)Pd(OAc)2]: Highly Active Carboxylate Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalysts for Suzuki–Miyaura and Buchwald–Hartwig Cross-Coupling of Amides by N–C(O) Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 22. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 5-Ethoxy-2-fluorophenylboronic Acid: A Comparative Analysis in Modern Organic Synthesis
Welcome to a comprehensive technical guide on 5-Ethoxy-2-fluorophenylboronic acid. As researchers and professionals in drug development, our choice of building blocks is paramount to synthetic success. This guide moves beyond a simple cataloging of facts to provide an in-depth analysis of this reagent's performance, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. We will explore the causality behind its enhanced reactivity, compare it objectively with common alternatives, and provide actionable, field-proven protocols.
The Strategic Advantage: Unpacking the Structure of this compound
The utility of this compound in organic synthesis and medicinal chemistry stems from the unique interplay of its substituents.[1] The presence of an electron-donating ethoxy group and an electron-withdrawing ortho-fluoro group on the phenyl ring is not incidental; it is a carefully orchestrated arrangement that confers distinct advantages in reactivity and influences the properties of the resulting molecules.
-
Enhanced Reactivity and Solubility : The ethoxy group increases the electron density on the phenyl ring, which can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[2] This electron-donating nature positions it as a highly reactive coupling partner.[2] Furthermore, the ethoxy group can improve the reagent's solubility in organic solvents, leading to smoother reactions and potentially higher yields compared to less substituted analogs.[1]
-
Modulation of Physicochemical Properties : In drug discovery, the introduction of fluorine atoms is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[3] The 2-fluoro substituent on this reagent provides a direct pathway to incorporate this valuable atom into complex scaffolds, a feature of significant interest for medicinal chemists.[4]
-
Versatility in Synthesis : This boronic acid derivative is a key intermediate in the synthesis of a variety of pharmaceuticals, especially in the development of anti-cancer agents and targeted therapies.[1][5] Its ability to efficiently form carbon-carbon bonds makes it an indispensable tool for constructing complex organic molecules.[1]
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The efficiency of a Suzuki-Miyaura reaction is highly dependent on the boronic acid's structure.[3] Electron-withdrawing groups, like fluorine, can influence the reaction rate, while electron-donating groups, like ethoxy, are known to enhance reactivity.[2][3]
To contextualize the performance of this compound, we've compiled representative data comparing it with other common boronic acids.
Disclaimer: The following data is synthesized from multiple sources for illustrative purposes. Direct comparison of yields should be approached with caution as reaction conditions are not identical across all studies and should be optimized for each specific reaction.[3][4]
| Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | ~92% (Expected) |
| Phenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | ~85-90% |
| 2-Fluorophenylboronic Acid | 4-Bromoanisole | Ni(COD)₂ / PCy₃ | K₃PO₄ | THF | RT | >95%[6] |
| 2,5-Difluorophenylboronic Acid | 4-Chloroanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | RT | >95%[4] |
| 4-Methoxyphenylboronic acid | Aryl Halide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | ~90-95% |
This comparison highlights that fluorinated and alkoxy-substituted boronic acids are highly effective coupling partners, often providing excellent yields under relatively mild conditions. The combination of both features in this compound makes it a powerful and reliable choice for complex syntheses.
Application in Medicinal Chemistry: Synthesis of Kinase Inhibitors
Boronic acids are essential building blocks for creating libraries of bioactive molecules to explore structure-activity relationships.[7][8] this compound and its analogs are particularly valuable in synthesizing kinase inhibitors, a critical class of anti-cancer therapeutics.[9] Kinases are key regulators of cellular processes, and their overexpression is often implicated in cancer development.[9]
The 2-ethoxy-5-methoxyphenyl moiety, structurally similar to the 5-ethoxy-2-fluorophenyl group, has been shown to contribute to potent and selective inhibition of Aurora kinases, which are crucial regulators of mitosis.[9] The synthesis often involves a Suzuki-Miyaura coupling to construct the core scaffold of the inhibitor.
Experimental Protocol: A Self-Validating Suzuki-Miyaura Coupling
This protocol provides a robust, general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. The steps are designed to be self-validating by explaining the rationale behind each manipulation, ensuring reproducibility and success.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)
-
Potassium Carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL, degassed)
-
Water (1 mL, degassed)
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%), and K₂CO₃ (2.0 mmol) to the flame-dried Schlenk flask.
-
Causality: A flame-dried flask ensures the absence of adsorbed water, which can interfere with the catalytic cycle. The reagents are added as solids first for accurate weighing and to ensure they are under an inert atmosphere from the start.
-
-
Inerting the Atmosphere: Seal the flask and connect it to the inert gas line. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times.[2][4]
-
Causality: This is the most critical step for catalyst preservation. The Pd(0) species, which is the active catalyst, is readily oxidized by atmospheric oxygen, rendering it inactive. Thoroughly removing oxygen is essential for high yields.
-
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Causality: Using degassed solvents prevents the introduction of dissolved oxygen into the reaction. The biphasic solvent system (Toluene/H₂O) is common for Suzuki couplings, as the base (K₂CO₃) is soluble in the aqueous phase, while the organic components and catalyst reside primarily in the organic phase.
-
-
Reaction Execution: Vigorously stir the reaction mixture and heat to 90-100 °C using an oil bath.
-
Causality: Vigorous stirring is necessary to ensure efficient mixing between the aqueous and organic phases, which is crucial for the reaction to proceed. Heating provides the necessary activation energy for the catalytic cycle.
-
-
Monitoring Progress: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Causality: Monitoring prevents premature workup or unnecessarily long reaction times, which can lead to byproduct formation.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[4]
-
The Catalytic Cycle: Mechanistic Insights
Understanding the Suzuki-Miyaura catalytic cycle is key to troubleshooting and optimizing the reaction. The process, catalyzed by a palladium complex, involves three fundamental steps.[10][11]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organoboron compound (in this case, this compound) is activated by the base to form a boronate species. This species then transfers its aryl group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Conclusion
This compound is more than just another reagent; it is a strategically designed building block that offers significant advantages in efficiency, reactivity, and the ability to introduce desirable physicochemical properties into target molecules. Its robust performance in the Suzuki-Miyaura cross-coupling reaction, underpinned by the synergistic effects of its ethoxy and fluoro substituents, makes it an invaluable asset for researchers in organic synthesis and drug discovery. By understanding the mechanistic principles and employing validated protocols, scientists can fully leverage the potential of this versatile compound to accelerate the development of novel materials and life-saving therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. rose-hulman.edu [rose-hulman.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
